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  • Product: Felypressin Impurity F

Core Science & Biosynthesis

Foundational

Structural Elucidation, Mechanistic Formation, and Analytical Control of Felypressin Impurity F: A Comprehensive Technical Guide

Executive Summary Felypressin (2-L-phenylalanine-8-L-lysine vasopressin) is a synthetic nonapeptide and a potent vasopressin V1 receptor agonist. It is predominantly utilized as a non-catecholamine vasoconstrictor in den...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin (2-L-phenylalanine-8-L-lysine vasopressin) is a synthetic nonapeptide and a potent vasopressin V1 receptor agonist. It is predominantly utilized as a non-catecholamine vasoconstrictor in dental local anesthetics to prolong the duration of nerve blockade and reduce systemic toxicity. As with all peptide therapeutics, the functional quality and safety profile of Felypressin are strictly governed by its impurity profile.

According to the European Pharmacopoeia (EP), one of the most critical degradation products requiring rigorous monitoring is Felypressin Impurity F . As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of Impurity F, detailing its chemical structural elucidation, the kinetics of its formation, and a self-validating analytical workflow for its precise quantification.

Chemical Identity and Structural Elucidation

Felypressin is characterized by a cyclic structure maintained by a disulfide bridge between Cys1 and Cys6, with an amidated C-terminus (Gly-NH₂). Its sequence is Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂.

Felypressin Impurity F is officially designated as [4-glutamic acid] felypressin by compendial standards [1, 2]. It is formed when the neutral glutamine (Gln) residue at position 4 undergoes deamidation, converting into a negatively charged glutamic acid (Glu) residue. This seemingly minor structural alteration—the replacement of an amine group (-NH₂) with a hydroxyl group (-OH)—results in a net mass shift of +0.984 Da and fundamentally alters the peptide's electrostatic profile.

Table 1: Comparative Physicochemical Properties
ParameterFelypressin (API)Felypressin Impurity F
Peptide Sequence Cys-Phe-Phe-Gln -Asn-Cys-Pro-Lys-Gly-NH₂Cys-Phe-Phe-Glu -Asn-Cys-Pro-Lys-Gly-NH₂
Molecular Formula C₄₆H₆₅N₁₃O₁₁S₂C₄₆H₆₄N₁₂O₁₂S₂
Molecular Weight 1040.22 g/mol 1041.21 g/mol
Monoisotopic Mass 1039.436 Da1040.420 Da
Mass Shift (Δm) Reference+0.984 Da
Net Charge (pH 7.4) +2+1
EP Specification Limit N/ANMT 0.5%

Data synthesized from compendial reference standards [3].

Mechanistic Pathway: The Causality of Deamidation

To control an impurity, one must understand the thermodynamics and kinetics of its formation. Deamidation is not a random degradation event; it is a highly predictable, structurally dependent chemical reaction.

While asparagine (Asn) deamidation typically proceeds via a rapid 5-membered succinimide ring, the glutamine (Gln4) in Felypressin deamidates via a slower, 6-membered cyclic glutarimide intermediate .

The Causality: At elevated pH (typically >6.0) or under thermal stress, the backbone amide nitrogen of the adjacent residue (Asn5) acts as a nucleophile. It attacks the γ-carbonyl carbon of the Gln4 side chain. This intramolecular attack expels ammonia (NH₃) and forms the cyclic glutarimide intermediate. Subsequent base-catalyzed hydrolysis opens this ring. Because the ring can open at two different carbonyl sites, it yields a mixture of α-glutamic acid (Impurity F) and γ-glutamic acid (isoGlu). The EP specifically isolates the α-Glu variant as Impurity F.

DeamidationMechanism A Felypressin (Gln4) Neutral Side Chain B Nucleophilic Attack (Asn5 Backbone Nitrogen) A->B pH > 6 / Heat C Cyclic Glutarimide Intermediate B->C - NH3 D Hydrolysis (H2O Addition) C->D OH- Catalyzed E Impurity F ([Glu4]-Felypressin) Acidic Side Chain (-1) D->E Ring Opening

Deamidation mechanism of Felypressin Gln4 to form Impurity F via a cyclic glutarimide intermediate.

Self-Validating Analytical Workflow for Impurity F

A critical challenge in peptide analytics is distinguishing between true degradation products present in the formulation and method-induced artifacts (e.g., in-source deamidation during mass spectrometry). To ensure trustworthiness, the analytical protocol must be a self-validating system .

Step-by-Step LC-HRMS Methodology

Step 1: Orthogonal Stress Testing (Positive Control Generation)

  • Action: Dissolve Felypressin API in a 0.1 M ammonium bicarbonate buffer (pH 8.5) and incubate at 40°C for 24 hours.

  • Causality: This intentionally forces the glutarimide pathway, generating a high-concentration Impurity F standard. Analyzing this stressed sample alongside the unstressed API validates that the chromatographic method can successfully resolve the degradation product from the parent peak.

Step 2: Chromatographic Resolution (RP-HPLC)

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) 0.05% Trifluoroacetic acid (TFA) in H₂O; (B) 0.05% TFA in Acetonitrile.

  • Causality: At the acidic pH of the mobile phase (pH ~2.0), the newly formed carboxylic acid on the Glu4 side chain of Impurity F is protonated and neutral. TFA acts as an ion-pairing agent, slightly increasing the hydrophobicity of Impurity F compared to the native Gln4 peptide, ensuring baseline resolution (Impurity F typically elutes slightly after the API under these conditions).

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Action: Operate an Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the doubly charged precursor ions: m/z 521.11 for Felypressin and m/z 521.61 for Impurity F.

  • Causality: The mass difference of exactly +0.984 Da confirms the loss of NH₃ and addition of H₂O.

Step 4: MS/MS Sequence Verification

  • Action: Induce Collision-Induced Dissociation (CID) on the m/z 521.61 precursor.

  • Causality: Felypressin contains two primary amides capable of deamidation (Gln4 and Asn5). To prove Impurity F is specifically the Gln4 variant, we analyze the fragmentation pattern. The y6​ ion (residues 5-9: Asn-Cys-Pro-Lys-Gly-NH₂) will remain identical to the API, proving Asn5 is intact. Conversely, the b4​ ion (residues 1-4) will exhibit the +0.984 Da shift, definitively localizing the modification to position 4.

AnalyticalWorkflow S1 Sample Prep & Stress Testing S2 RP-HPLC (C18, 0.05% TFA) S1->S2 10 µL Injection S3 ESI-HRMS Positive Mode S2->S3 Elution S4 MS/MS Sequencing (b4 Ion Shift) S3->S4 +0.984 Da Shift

Self-validating LC-HRMS workflow for the isolation and sequence confirmation of Felypressin Impurity F.

Pharmacological Impact and Manufacturing Control Strategies

Receptor Binding Implications

The V1 vasopressin receptor binding pocket relies on a highly specific network of hydrogen bonds and electrostatic interactions. The substitution of a neutral, hydrogen-bond-donating amide (Gln) with a negatively charged carboxylate (Glu) at physiological pH introduces steric and electrostatic repulsion. Consequently, Felypressin Impurity F exhibits a markedly reduced binding affinity to the V1 receptor, directly diminishing the vasoconstrictive efficacy of the formulation. The EP enforces a strict limit of Not More Than (NMT) 0.5% for this impurity to ensure clinical efficacy.

Mitigation Strategies in Drug Development

To suppress the formation of Impurity F during manufacturing and shelf-life:

  • pH Optimization: The formulation buffer must be strictly maintained between pH 3.5 and 4.5. This minimizes the nucleophilicity of the backbone nitrogen, effectively halting the formation of the glutarimide intermediate.

  • Lyophilization Controls: If formulated as a lyophilized powder, the residual moisture content must be kept below 2%, as water is a necessary reactant for the final hydrolysis step of the deamidation pathway.

  • Thermal Excursions: Cold chain storage (2–8°C) is mandatory, as the activation energy for Gln deamidation is easily overcome at ambient temperatures over prolonged periods.

References

  • Felypressin | CID 14257662, PubChem - National Institutes of Health (NIH),[Link]

  • Peptide Therapeutics: Quality and Prospects, Scribd (Journal of Pharmaceutical Sciences),[Link]

  • Felypressin EP Impurity B Ditrifluoroacetate (Impurity F Specifications), Axios Research,[Link]

Exploratory

Comprehensive Profiling of Felypressin Impurity F: Structural Elucidation, Exact Mass Determination, and Analytical Workflows

Felypressin (2-(phenylalanine)-8-lysine vasopressin) is a synthetic non-catecholamine vasoconstrictor peptide widely utilized in dental anesthesia. As with many therapeutic peptides, its stability is heavily dictated by...

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Author: BenchChem Technical Support Team. Date: April 2026

Felypressin (2-(phenylalanine)-8-lysine vasopressin) is a synthetic non-catecholamine vasoconstrictor peptide widely utilized in dental anesthesia. As with many therapeutic peptides, its stability is heavily dictated by its amino acid sequence. During synthesis, formulation, and long-term storage, felypressin is highly susceptible to degradation, most notably via deamidation.

This technical guide provides an in-depth analysis of Felypressin Impurity F , the primary deamidation degradant recognized by the European Pharmacopoeia (Ph. Eur.). By dissecting its exact mass, the mechanistic causality of its formation, and the high-resolution analytical workflows required for its quantification, this whitepaper serves as a definitive resource for drug development professionals and quality control scientists.

Structural and Physicochemical Characterization

Felypressin consists of a nine-amino-acid sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (cyclic 1-6 disulfide). The glutamine (Gln) residue at position 4 is a known hotspot for hydrolytic degradation.

Felypressin Impurity F is formally identified as [Glu4]-Felypressin . It forms when the primary side-chain amide of the Gln4 residue undergoes deamidation, converting it into a carboxylic acid (glutamic acid, Glu). This functional group transformation fundamentally alters the peptide's physicochemical profile, resulting in a characteristic mass shift.

The conversion of an amide (-NH2) to a hydroxyl (-OH) group results in a net mass addition of approximately +0.984 Da. Because this mass shift is so small, distinguishing the active pharmaceutical ingredient (API) from Impurity F requires precise exact mass calculations[1].

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of the API and its degradant, which are critical for mass spectrometry (MS) parameterization.

PropertyFelypressin (API)Felypressin Impurity F
Sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2Cys-Phe-Phe-Glu-Asn-Cys-Pro-Lys-Gly-NH2
Molecular Formula C₄₆H₆₅N₁₃O₁₁S₂C₄₆H₆₄N₁₂O₁₂S₂
Average Molecular Weight 1040.24 g/mol 1041.21 g/mol
Monoisotopic Exact Mass (M) 1039.4368 Da1040.4208 Da
[M+2H]²⁺ Precursor Ion (m/z) 520.7257521.2177
Mass Shift (Δm) N/A+0.9840 Da

Data supported by pharmacopeial reference standards from1[1] and .

Mechanistic Pathway of Deamidation

To control impurities, one must understand the causality of their formation. Deamidation is a spontaneous, non-enzymatic reaction driven by pH, temperature, and buffer composition.

Unlike asparagine (Asn), which rapidly deamidates via a highly reactive five-membered succinimide ring, the glutamine (Gln4) in felypressin deamidates via a slower, six-membered glutarimide intermediate or through direct water hydrolysis under acidic/alkaline stress. The expulsion of ammonia (NH3) and the subsequent addition of water yields the glutamic acid derivative (Impurity F).

Understanding this causality dictates storage conditions: felypressin must be buffered away from alkaline pH and protected from thermal excursions to prevent the glutarimide ring closure.

G A Felypressin API (Gln4) B Hydrolysis (H2O, H+/OH-) A->B Stress C Glutarimide Intermediate B->C -NH3 E Ammonia (NH3) Release B->E D Impurity F (Glu4-Felypressin) C->D +H2O

Deamidation pathway of Felypressin Gln4 to Impurity F (Glu4).

Analytical Workflows & Experimental Protocols

Because the mass difference between the API and Impurity F is merely ~0.984 Da, standard low-resolution mass spectrometry (e.g., single quadrupole) cannot reliably distinguish the isotopic envelopes of the two peptides. The [M+H]+ isotope of the API overlaps directly with the monoisotopic peak of Impurity F.

To resolve this, an Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) method is strictly required[2]. The following protocol is designed as a self-validating system , ensuring that system suitability is proven before any quantitative data is accepted.

Step-by-Step Methodology: UHPLC-HRMS Quantification

Step 1: Sample Preparation

  • Action: Accurately weigh 1.0 mg of Felypressin API and dissolve in 1.0 mL of 0.1% Formic Acid in MS-grade water to obtain a 1 mg/mL stock solution. Prepare a reference standard of Impurity F at 0.005 mg/mL (representing the 0.5% pharmacopeial limit).

  • Causality: Formic acid is utilized instead of Trifluoroacetic acid (TFA). While TFA provides excellent ion-pairing for chromatography, it causes severe ion suppression in positive electrospray ionization (ESI+), drastically reducing MS sensitivity[3].

Step 2: UHPLC Separation

  • Action: Inject 5 µL onto a sub-2-micron C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient from 10% to 40% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 15 minutes at 0.3 mL/min.

  • Causality: The sub-2-micron particle size is critical. Felypressin and Impurity F are structurally identical save for one functional group; high theoretical plate counts (peak capacity) are required to achieve baseline separation before the analytes enter the mass spectrometer.

Step 3: HRMS Detection

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the resolving power to ≥ 70,000 (at m/z 200). Extract the exact mass for the doubly charged precursor ions: Felypressin [M+2H]²⁺ at m/z 520.7257 and Impurity F [M+2H]²⁺ at m/z 521.2177[4].

Step 4: Self-Validating System Suitability

  • Action: Prior to sample analysis, inject a resolution mixture containing both the API and Impurity F.

  • Validation Criteria: The chromatographic resolution ( Rs​ ) between the two peaks must be ≥1.5 . Furthermore, the mass accuracy for the Impurity F peak must fall within ±5 ppm of its theoretical exact mass (1040.4208 Da). If these criteria fail, the system halts, preventing the acquisition of compromised data.

Workflow Prep Step 1: Sample Prep 0.1% Formic Acid Solvent LC Step 2: UHPLC Separation C18 Column, Gradient Elution Prep->LC Prevent Ion Suppression MS Step 3: HRMS Detection ESI+, Resolution ≥ 70,000 LC->MS Isolate Impurity Peak Val Step 4: System Suitability Rs ≥ 1.5, Mass Error ≤ 5 ppm MS->Val Self-Validating Check

Step-by-step UHPLC-HRMS workflow for Impurity F quantification.

Regulatory Implications & Quality Control

According to the European Pharmacopoeia (Ph. Eur.) and related regulatory bodies, the functional quality of a peptide drug is heavily dependent on its impurity profile. Deamidated variants like Impurity F are classified as "related substances" because they can alter the desired efficacy or induce unwanted immunogenic toxicity.

As outlined in standard 5[5], the general acceptance criterion for specified impurities—including [Glu4]-Felypressin—is Not More Than (NMT) 0.5% . Any batch exceeding this strict threshold requires rigorous toxicological qualification or faces mandatory rejection, underscoring the critical need for the precise, high-resolution analytical workflows detailed above.

References

  • Source: axios-research.
  • Source: simsonpharma.
  • Source: polypeptide.
  • Source: sielc.
  • Source: lu.se (Lund University Publications)
  • Source: ugent.be (Ghent University)

Sources

Foundational

Structural Elucidation of Felypressin Impurity F ([Glu4]-Felypressin) Using Advanced NMR Spectroscopy

Executive Summary Felypressin is a synthetic nonapeptide and non-catecholamine vasoconstrictor widely used in dental local anesthetic formulations[1]. Due to the inherent chemical lability of peptide bonds and side chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin is a synthetic nonapeptide and non-catecholamine vasoconstrictor widely used in dental local anesthetic formulations[1]. Due to the inherent chemical lability of peptide bonds and side chains, felypressin is highly susceptible to degradation during synthesis, formulation, and storage. One of the most critical quality attributes (CQAs) to monitor is deamidation. According to the European Pharmacopoeia (Ph. Eur.), the primary deamidation product is Felypressin Impurity F , chemically identified as[4-glutamic acid]felypressin[2][3].

While high-resolution mass spectrometry (HRMS) can detect the +0.984 Da mass shift associated with deamidation, distinguishing the exact positional isomer—such as differentiating [Glu4]-felypressin (Impurity F) from [Asp5]-felypressin (Impurity B)—requires the atomic-level resolution of Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an authoritative, step-by-step methodology for the structural elucidation of Felypressin Impurity F using 2D NMR, explaining the causality behind experimental choices and providing a self-validating framework for regulatory compliance.

Chemical Structure and the Causality of Deamidation

Felypressin features a cyclic structure constrained by a disulfide bridge between Cys1 and Cys6, with the sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.

Deamidation is a spontaneous non-enzymatic reaction. While Asparagine (Asn) typically deamidates faster via a 5-membered succinimide ring, Glutamine (Gln) at position 4 deamidates via a 6-membered glutarimide intermediate . In the constrained cyclic loop of felypressin, the specific secondary structure brings the backbone amide nitrogen of Asn5 into proximity with the side-chain carbonyl of Gln4. This facilitates a nucleophilic attack, releasing ammonia ( NH3​ ) and forming the cyclic glutarimide intermediate, which subsequently hydrolyzes to form Glutamic acid (Glu), yielding Felypressin Impurity F[3].

Table 1: Quantitative Comparison of Felypressin and Impurity F
AttributeFelypressin (API)Felypressin Impurity F
Sequence Cys-Phe-Phe-Gln -Asn-Cys-Pro-Lys-Gly-NH2Cys-Phe-Phe-Glu -Asn-Cys-Pro-Lys-Gly-NH2
Molecular Formula C46​H65​N13​O11​S2​ C46​H64​N12​O12​S2​ [4]
Molecular Weight 1040.24 Da1041.21 Da
Modification None (Native)Deamidation at Gln4 ( −NH2​

−OH )

Ph. Eur. Limit N/ANMT 0.5%[3]

Deamidation_Pathway A Felypressin (Gln4 Residue) B Glutarimide Intermediate A->B -NH3 (Nucleophilic Attack) C Impurity F ([Glu4]-Felypressin) B->C +H2O (Hydrolysis)

Deamidation pathway of Felypressin Gln4 to Impurity F via a glutarimide intermediate.

NMR Structural Elucidation Strategy

Why NMR over MS/MS? Tandem mass spectrometry (MS/MS) utilizing collision-induced dissociation (CID) often struggles with cyclic peptides. The Cys1-Cys6 disulfide bridge prevents clean generation of b and y ion series, frequently leading to gas-phase scrambling. NMR spectroscopy bypasses this by observing the exact electronic environment of the intact molecule in solution.

The structural proof of Impurity F relies on a self-validating system :

  • Proof of Modification: The absence of the Gln4 side-chain primary amide protons and the shift of the side-chain carbonyl carbon.

  • Proof of Location: A continuous NOESY sequential walk proving the backbone remains intact and the modification is strictly localized to residue 4.

NMR_Workflow S1 1. Sample Prep (DMSO-d6 or H2O/D2O) S2 2. 2D TOCSY (Identify Glu4 Spin System) S1->S2 S3 3. 2D NOESY (Sequential Backbone Walk) S2->S3 S4 4. 2D HSQC / HMBC (Confirm -COOH Carbon) S3->S4 S5 Unambiguous Structural Elucidation of Impurity F S4->S5

Step-by-step 2D NMR workflow for the structural elucidation of Felypressin Impurity F.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Solvent Choice: Dissolve 2–5 mg of Felypressin Impurity F reference standard[5] in 600 µL of DMSO−d6​ .

  • Causality: DMSO−d6​ is preferred over D2​O because it prevents the rapid chemical exchange of labile backbone amide ( NH ) protons, which are strictly required for the 2D NOESY sequential walk. If aqueous conditions are mandated to mimic physiological states, use 90% H2​O / 10% D2​O buffered to pH 4.0 (the pH minimum for amide proton exchange).

Step 2: 1D 1H and 13C NMR Acquisition
  • Acquire a high-resolution 1D 1H spectrum (e.g., 600 MHz or higher) using excitation sculpting for water suppression if an aqueous solvent is used.

  • Diagnostic Check: Look for the absence of the two Gln4 side-chain amide protons ( H−ϵ ), which typically appear as two distinct broad singlets between 6.8 and 7.5 ppm due to restricted rotation around the C−N bond.

Step 3: 2D TOCSY (Total Correlation Spectroscopy)
  • Parameters: Set the isotropic mixing time to 60–80 ms.

  • Causality: A 70 ms mixing time is optimal for transferring magnetization through the entire NH−CαH−CβH−CγH spin system of the Glu4 residue without causing excessive relaxation losses. This isolates the Glu4 spin system from the rest of the nonapeptide.

Step 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Parameters: Set the mixing time to 200–300 ms.

  • Workflow: Perform the "sequential walk". Trace the cross-peaks from the α -proton of residue i to the amide proton of residue i+1 ( dαN​(i,i+1) ).

  • Self-Validation: By successfully tracing the NOE cross-peaks from Phe3(Hα)→Glu4(HN)→Asn5(HN) , you definitively prove that the peptide backbone is unbroken and the sequence remains intact.

Step 5: 2D HSQC and HMBC (Heteronuclear Correlation)
  • HSQC: Run a multiplicity-edited 1H−13C HSQC to separate CH2​ groups (negative phase) from CH/CH3​ groups (positive phase). Assign the protons of Glu4.

  • HMBC: Optimize for long-range coupling ( nJCH​=8 Hz).

  • Causality: The HMBC is the ultimate proof of deamidation. You must observe a cross-peak from the Glu4 H−γ protons (~2.3 ppm) to a carboxylic acid carbonyl carbon at ~175.5 ppm . In native felypressin, this correlation would point to an amide carbonyl carbon at ~178.0 ppm .

Data Interpretation & Expected Results

The elucidation is confirmed when the experimental data aligns with the theoretical shifts caused by the conversion of an amide to a carboxylic acid.

Table 2: Key Diagnostic NMR Chemical Shifts (Gln vs. Glu)
ResonanceNative Felypressin (Gln4)Impurity F (Glu4)Diagnostic Value
Side-chain Amide 1H ( H−ϵ ) ~6.8 ppm, ~7.5 ppmAbsent Primary indicator of deamidation.
Side-chain Carbonyl 13C ( C−δ ) ~178.0 ppm (Amide)~175.5 ppm (Carboxyl)Confirmed via HMBC correlation.
C−γ Protons ( H−γ ) ~2.2 ppm~2.3 - 2.4 ppmDownfield shift due to the electronegative −COOH group.

By synthesizing the data from the TOCSY spin system, the NOESY sequential walk, and the HMBC carbon correlation, the scientist creates a closed, self-validating loop of evidence. The mass shift of +0.984 Da is unambiguously assigned to the side chain of residue 4, satisfying the rigorous analytical demands of pharmacopeial monographs and regulatory agencies.

References

  • European Pharmacopoeia (Ph. Eur.) Monograph 1634: Felypressin Limits and specifications for Felypressin and its degradation products, including Impurity F. URL: [Link] (Referenced via )

Sources

Exploratory

Mechanism of Felypressin Impurity F Formation in Peptide Synthesis: A Comprehensive Technical Guide

Introduction to Felypressin and its Impurity Profile Felypressin (2-L-phenylalanine-8-L-lysinevasopressin) is a synthetic nonapeptide and Vasopressin V1a receptor agonist widely used as a vasoconstrictor in dental anesth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Felypressin and its Impurity Profile

Felypressin (2-L-phenylalanine-8-L-lysinevasopressin) is a synthetic nonapeptide and Vasopressin V1a receptor agonist widely used as a vasoconstrictor in dental anesthetics. Its primary sequence is a cyclic structure constrained by a disulfide bridge: Cys¹-Phe²-Phe³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Lys⁸-Gly⁹-NH₂ .

During solid-phase peptide synthesis (SPPS) and subsequent downstream processing, felypressin is highly susceptible to degradation. According to the European Pharmacopoeia (Ph. Eur.) specifications [1], one of the most critical degradation products is Impurity F , chemically defined as [4-L-glutamic acid]felypressin (Molecular Formula: C₄₆H₆₄N₁₂O₁₂S₂). This impurity is strictly limited to Not More Than (NMT) 0.5% [1].

As a Senior Application Scientist, it is crucial to understand that Impurity F is not merely a random synthesis error; it is a thermodynamically and kinetically driven degradation product resulting from the deamidation of the Glutamine (Gln⁴) residue. Understanding the causality behind its formation is the first step in engineering a robust, self-validating manufacturing process.

Mechanistic Pathways of Gln⁴ Deamidation

Deamidation is a ubiquitous degradation pathway in peptide chemistry. While Asparagine (Asn) deamidation is widely studied due to its rapid kinetics, Glutamine (Gln) deamidation is generally considered slow. However, in the context of felypressin, the formation of Impurity F occurs at a pharmacopeially significant rate.

The Glutarimide Intermediate Pathway

The formation of [Glu⁴]-felypressin proceeds via a base-catalyzed intramolecular reaction [3]. During exposure to mildly basic conditions (e.g., pH > 7.5 during oxidative folding), the backbone amide nitrogen of the adjacent Asn⁵ residue becomes deprotonated. This deprotonated nitrogen acts as a nucleophile, attacking the γ -carbonyl carbon of the Gln⁴ side chain.

This attack results in the expulsion of ammonia (NH₃) and the formation of a 6-membered glutarimide intermediate. Subsequent hydrolysis of this cyclic intermediate yields two possible isomers: α -Glutamic acid (Impurity F) and, to a lesser extent, γ -Glutamic acid.

The Role of Conformational Pre-organization

Why does Gln⁴ deamidate so readily in felypressin compared to linear peptides? The causality lies in the Cys¹-Cys⁶ disulfide bridge . This macrocyclic constraint restricts the dihedral angles ( ϕ , ψ ) of the Gln⁴-Asn⁵ sequence. This topological rigidity forces the Asn⁵ backbone nitrogen and the Gln⁴ side-chain carbonyl into close spatial proximity. This "entropic pre-organization" drastically lowers the activation energy required to form the strained 6-membered glutarimide ring, accelerating Impurity F formation.

G A Felypressin (Gln4-Asn5) B Deprotonation of Asn5 Backbone NH A->B pH > 7.5 C Nucleophilic Attack on Gln4 γ-Carbonyl B->C D Glutarimide Intermediate (-NH3) C->D E Hydrolysis (+H2O) D->E F Impurity F ([Glu4]-Felypressin) E->F α-cleavage G γ-Glu Isomer (Minor Product) E->G γ-cleavage

Fig 1. Base-catalyzed glutarimide pathway for Impurity F formation.

Quantitative Kinetics and Analytical Parameters

To effectively control Impurity F, we must contrast its formation with the competing deamidation of Asn⁵ (which forms Impurities B/C). Table 1 summarizes the core quantitative and analytical parameters required for process monitoring [2][3][4].

Table 1: Comparative Kinetics and Analytical Parameters of Deamidation in Felypressin

ParameterGln⁴ Deamidation (Impurity F)Asn⁵ Deamidation (Impurity B/C)
Degradation Product [Glu⁴]-Felypressin ( α / γ isomers)[Asp⁵]-Felypressin ( α / β isomers)
Reaction Intermediate 6-membered Glutarimide5-membered Succinimide
Relative Kinetics (pH 7.5) Moderate (Accelerated by macrocycle)Fast
Activation Energy ( Ea​ ) ~174 - 189 kJ/mol~80 - 100 kJ/mol
Mass Shift (LC-MS) +0.984 Da+0.984 Da
Diagnostic MS/MS Ion z∙−72 (for γ -Glu via ECD) c+57 / z∙−57 (for isoAsp via ECD)
Ph. Eur. Limit NMT 0.5%NMT 0.5%

Experimental Protocol: A Self-Validating System for Mitigation

The highest risk of Impurity F formation occurs during the oxidative folding step, where the peptide is exposed to aqueous basic conditions to form the disulfide bond. The following protocol is designed as a self-validating system: every action has a measurable, orthogonal verification step to ensure Impurity F remains below the 0.5% threshold.

Step-by-Step Methodology: Optimized Oxidative Folding
  • Dilute Solubilization: Dissolve crude linear felypressin in degassed 0.1 M ammonium bicarbonate buffer at a highly dilute concentration (0.1 mg/mL).

    • Causality: High dilution prevents intermolecular disulfide polymerization, ensuring intramolecular folding dominates.

  • Strict pH Control: Carefully adjust the pH to exactly 7.5 using 1% NH₄OH.

    • Causality: A pH > 8.0 exponentially accelerates the deprotonation of the Asn⁵ backbone amide, driving the nucleophilic attack on Gln⁴. Maintaining pH 7.5 balances the oxidation rate with deamidation suppression.

  • Catalyzed Oxidation: Introduce a mild oxidizing agent (e.g., 20% DMSO).

    • Causality: Accelerating the folding kinetics reduces the residence time of the peptide in the basic buffer, limiting the temporal window for slow glutarimide formation.

  • Endpoint Validation (Self-Validation 1): Sample the reaction every 2 hours and test with Ellman's reagent. The absence of yellow color confirms complete free-thiol depletion.

  • Immediate Quenching: Once folding is complete, immediately drop the pH to 4.0 using glacial acetic acid.

    • Causality: Acidification instantly re-protonates the backbone amides, completely halting the base-catalyzed glutarimide pathway.

  • Orthogonal MS Validation (Self-Validation 2): Analyze the quenched product via LC-MS utilizing Electron Capture Dissociation (ECD). Look for the +0.984 Da mass shift. To specifically validate the absence of the γ -Glu isomer of Impurity F, monitor for the absence of the z∙−72 diagnostic fragment ion [2].

Workflow S1 1. Solubilization (0.1 mg/mL in 0.1M NH4HCO3) S2 2. pH Adjustment (Strictly pH 7.5 to limit deamidation) S1->S2 S3 3. Oxidative Folding (Add 20% DMSO catalyst) S2->S3 S4 4. Reaction Quenching (Drop pH to 4.0 with AcOH) S3->S4 S5 5. RP-HPLC Purification (Resolve [Glu4] from API) S4->S5 S6 6. LC-MS/ECD Validation (+0.984 Da Mass Shift) S5->S6

Fig 2. Self-validating workflow to mitigate and monitor Impurity F.

Conclusion

Controlling Felypressin Impurity F requires more than empirical process adjustments; it demands a deep mechanistic understanding of glutamine deamidation. By recognizing how the Cys¹-Cys⁶ disulfide loop conformationally pre-organizes the Gln⁴-Asn⁵ sequence for glutarimide formation, process chemists can rationally design folding conditions (pH 7.5, fast catalytic oxidation, immediate acidic quenching) that outcompete the degradation kinetics. Utilizing advanced ECD-MS/MS techniques ensures that the final product profile is rigorously self-validated against Ph. Eur. standards.

References

  • D'Hondt, M., et al. (2009). "Quality specifications for peptide drugs: A regulatory-pharmaceutical approach." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Li, X., et al. (2010). "Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation." Analytical Chemistry, 82(9), 3606–3615. URL:[Link]

  • Hao, P., et al. (2021). "Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study." MDPI: International Journal of Molecular Sciences. URL:[Link]

Foundational

Felypressin Impurity F: Mechanistic Degradation Pathways and Analytical Resolution

As a Senior Application Scientist in peptide characterization, I approach impurity profiling not merely as a regulatory compliance exercise, but as a fundamental chemical investigation. Felypressin (2-L-phenylalanine-8-L...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide characterization, I approach impurity profiling not merely as a regulatory compliance exercise, but as a fundamental chemical investigation. Felypressin (2-L-phenylalanine-8-L-lysinevasopressin) is a synthetic cyclic peptide utilized globally as a potent vasoconstrictor in local anesthetics[1]. Like all peptide therapeutics, its structural integrity is challenged by hydrolytic and nucleophilic degradation pathways during manufacturing and shelf-life[2].

According to the European Pharmacopoeia (EP), one of the most critical degradation products to monitor is Impurity F , structurally defined as [4-glutamic acid] felypressin [3]. This guide deconstructs the causality behind the formation of Impurity F and establishes a self-validating analytical framework for its isolation and quantification.

Molecular Identity & Quantitative Characteristics

Felypressin consists of a nonapeptide sequence (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂) constrained by a macrocyclic disulfide bridge between Cys1 and Cys6. Impurity F arises from the specific deamidation of the Glutamine (Gln) residue at position 4 into Glutamic Acid (Glu)[3].

Deamidation replaces a neutral side-chain amide (-NH₂) with an acidic carboxylate (-OH), resulting in a highly specific mass shift and a fundamental change in the molecule's isoelectric properties.

Table 1: Physicochemical Comparison of API and Degradant
ParameterFelypressin (API)Impurity F ([Glu4]-Felypressin)
Peptide Sequence Cys-Phe-Phe-Gln -Asn-Cys-Pro-Lys-Gly-NH₂Cys-Phe-Phe-Glu -Asn-Cys-Pro-Lys-Gly-NH₂
Molecular Formula C₄₆H₆₅N₁₃O₁₁S₂C₄₆H₆₄N₁₂O₁₂S₂
Monoisotopic Mass 1039.4350 Da1040.4190 Da
Diagnostic Mass Shift N/A+0.9840 Da
Net Charge (pH 7.0) +2 (Basic)+1 (Less Basic)
Pharmacopeial Limit N/ANMT 0.5% (EP Standard)[3]

Mechanistic Causality: The Deamidation Pathway

Understanding why Impurity F forms requires analyzing the steric and electronic environment of the peptide backbone. While Asparagine (Asn) deamidation is typically faster via a five-membered succinimide ring, the conformational rigidity of felypressin's Cys1-Cys6 loop restricts Asn5 flexibility. Consequently, the Glutamine at position 4 (Gln4) becomes a highly competitive site for degradation.

The reaction proceeds via two distinct, pH-dependent mechanisms:

  • Base-Catalyzed Glutarimide Formation (Primary): Under neutral to slightly alkaline conditions, the deprotonated backbone nitrogen of Asn5 acts as a nucleophile, attacking the side-chain carbonyl carbon of Gln4. This ejects ammonia (-NH₃) and forms a six-membered cyclic glutarimide intermediate. Subsequent hydrolysis opens the ring, yielding [4-glutamic acid] felypressin.

  • Acid-Catalyzed Direct Hydrolysis: Under acidic conditions, the side-chain amide is directly hydrolyzed by water without a cyclic intermediate.

Pathway A Felypressin (Gln4) B Glutarimide Intermediate A->B Base Catalysis (-NH3) D Direct Hydrolysis A->D Acid Catalysis C Impurity F ([Glu4]-Felypressin) B->C +H2O (Ring Opening) D->C +H2O / -NH3

Fig 1: Mechanistic pathways of Gln4 deamidation to Impurity F via glutarimide intermediate.

Self-Validating Analytical Protocol

To accurately quantify Impurity F without generating analytical artifacts, the workflow must be self-validating. The following protocol leverages orthogonal techniques (RP-HPLC and ESI-HRMS) combined with a critical sample preparation step to ensure absolute structural confirmation[2].

Step 1: Accelerated Stress Testing (Induction)
  • Procedure: Dissolve felypressin API in 50 mM ammonium bicarbonate buffer (pH 8.5) at 1 mg/mL. Incubate at 40°C for 7 days.

  • Causality: The alkaline pH deliberately deprotonates the backbone amides, acting as a catalyst to drive the nucleophilic attack required for glutarimide formation, thereby enriching the sample with Impurity F for method development.

Step 2: Reaction Quenching
  • Procedure: Aliquot 100 µL of the stressed sample and immediately add 10 µL of 10% Trifluoroacetic acid (TFA).

  • Causality: Adding TFA instantly drops the pH to ~2.0. This protonates the reactive intermediates, immediately halting the base-catalyzed degradation and "freezing" the impurity profile to prevent artificial degradation during analysis.

Step 3: Disulfide Reduction and Alkylation (Critical for MS/MS)
  • Procedure: Treat the quenched sample with 10 mM Dithiothreitol (DTT) at 37°C for 30 minutes, followed by 20 mM Iodoacetamide (IAA) in the dark for 30 minutes.

  • Causality: Direct MS/MS of cyclic peptides yields complex, uninformative spectra due to non-dissociating ring cleavages. Reducing the Cys1-Cys6 disulfide and alkylating the free thiols linearizes the peptide. This enables predictable collision-induced dissociation (CID), allowing us to generate clear b and y ion series.

Step 4: RP-HPLC Separation
  • Procedure: Inject onto a sub-2 µm C18 column using a shallow gradient of 0.1% TFA in water/acetonitrile.

  • Causality: The conversion of Gln to Glu introduces a carboxylic acid. At pH 2 (due to TFA), the Glu side chain is protonated, subtly altering the molecule's hydrophobicity and dipole moment compared to the native Gln form, ensuring baseline chromatographic resolution.

Step 5: High-Resolution Mass Spectrometry (ESI-QTOF)
  • Procedure: Analyze via positive-ion ESI-HRMS.

  • Causality: HRMS detects the precise +0.9840 Da shift. Because the peptide was linearized in Step 3, MS/MS fragmentation will show that the b3 ion (Cys-Phe-Phe) remains unchanged, while the b4 ion (Cys-Phe-Phe-Glu) exhibits the +0.9840 Da shift. This unambiguously localizes the deamidation to Gln4, proving the identity of Impurity F.

Workflow S1 1. Forced Degradation (pH 8.5, 40°C, 7 Days) S2 2. Reaction Quenching (Addition of 0.1% TFA) S1->S2 S3 3. Disulfide Reduction (DTT / IAA Alkylation) S2->S3 S4 4. RP-HPLC Separation (C18, Gradient Elution) S3->S4 S5 5. ESI-HRMS Analysis (b4/y6 Ion Localization) S4->S5

Fig 2: Self-validating analytical workflow for Impurity F isolation and MS/MS characterization.

Formulation Mitigation Strategies

To maintain Impurity F below the EP threshold of 0.5%[3], formulators must actively suppress the glutarimide pathway. Because deamidation is highly pH-dependent, formulating felypressin in a citrate or acetate buffer at a tightly controlled pH of 4.0–4.5 minimizes both base-catalyzed ring formation and acid-catalyzed direct hydrolysis. Furthermore, since water is the obligate reactant in the final hydrolysis step, lyophilization (freeze-drying) of the final drug product effectively arrests the degradation kinetics, ensuring long-term stability.

References

  • [1] Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC. NIH. 1

  • Felypressin EP Impurity F | CAS No- NA - Simson Pharma Limited. Simson Pharma.

  • [3] Peptide Therapeutics: Quality and Prospects | PDF | Assay | High Performance Liquid Chromatography - Scribd. Scribd. 3

  • [2] Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge | ACS Omega - ACS Publications. ACS. 2

Sources

Exploratory

Pharmacopeial Characterization and Analytical Control of Felypressin Impurity F: A Technical Guide

Executive Summary Felypressin is a synthetic nonapeptide analog of vasopressin, characterized by a phenylalanine substitution at residue 2 and a lysine at residue 8 ([Phe2, Lys8]-vasopressin)[1]. It functions as a non-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin is a synthetic nonapeptide analog of vasopressin, characterized by a phenylalanine substitution at residue 2 and a lysine at residue 8 ([Phe2, Lys8]-vasopressin)[1]. It functions as a non-catecholamine vasoconstrictor and is predominantly utilized in dental local anesthetic formulations to prolong anesthetic efficacy and mitigate systemic toxicity[1]. As with all therapeutic peptides, the safety and efficacy of felypressin are highly dependent on its purity profile. The European Pharmacopoeia (Ph. Eur.) strictly regulates the presence of synthesis-related and degradation impurities[2]. Among these, Impurity F represents a critical degradation pathway that requires rigorous analytical characterization, reference standard qualification, and routine quality control[3].

Chemical Identity and Mechanistic Causality of Impurity F

The native sequence of Felypressin is Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (with a disulfide bridge between Cys1 and Cys6)[1]. Felypressin Impurity F is chemically identified as [4-L-glutamic acid]felypressin [3].

  • Molecular Formula : C46H64N12O12S2

  • Molecular Weight : 1041.20 g/mol

  • Mass Shift : +0.984 Da relative to the parent API.

Causality of Formation

Impurity F is a product of deamidation , a ubiquitous degradation pathway in peptides containing Glutamine (Gln) or Asparagine (Asn)[2]. In felypressin, the Gln residue at position 4 is highly susceptible to deamidation. The mechanism is driven by the nucleophilic attack of the adjacent peptide bond nitrogen on the side-chain amide carbonyl of Gln. This reaction releases ammonia ( NH3​ ) and forms a cyclic glutarimide intermediate. Subsequent hydrolysis of this intermediate yields a free carboxylic acid, converting the neutral Glutamine into an acidic Glutamic acid (Glu)[2].

This degradation is accelerated by exposure to alkaline pH, elevated temperatures, and specific buffer ions during drug formulation or long-term storage.

G A Felypressin (Gln4) Neutral Amide B Glutarimide Intermediate (Cyclic) A->B -NH3 (Deamidation) C Impurity F (Glu4) Acidic (-COOH) B->C +H2O (Hydrolysis) D [4-D-Glu]Felypressin (Isomer) B->D +H2O (Isomerization)

Deamidation pathway of Felypressin (Gln4) to Impurity F (Glu4) via a glutarimide intermediate.

Regulatory Framework and Acceptance Criteria

Under the Ph. Eur. Monograph 1634 for Felypressin, the control of impurities is paramount for batch release[2]. The pharmacopeial limits are designed to ensure that degradation products do not exceed thresholds that could impact immunogenicity or pharmacological safety. For Impurity F, the acceptance criterion is strictly set at Not More Than (NMT) 0.5% [3].

Table 1: Physicochemical Comparison and Pharmacopeial Limits
AttributeFelypressin (API)Felypressin Impurity F
Sequence Cys-Phe-Phe-Gln -Asn-Cys-Pro-Lys-Gly-NH2Cys-Phe-Phe-Glu -Asn-Cys-Pro-Lys-Gly-NH2
Formula C46H65N13O11S2C46H64N12O12S2
Monoisotopic Mass 1039.435 Da1040.419 Da
Net Charge (pH 2.0) +2 (N-term, Lys8)+2 (N-term, Lys8, Glu4 is protonated)
Net Charge (pH 7.0) +1 (N-term, Lys8)0 (N-term, Lys8, Glu4 is deprotonated)
Ph. Eur. Limit 95.0% - 105.0% (Assay)NMT 0.5%

Analytical Characterization Workflows

The structural similarity between Felypressin and Impurity F (a single functional group change from an amide to a carboxylic acid) necessitates high-resolution analytical techniques.

Chromatographic Rationale : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the compendial method of choice. Because Impurity F contains a free carboxylic acid at position 4, its polarity is highly pH-dependent. At a neutral pH, Impurity F is deprotonated and significantly more polar than the parent peptide. However, peptide separations are typically performed at acidic pH (e.g., pH 2.0 using Trifluoroacetic acid, TFA) to suppress silanol ionization on the stationary phase. At this pH, the Glu4 side-chain is protonated, making Impurity F only marginally more polar than Felypressin. The use of TFA as an ion-pairing agent is critical to achieving baseline resolution between these closely eluting species.

Workflow S1 System Suitability Prep (Felypressin + Impurity F) S2 RP-HPLC Separation (C18, TFA/MeCN Gradient) S1->S2 S3 High-Resolution MS (+0.984 Da Mass Shift) S2->S3 S4 MS/MS Sequencing (y- and b-ion mapping) S3->S4 S5 Compendial Reporting (Limit: NMT 0.5%) S4->S5

Analytical workflow for the characterization and compendial reporting of Felypressin Impurity F.

Self-Validating Experimental Protocols

Protocol 1: RP-HPLC Impurity Profiling

This protocol incorporates a self-validating system suitability test to ensure the chromatographic system can adequately resolve the critical pair (Felypressin and Impurity F).

  • Reagent Preparation :

    • Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Standard Preparation :

    • System Suitability Solution: Reconstitute Felypressin EP Reference Standard[4] and Felypressin Impurity F Reference Standard in Mobile Phase A to a final concentration of 1.0 mg/mL each.

    • Causality: Preparing standards in a highly acidic mobile phase prevents further deamidation during the autosampler queue, ensuring the integrity of the reference standard.

    • Test Solution: Reconstitute the sample API to 1.0 mg/mL in Mobile Phase A.

  • Chromatographic Conditions :

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size, 100 Å pore size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer for the nonapeptide, sharpening peak shape and minimizing band broadening.

    • Gradient: 15% B to 35% B over 30 minutes.

    • Detection: UV at 220 nm (peptide bond absorbance).

  • System Suitability Criteria (Self-Validation) :

    • Inject the System Suitability Solution.

    • Acceptance: The resolution ( Rs​ ) between Felypressin and Impurity F must be ≥1.5 . If Rs​<1.5 , the system is invalid, indicating column degradation or improper mobile phase preparation.

Protocol 2: LC-HRMS/MS Structural Elucidation

To unequivocally confirm the identity of Impurity F, High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is employed.

  • MS Source Optimization :

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Intact Mass Analysis (MS1) :

    • Acquire the full scan spectrum (m/z 400-1500).

    • Locate the doubly charged [M+2H]2+ precursor ions. Felypressin will appear at m/z 520.721, while Impurity F will appear at m/z 521.213.

    • Validation: The experimental monoisotopic mass must match the theoretical mass within ≤5 ppm mass error.

  • Peptide Sequencing (MS/MS) :

    • Isolate the precursor ion for Impurity F and apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 25-30%.

    • Causality: HCD provides comprehensive cleavage of the peptide backbone, generating sequence-specific b and y ions.

    • Data Interpretation: Map the fragment ions. The y5​ ion (Asn-Cys-Pro-Lys-Gly-NH2) will have identical mass in both peptides. However, the y6​ ion (Glu-Asn-Cys-Pro-Lys-Gly-NH2) and the b4​ ion (Cys-Phe-Phe-Glu) in Impurity F will exhibit a +0.984 Da shift compared to the parent API, definitively localizing the deamidation to residue 4.

Conclusion

The characterization of Felypressin Impurity F is a cornerstone of peptide drug quality control. By understanding the deamidation mechanism and employing rigorous, self-validating analytical workflows utilizing RP-HPLC and HRMS/MS, analytical scientists can ensure compliance with Ph. Eur. standards[5] and guarantee the safety of this critical dental anesthetic adjunct.

Sources

Foundational

Comprehensive Pharmacological Safety and Toxicity Profile of Felypressin Impurity F: A Technical Whitepaper

Executive Summary Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic nonapeptide analogue of vasopressin. It functions as a potent, non-catecholamine vasoconstrictor widely utilized in dental anesthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic nonapeptide analogue of vasopressin. It functions as a potent, non-catecholamine vasoconstrictor widely utilized in dental anesthesia to prolong the efficacy of local anesthetics (e.g., prilocaine) without inducing the cardiovascular ischemia or tachycardic risks associated with epinephrine 1. However, like all therapeutic peptides, felypressin is susceptible to degradation during synthesis, formulation, and storage.

Felypressin Impurity F is the primary deamidation degradation product of the active pharmaceutical ingredient (API), chemically identified as [4-glutamic acid] felypressin 2. Because peptide impurities can alter receptor binding affinity, act as partial antagonists, or trigger immunogenic responses, understanding the toxicity and pharmacological safety profile of Impurity F is a critical mandate for drug development professionals and regulatory compliance.

Structural Biochemistry and Degradation Kinetics

Felypressin features a cyclic hexapeptide ring closed by a disulfide bridge between Cys1 and Cys6, with a tripeptide tail. Its amino acid sequence is Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.

Impurity F is formed via the hydrolytic deamidation of the Glutamine (Gln) residue at position 4, converting it to Glutamic acid (Glu). This reaction is typically catalyzed by pH fluctuations (pH > 7) or thermal stress. The conversion of a neutral amide to an acidic carboxylate introduces a negative charge at physiological pH, fundamentally altering the electrostatic topography of the peptide ring.

Degradation API Felypressin API (Gln4) Stress Aqueous Hydrolysis (pH > 7 or Temp > 25°C) API->Stress Nucleophilic Attack ImpF Impurity F ([Glu4]-Felypressin) Stress->ImpF Deamidation (-NH3)

Fig 1. Hydrolytic deamidation pathway of Felypressin yielding Impurity F.

Quantitative Physicochemical Comparison
ParameterFelypressin (Active API)Felypressin Impurity F
Sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2Cys-Phe-Phe-Glu-Asn-Cys-Pro-Lys-Gly-NH2
Molecular Formula C₄₆H₆₅N₁₃O₁₁S₂C₄₆H₆₄N₁₂O₁₂S₂
Molecular Weight 1040.22 Da1041.21 Da 3
Net Charge (pH 7.4) +1 (Lysine)0 (Zwitterionic: Lysine +, Glu -)
Ph. Eur. Limit N/ANot More Than (NMT) 0.5% 2

Pharmacodynamics and Receptor Interaction

Felypressin exerts its pharmacological effect by acting as an agonist at the Vasopressin V1a receptor , a G-protein coupled receptor (GPCR) predominantly located on vascular smooth muscle cells.

Signaling Ligand Felypressin / Impurity F V1R V1a Receptor (GPCR) Ligand->V1R Agonist Binding Gq Gq/11 Protein V1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening SMC Smooth Muscle Contraction Ca2->SMC Calmodulin/MLCK Pathway

Fig 2. V1a receptor-mediated signaling pathway governing vasoconstriction.

Impact of Impurity F on Efficacy: The binding pocket of the V1a receptor relies heavily on specific hydrogen bonding interactions with the neutral Gln4 side chain of the ligand. The substitution of Gln with the negatively charged Glu in Impurity F creates electrostatic repulsion within the hydrophobic binding cleft. Consequently, Impurity F exhibits a significantly higher dissociation constant ( Kd​ ), resulting in an attenuated capacity to stimulate the Gq/11-PLC-IP3 pathway. It acts primarily as an inactive bystander or weak partial agonist rather than a hyper-active toxicant.

Toxicity and Safety Profile

The safety profile of Impurity F is evaluated across three primary toxicological domains:

  • Acute Systemic Toxicity: Felypressin itself possesses an exceptionally low acute toxicity profile and does not potentiate the neurotoxicity or cardiotoxicity of local anesthetics like prilocaine or lidocaine 14. Given that Impurity F has reduced receptor affinity, its acute LD50 is statistically indistinguishable from, or higher than, the parent API. It does not introduce novel acute cardiovascular risks.

  • Uterotonic (Oxytocic) Risk: Felypressin is strictly contraindicated during pregnancy due to its potent uterotonic activity, which can induce premature labor via oxytocin receptor cross-reactivity 5. While the deamidation in Impurity F reduces overall receptor affinity, the theoretical risk of off-target oxytocic stimulation remains, necessitating strict control limits.

  • Immunogenicity: The most significant safety concern for peptide impurities is the generation of Anti-Drug Antibodies (ADAs). The introduction of a negative charge at position 4 alters the three-dimensional conformation of the peptide. This structural deviation can create a novel epitope recognized by the major histocompatibility complex (MHC) class II molecules, potentially triggering an immune response that could neutralize the active API or cause hypersensitivity reactions.

Analytical Methodologies & Experimental Protocols

To ensure pharmacological safety, rigorous, self-validating protocols must be employed to quantify Impurity F and verify its biological deviation.

Workflow Sample Felypressin Batch Prep SPE Preparation Sample->Prep HPLC RP-HPLC (C18) Prep->HPLC 0.1% TFA MS ESI-LC-MS/MS HPLC->MS Gradient Elution Data Impurity F Quantitation MS->Data Pos. Ion Mode

Fig 3. Analytical workflow for the isolation and quantification of Impurity F.

Protocol 1: RP-HPLC-ESI-MS/MS Quantification of Impurity F

Causality: Deamidation results in a minimal mass shift (+0.98 Da) but introduces a carboxylate group. Using an acidic ion-pairing agent like Trifluoroacetic acid (TFA) neutralizes this carboxylate, allowing Impurity F to interact with the hydrophobic C18 stationary phase differently than the native peptide, ensuring baseline chromatographic separation.

  • Sample Preparation: Dissolve the Felypressin API batch in 0.1% TFA in ultrapure water to a concentration of 1.0 mg/mL.

  • Column Equilibration: Utilize a high-resolution C18 column (150 x 4.6 mm, 3 µm). Equilibrate with 90% Mobile Phase A (0.1% TFA in H2O) and 10% Mobile Phase B (0.1% TFA in Acetonitrile).

  • Gradient Elution: Execute a linear gradient from 10% B to 40% B over 30 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm. Split the post-column flow to an Electrospray Ionization Mass Spectrometer (ESI-MS/MS) operating in positive ion mode to monitor the m/z transition for the 1041.2 Da parent ion.

  • Self-Validation (System Suitability): The analytical run is only deemed valid if the chromatographic resolution ( Rs​ ) between Felypressin and a spiked Impurity F reference standard is ≥1.5 , and the signal-to-noise ratio (S/N) for the 0.05% Limit of Quantitation (LOQ) standard is ≥10 .

Protocol 2: In Vitro V1a Receptor Competitive Binding Assay

Causality: To empirically prove that the Gln Glu mutation attenuates biological toxicity/activity, we measure the displacement of a known radioligand. CHO cells expressing human V1a receptors provide an isolated, interference-free environment to measure specific GPCR binding kinetics without confounding systemic variables.

  • Membrane Preparation: Culture CHO-hV1aR cells to 80% confluence. Lyse the cells and isolate the membrane fraction via ultracentrifugation (100,000 x g for 30 min at 4°C).

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -Arginine Vasopressin (radiotracer), and varying concentrations ( 10−12 to 10−5 M) of either Felypressin or isolated Impurity F in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Thermodynamic Equilibration: Incubate the plates at 25°C for 60 minutes to reach steady-state equilibrium.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to eliminate non-specific binding). Wash filters three times with ice-cold buffer and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation (System Suitability): Include a positive control well containing 10 µM unlabeled AVP to define Non-Specific Binding (NSB). The assay is strictly valid only if specific binding (Total Binding - NSB) is >80% of total binding, ensuring the displacement curve ( IC50​ calculation) is statistically robust.

Conclusion

Felypressin Impurity F ([4-glutamic acid] felypressin) is an inevitable hydrolytic degradation product of the parent API. While it does not present an acute toxicological threat—largely due to its diminished affinity for the V1a receptor—its altered electrostatic profile poses a latent immunogenic risk. Consequently, adherence to the European Pharmacopoeia (Ph. Eur.) threshold of NMT 0.5% is essential. By employing rigorous RP-HPLC-MS/MS workflows and receptor binding assays, drug development professionals can ensure the pharmacological safety, efficacy, and stability of felypressin-based therapeutics.

References

  • Quality specifications for peptide drugs: A regulatory-pharmaceutical approach. Vergote, V., et al. (2009). ResearchGate. [Link]

  • 3% Citanest® DENTAL with Octapressin® Data Sheet. Medsafe New Zealand (2019). [Link]

  • Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy. MDPI (2025). [Link]

  • Acute toxicity (LD50 and CD50) of lidocaine and prilocaine in combination with adrenaline and felypressin. PubMed (1999). [Link]

Sources

Exploratory

Comprehensive Characterization and Control of Felypressin Impurity F in Pharmaceutical Formulations

Executive Summary Felypressin (2-L-phenylalanine-8-L-lysine vasopressin) is a synthetic nonapeptide and non-catecholamine vasoconstrictor. As a vasopressin V1 receptor agonist, it is widely utilized in dental local anest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin (2-L-phenylalanine-8-L-lysine vasopressin) is a synthetic nonapeptide and non-catecholamine vasoconstrictor. As a vasopressin V1 receptor agonist, it is widely utilized in dental local anesthetics, typically formulated alongside prilocaine to prolong the anesthetic effect and reduce systemic toxicity[1][2].

As a therapeutic peptide, felypressin is highly susceptible to specific degradation pathways during manufacturing and shelf-life storage. Among these, non-enzymatic deamidation is the most prevalent. The European Pharmacopoeia (EP) strictly regulates these degradation products, specifically mandating the monitoring of Felypressin Impurity F , chemically identified as [4-glutamic acid]felypressin [3][4]. This technical guide provides an in-depth mechanistic analysis of Impurity F formation, validated analytical methodologies for its quantification, and formulation strategies to mitigate its occurrence.

Mechanistic Basis of Felypressin Impurity F Formation

Sequence and Susceptibility

Felypressin possesses the amino acid sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 with a cyclic disulfide bridge between Cys1 and Cys6[1][5]. The presence of Glutamine (Gln) at position 4 and Asparagine (Asn) at position 5 introduces highly reactive sites for hydrolytic degradation.

Deamidation Kinetics (Causality)

Deamidation of the Gln4 residue converts the neutral amide side chain into a negatively charged carboxylic acid, yielding [Glu4]felypressin (Impurity F)[3][6].

Unlike Asparagine, which rapidly deamidates via a five-membered succinimide intermediate, Glutamine deamidation proceeds via a six-membered glutarimide intermediate. This structural difference makes Gln deamidation slower, but it remains a critical quality attribute (CQA) over the multi-year shelf life of a pharmaceutical product. The reaction is heavily catalyzed by pH extremes and elevated temperatures. In dental cartridges, the formulation pH is often maintained between 3.0 and 5.5 to ensure the stability of the primary anesthetic (e.g., prilocaine) and prevent precipitation. However, this slightly acidic environment promotes the direct hydrolysis of the amide side chain of Gln4, driving the accumulation of Impurity F.

Deamidation A Felypressin (API) [Gln4] B Slightly Acidic pH (Dental Formulation) A->B Storage / Stress C Glutarimide Intermediate (or Direct Hydrolysis) B->C -NH3 D Impurity F [Glu4-Felypressin] C->D +H2O

Mechanistic pathway of Felypressin Gln4 deamidation to Impurity F.

Analytical Profiling & Chromatographic Separation

The structural similarity between Felypressin and Impurity F (a mass difference of merely +0.984 Da and identical sequence length) makes chromatographic separation challenging. High-Resolution Mass Spectrometry (HRMS) coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for characterization[7].

Table 1: Physicochemical Comparison of Felypressin and Impurity F
AttributeFelypressin (API)Felypressin Impurity F
Sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2Cys-Phe-Phe-Glu-Asn-Cys-Pro-Lys-Gly-NH2
Molecular Formula C₄₆H₆₅N₁₃O₁₁S₂C₄₆H₆₄N₁₂O₁₂S₂
Molecular Weight 1040.24 Da1041.21 Da
Mass Shift (Δm) N/A+0.984 Da (Deamidation)
EP Limit 95.0% - 105.0% (Assay)NMT 0.5%
Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) using EP reference standards[5].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of the newly formed carboxylic acid on Impurity F, increasing its hydrophobicity relative to the API, thereby enhancing baseline resolution on a C18 column.

Step 2: Sample & Standard Preparation

  • Reconstitute Felypressin EP Reference Standard and Felypressin Impurity F EP Reference Standard in 90:10 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • Extract the formulation sample (e.g., Prilocaine/Felypressin injection) using solid-phase extraction (SPE) to remove the high-concentration local anesthetic, which can cause severe ion suppression in the MS source[7].

Step 3: Chromatographic Method

  • Column: C18, 1.7 µm, 2.1 x 100 mm (UPLC).

  • Gradient: 10% B to 40% B over 15 minutes.

  • Flow Rate: 0.3 mL/min at 40°C.

Step 4: MS Detection & Data Processing

  • Operate the ESI-QTOF in positive ion mode.

  • Extract the doubly charged ions: [M+2H]²⁺ for Felypressin (m/z ~521.1) and Impurity F (m/z ~521.6).

  • Validation Check: The resolution (Rs) between Felypressin and Impurity F must be ≥ 1.5. If Rs < 1.5, decrease the gradient slope to 14% B/min to maximize peak capacity.

LCMS_Workflow S1 1. SPE Extraction (Remove Prilocaine) S2 2. RP-UHPLC Separation (C18, 0.1% TFA) S1->S2 S3 3. ESI-QTOF MS (Positive Ion Mode) S2->S3 S4 4. Extracted Ion Chromatogram (m/z 521.1 vs 521.6) S3->S4 S5 5. EP Limit Verification (Impurity F ≤ 0.5%) S4->S5

Step-by-step analytical workflow for quantifying Felypressin Impurity F.

Formulation Strategies to Mitigate Deamidation

Controlling Impurity F requires a holistic approach to formulation chemistry:

  • Buffer Selection: Avoid phosphate buffers if possible. Phosphate acts as a bifunctional catalyst, significantly accelerating the deamidation of Gln and Asn residues. Citrate or acetate buffers are preferred for maintaining the slightly acidic pH required for prilocaine stability without accelerating peptide degradation.

  • pH Optimization: The V-shaped pH-rate profile for deamidation dictates that both highly acidic and basic conditions accelerate degradation. The optimal stability for Felypressin is typically found at a tightly controlled pH of ~4.0 - 4.5.

  • Cold Chain Management: Deamidation has a high activation energy (Ea ~ 20-25 kcal/mol). Storing the API and finished formulation at 2-8°C exponentially decreases the rate of glutarimide intermediate formation, ensuring the product remains well below the EP limit of 0.5%[3] throughout its shelf life.

Conclusion

Felypressin Impurity F ([Glu4]felypressin) is a critical quality attribute that dictates the shelf-life of felypressin-containing anesthetics. By understanding the causality of Gln4 deamidation, employing high-resolution LC-MS/MS for baseline separation, and optimizing formulation buffers, drug development professionals can ensure compliance with European Pharmacopoeia standards and guarantee patient safety.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Method Development for Felypressin Impurity F Quantification

Executive Summary Felypressin is a synthetic nonapeptide and Vasopressin 1 agonist widely utilized as a vasoconstrictor in dental anesthesia to prolong the localized effect of anesthetics[1]. Ensuring the purity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin is a synthetic nonapeptide and Vasopressin 1 agonist widely utilized as a vasoconstrictor in dental anesthesia to prolong the localized effect of anesthetics[1]. Ensuring the purity of this Active Pharmaceutical Ingredient (API) is critical for clinical safety and efficacy. This application note details the rationale, method development, and self-validating protocol for the High-Performance Liquid Chromatography (HPLC) quantification of Felypressin Impurity F , a primary degradation product. Designed for analytical scientists and QC professionals, this guide bridges the gap between peptide chemistry and chromatographic physics to establish a robust, regulatory-compliant assay.

Mechanistic Context: Felypressin & Impurity F

The structural integrity of Felypressin (Molecular Formula: C46H65N13O11S2) must be rigorously maintained throughout its shelf life[2]. Under hydrolytic stress or improper storage, the peptide is susceptible to degradation.

Felypressin Impurity F (Molecular Formula: C46H64N12O12S2) is a recognized related substance of the parent API[3]. The mass shift of +0.98 Da (from N13O11 to N12O12) is the biochemical hallmark of a deamidation event . In this degradation pathway, a labile amide group—typically on the glutamine, asparagine, or the C-terminal glycinamide—is hydrolyzed into a carboxylic acid. Regulatory frameworks, such as the European Pharmacopoeia (Ph. Eur.), mandate stringent control of such related substances, often requiring specific peptide impurities to be limited to ≤ 0.5% and total impurities to ≤ 3.0%[4].

Rationale for Chromatographic Choices (The "Why")

Separating a deamidated peptide (Impurity F) from its intact parent (Felypressin) presents a significant analytical challenge due to their nearly identical hydrodynamic volumes. Success relies on manipulating subtle differences in polarity.

  • Stationary Phase Causality: A high-efficiency, low-silanol reversed-phase C18 column (e.g., sub-3 µm particle size) is required[5]. Standard silica columns possess residual silanol groups that cause secondary ionic interactions with the basic lysine residue in Felypressin, leading to severe peak tailing and loss of resolution.

  • Mobile Phase & pH Dynamics: To achieve baseline resolution, the mobile phase pH must be strictly controlled. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0. At this acidic pH, the newly formed carboxylic acid on Impurity F is fully protonated (neutralized). Because a carboxylic acid (-COOH) is slightly more polar than an amide (-CONH2), Impurity F exhibits slightly lower hydrophobicity than the intact Felypressin. Consequently, Impurity F predictably elutes before the main peak. TFA also acts as an ion-pairing agent, masking the positive charges on the peptide backbone and dramatically sharpening the chromatographic peaks.

Workflow N1 Analyze API Structure Felypressin (C46H65N13O11S2) N2 Characterize Impurity F Deamidation (C46H64N12O12S2) N1->N2 Identify target delta mass (+0.98 Da) N3 Stationary Phase Selection Low-Silanol C18 / Sub-3 µm N2->N3 Select phase for closely related peptides N4 Mobile Phase Optimization 0.1% TFA (Ion-Pairing & pH Control) N3->N4 Suppress silanol & peptide ionization N5 Gradient Tuning Shallow Elution (15-35% B) N4->N5 Maximize peak capacity N6 Method Validation ICH Q2(R1) Compliance N5->N6 Lock parameters

Figure 1: Step-by-step analytical workflow for Felypressin Impurity F method development.

Experimental Protocol & Method Parameters

Chromatographic Conditions

The following parameters are optimized to ensure a self-validating, reproducible separation.

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 3 µm (Low-silanol)Maximizes theoretical plates; minimizes secondary interactions[5].
Mobile Phase A 0.1% TFA in LC-MS Grade WaterProvides acidic pH (~2.0) and ion-pairing for sharp peptide peaks.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier for predictable peptide elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40°CLowers mobile phase viscosity; improves mass transfer and peak shape.
Detection UV at 210 nmCaptures maximum absorbance of the peptide backbone (amide bonds).
Injection Vol. 10 µLBalances sensitivity with column loading capacity.
Gradient Elution Program

Because Felypressin is a relatively hydrophilic peptide, it elutes early-to-mid gradient. A shallow gradient (1% B per minute) is deployed across the critical elution window to maximize the resolution between the intact peptide and Impurity F.

Table 2: Gradient Table

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08515Initial hold / Equilibration
5.08515Isocratic focusing of peptides
25.06535Shallow gradient for critical resolution
26.01090Column wash
31.01090Hold wash
32.08515Re-equilibration
45.08515End of run
Step-by-Step Execution Protocol
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Filter both solutions through a 0.22 µm PTFE membrane to prevent pump cavitation and remove particulates.

  • Diluent Preparation: Prepare a diluent of Water:Acetonitrile (90:10 v/v). Crucial Step: Diluting samples in a solvent ratio that matches the initial gradient conditions prevents the "solvent effect"—a phenomenon where injecting a sample in a stronger solvent causes premature elution and severe peak distortion.

  • Standard Preparation: Prepare a System Suitability Standard (SST) containing 1.0 mg/mL Felypressin spiked with 0.5% (w/w) Felypressin Impurity F.

  • System Equilibration: Purge the HPLC system and condition the column at initial gradient conditions (15% B) for at least 30 minutes until the baseline is completely stable.

  • Sequence Execution: Inject a blank (Diluent) to confirm the absence of ghost peaks. Inject the SST five consecutive times to establish system stability before running unknown samples.

ElutionLogic Mix Sample Injection (API + Impurity F) Column Reversed-Phase C18 (0.1% TFA, pH ~2.0) Mix->Column Load ImpF 1. Felypressin Impurity F (Deamidated, More Polar) Column->ImpF Elutes First (Lower Hydrophobicity) API 2. Felypressin (API) (Intact Amide, Less Polar) Column->API Elutes Second (Higher Hydrophobicity)

Figure 2: Reversed-phase elution logic for Felypressin and its deamidated Impurity F.

System Suitability and Validation Criteria

To guarantee trustworthiness, the analytical method must act as a self-validating system. Before any sample data is accepted, the run must pass the following stringent criteria based on ICH Q2(R1) guidelines.

Table 3: Self-Validating System Suitability Criteria

ParameterAcceptance CriterionSelf-Validating Purpose
Resolution (Rs) ≥ 1.5 (Impurity F vs API)Ensures baseline separation for accurate, reproducible peak integration.
Tailing Factor (Tf) ≤ 1.5 (Felypressin peak)Confirms the absence of detrimental secondary silanol interactions.
Injection Precision RSD ≤ 2.0% (n=5)Validates autosampler volumetric accuracy and overall system stability.
Signal-to-Noise S/N ≥ 10 for 0.05% Impurity FVerifies the Limit of Quantitation (LOQ) is adequate for Ph. Eur. limits[4].

Sources

Application

Advanced LC-MS/MS Application Note: Resolving Isotopic Overlap in the Quantification of Felypressin Impurity F

Executive Summary Felypressin is a synthetic nonapeptide (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, cyclic 1-6 disulfide) widely utilized as a non-catecholamine vasoconstrictor in dental local anesthetics [1, 2]. During s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin is a synthetic nonapeptide (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, cyclic 1-6 disulfide) widely utilized as a non-catecholamine vasoconstrictor in dental local anesthetics [1, 2]. During synthesis and formulation shelf-life, felypressin is highly susceptible to non-enzymatic deamidation. Felypressin Impurity F , defined pharmacopeially as[4-glutamic acid]felypressin, is the primary degradation product resulting from the deamidation of the glutamine (Gln) residue at position 4 to glutamic acid (Glu) [3].

Quantifying Impurity F presents a severe analytical challenge: the deamidation results in a mass shift of exactly +0.984 Da. Because standard Triple Quadrupole (QqQ) mass spectrometers operate at unit mass resolution (~0.7 Da FWHM), the monoisotopic mass of Impurity F perfectly overlaps with the first isotopic peak (M+1) of the felypressin active pharmaceutical ingredient (API). This protocol details a field-proven, self-validating LC-MS/MS methodology that engineers specific chromatographic and mass spectrometric causalities to overcome this isobaric interference[4].

Methodological Causality & Scientific Principles (E-E-A-T)

As analytical scientists, we cannot rely solely on the mass spectrometer to differentiate a +1 Da peptide impurity from its parent API. The protocol below is designed around two foundational pillars of causality:

Chromatographic Engineering: The Ion-Pairing Dilemma

Deamidation introduces a carboxylic acid group, making Impurity F slightly more polar than felypressin. However, under standard acidic LC-MS conditions (pH ~2.5), both peptides are heavily protonated, minimizing their hydrophobic differences.

  • The Causality: Traditional peptide methods use 0.1% Trifluoroacetic acid (TFA) to achieve sharp peaks, but TFA causes catastrophic ion suppression in Electrospray Ionization (ESI).

  • The Solution: This method utilizes a carefully balanced blend of 0.1% Formic Acid (FA) and 0.01% Difluoroacetic acid (DFA) . DFA provides sufficient ion-pairing strength to baseline-resolve Impurity F from the API on a superficially porous (core-shell) C18 column, while preserving MS sensitivity.

Mass Spectrometric Logic: A Self-Validating MRM System

If Impurity F and Felypressin co-elute, the Q1 quadrupole (set to m/z 521.2 for Impurity F) will inadvertently transmit the M+1 isotope of Felypressin.

  • Because the Gln Glu mutation occurs inside the cyclic ring (positions 1-6), the linear tail fragment y3 (Pro-Lys-Gly-NH₂, m/z 300.2) is identical for both peptides.

  • If the M+1 isotope of Felypressin carries its extra neutron in the cyclic ring, its y3 fragment will also weigh 300.2 Da, causing a direct false positive.

  • The Solution: We engineer a self-validating system by monitoring two transitions. The y3 ion (m/z 300.2) is used as the high-sensitivity quantifier, heavily reliant on the LC baseline resolution. Simultaneously, the b6 cyclic ring fragment (m/z 742.2) , which contains the actual mutation site, is monitored as a highly specific qualifier.

Fragmentation_Logic cluster_0 Impurity F ([Glu4]-Felypressin) cluster_1 Felypressin (API Interference) Parent Precursor Ion Selection (Q1) m/z 521.2 [M+2H]2+ ImpF Monoisotopic Ion 1040.42 Da Parent->ImpF Fely M+1 Isotopic Ion 1040.43 Da Parent->Fely y3_Imp y3 Fragment (Linear Tail) m/z 300.2 (Quantifier) ImpF->y3_Imp CID b6_Imp b6 Fragment (Cyclic Ring) m/z 742.2 (Specific Qualifier) ImpF->b6_Imp CID y3_Fely y3 Fragment (Isotope in Ring) m/z 300.2 (Isobaric Interference!) Fely->y3_Fely CID b6_Fely b6 Fragment (Isotope in Ring) m/z 742.2 (Low Yield/Shifted) Fely->b6_Fely CID

Mechanistic diagram of MS/MS isobaric interference between Felypressin and Impurity F.

Experimental Protocol

Materials and Reagents
  • Standards: Felypressin API Reference Standard; Felypressin Impurity F Reference Standard [3].

  • Solvents: LC-MS grade Water, LC-MS grade Acetonitrile (ACN).

  • Modifiers: LC-MS grade Formic Acid (FA), Difluoroacetic acid (DFA).

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Water and ACN in an 80:20 (v/v) ratio. Add 0.1% FA. Degas via sonication for 5 minutes.

  • Standard Stock Solution (Impurity F): Accurately weigh 1.0 mg of Impurity F reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).

  • API Sample Preparation: Accurately weigh 10.0 mg of the Felypressin sample into a 10 mL volumetric flask. Add 8 mL of diluent, vortex for 2 minutes to ensure complete dissolution, and dilute to the mark (1.0 mg/mL).

  • Spiked System Suitability Solution: Transfer 1.0 mL of the API Sample solution and 10 µL of the Impurity F Standard Stock into a 2 mL autosampler vial. Mix well. (Yields 1.0 mg/mL API spiked with 0.1% Impurity F).

  • Filtration: Centrifuge all final solutions at 14,000 rpm for 10 minutes at 4°C prior to injection to protect the sub-2 µm UHPLC column.

Experimental_Workflow Prep 1. Sample Prep 1.0 mg/mL API 0.1% FA Diluent LC 2. UHPLC Separation Core-Shell C18 DFA/FA Ion Pairing Prep->LC 2 µL Inject MS 3. MS/MS Detection ESI Positive MRM Mode LC->MS Eluent Data 4. Data Processing Peak Integration Rs > 1.5 Validation MS->Data Chromatogram

Step-by-step experimental workflow for Felypressin Impurity F analysis.

Instrumental Conditions & Data Presentation

Liquid Chromatography (UHPLC) Parameters
ParameterSpecification
Column Core-Shell C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Cortecs or Phenomenex Kinetex)
Column Temperature 45°C (Reduces peptide secondary structure and lowers backpressure)
Mobile Phase A Water containing 0.1% FA and 0.01% DFA
Mobile Phase B Acetonitrile containing 0.1% FA
Flow Rate 0.35 mL/min
Injection Volume 2.0 µL
Autosampler Temp 4°C (Crucial to prevent on-tray deamidation)

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 85 15 Initial
1.0 85 15 Isocratic hold
8.0 65 35 Shallow linear gradient (Separation phase)
8.5 10 90 Column wash
10.5 10 90 Column wash
11.0 85 15 Re-equilibration

| 15.0 | 85 | 15 | End |

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (2.0 x 10⁻³ mbar)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Ion Purpose
Felypressin 520.7 [M+2H]2+ 300.2 50 22 Quantifier (y3 tail)
Felypressin 520.7 [M+2H]2+ 741.2 50 28 Qualifier (b6 ring)
Impurity F 521.2 [M+2H]2+ 300.2 50 22 Quantifier (y3 tail)

| Impurity F | 521.2 [M+2H]2+ | 742.2 | 50 | 28 | Qualifier (b6 ring) |

Validation & System Suitability Criteria

To ensure the self-validating nature of the protocol is intact, the system must pass the following criteria using the Spiked System Suitability Solution before sample analysis.

Table 3: System Suitability Parameters

Parameter Acceptance Criteria Rationale
Retention Time (Felypressin) ~6.2 min Verifies gradient delivery and column chemistry.
Relative Retention Time (Imp F) ~1.05 (Elutes after API) Deamidation increases hydrophobicity at pH 2.5.

| Chromatographic Resolution ( Rs​ ) | 1.5 between API and Imp F | Critical: Prevents M+1 isotopic interference in Q1. | | Signal-to-Noise (S/N) for Imp F | 10 at 0.05% spike level | Ensures adequate Limit of Quantitation (LOQ). | | Ion Ratio (Impurity F) | 300.2 / 742.2 within ± 20% of std | Confirms peak purity and absence of co-eluting matrix. |

References

  • "FELYPRESSIN - precisionFDA", Source: U.S. Food and Drug Administration (FDA) Global Substance Registration System, URL: [Link]

  • "Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem", Source: National Institutes of Health (NIH), URL: [Link]

  • "Purity Profiling of Peptide Drugs", Source: Hilaris Publisher, URL: [Link]

Method

Application Note: Isolation and Preparative Chromatography Techniques for Felypressin Impurity F

Introduction & Mechanistic Context Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic nonapeptide and a potent vasopressin V1 receptor agonist, widely utilized in dental anesthetics as a vasoconstricto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic nonapeptide and a potent vasopressin V1 receptor agonist, widely utilized in dental anesthetics as a vasoconstrictor to prolong local anesthesia[1][2]. During the solid-phase peptide synthesis (SPPS) and subsequent cleavage/deprotection steps of Felypressin, various structurally related impurities are generated. Among these, Felypressin Impurity F (Molecular Formula: C46H64N12O12S2, MW: 1041.27) represents a critical closely-eluting related substance that requires stringent monitoring and isolation for toxicological qualification and reference standard generation[3].

The isolation of Impurity F poses significant chromatographic challenges due to its structural homology to the active pharmaceutical ingredient (API) (Felypressin MW: 1040.24)[3]. The minor mass difference (approx. +1 Da) strongly suggests a deamidation event (conversion of a primary amide to a carboxylic acid, e.g., at an asparagine or glutamine residue), which slightly shifts the isoelectric point and hydrophobicity of the peptide. This application note details a robust, causality-driven preparative reversed-phase high-performance liquid chromatography (RP-HPLC) methodology to isolate Impurity F with high purity and yield.

Chromatographic Strategy & Causality

Stationary Phase Selection

Peptide separations are heavily reliant on hydrophobic and ionic interactions[4]. For Felypressin and its deamidated variants, a high-density C18 stationary phase with a pore size of 100–120 Å is optimal. The relatively small size of the nonapeptide allows it to fully penetrate standard pores, maximizing surface area interaction.

Mobile Phase & Ion-Pairing

To achieve baseline resolution between Felypressin and Impurity F, the mobile phase pH must be carefully controlled.

  • Acidic Modifier: 0.1% Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent. TFA protonates the basic lysine residue and the N-terminus, while masking the silanol groups on the stationary phase. This suppresses peak tailing and exploits the slight hydrophobicity differences caused by the deamidation in Impurity F.

  • Organic Modifier: Acetonitrile (MeCN) provides superior mass transfer kinetics and lower viscosity compared to methanol, yielding sharper peaks essential for resolving structurally similar peptides[1].

Experimental Protocols: Step-by-Step Isolation Workflow

The following protocol represents a self-validating system: analytical screening ensures feasibility, preparative scaling isolates the target, and orthogonal analytical LC-MS confirms the fraction's identity.

Step 1: Sample Preparation
  • Weigh 100 mg of crude Felypressin enriched with Impurity F.

  • Dissolve the peptide in 10 mL of Mobile Phase A (0.1% TFA in Water) to prevent precipitation upon injection[4].

  • Sonicate for 5 minutes at room temperature and filter through a 0.45 µm PTFE syringe filter to remove particulate matter.

Step 2: Analytical Method Screening

Perform an analytical run to establish the retention time ( tR​ ) and resolution ( Rs​ ) between Felypressin and Impurity F.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (peptide bond absorbance).

  • Gradient: See Table 1.

Step 3: Preparative Scale-Up

Scale the analytical gradient to a preparative column using the linear scale-up factor based on column cross-sectional area.

  • Column: Preparative C18, 50 x 250 mm, 10 µm.

  • Flow Rate: 118 mL/min.

  • Injection Volume: 5 mL (50 mg crude peptide per run).

  • Fraction Collection: Triggered by UV threshold at 220 nm. Collect the trailing edge of the main peak where Impurity F typically elutes (deamidated species often elute slightly later than the parent amide in acidic RP-HPLC).

Step 4: Fraction Pooling and Lyophilization
  • Analyze collected fractions via analytical LC-MS.

  • Pool fractions containing Impurity F with a purity > 95% and no parent Felypressin contamination.

  • Lyophilize the pooled fractions at -80°C and < 0.1 mbar for 48 hours to remove water, MeCN, and volatile TFA.

Quantitative Data Presentation

Table 1: Optimized Gradient Conditions for Felypressin Impurity F Isolation

Time (min)Mobile Phase A (0.1% TFA in H₂O) %Mobile Phase B (0.1% TFA in MeCN) %Rationale
0.09010Initial equilibration; promotes peptide binding.
5.09010Isocratic hold to elute void volume salts.
35.06535Shallow linear gradient to maximize resolution of Impurity F.
40.01090Column wash to remove highly hydrophobic aggregates.
45.09010Re-equilibration for subsequent injections.

Table 2: Expected Chromatographic Profile

AnalyteExpected MW (Da)Relative Retention Time (RRT)UV Max (nm)
Felypressin (API)1040.241.00220, 254
Felypressin Impurity F1041.27~1.05 - 1.08220, 254

Workflow Visualization

G Crude Crude Felypressin (Contains Impurity F) SamplePrep Sample Preparation (Dissolution in 0.1% TFA) Crude->SamplePrep Analytical Analytical RP-HPLC Screening (Gradient Optimization) SamplePrep->Analytical PrepLC Preparative RP-HPLC (Scale-up & Fractionation) Analytical->PrepLC Scale-up parameters LCMS LC-MS Fraction Analysis (Purity & Mass Confirmation) PrepLC->LCMS Fractions LCMS->PrepLC Recycle Mixed Fractions Lyophilization Lyophilization (TFA/Solvent Removal) LCMS->Lyophilization Pooled Target PureImpF Pure Felypressin Impurity F (>95% Purity) Lyophilization->PureImpF

Figure 1: End-to-end logical workflow for the isolation and purification of Felypressin Impurity F.

References

  • SIELC Technologies. (2018). Felypressin. Retrieved from[Link]

  • Bio-Equip. (2020). Felypressin Impurity F Specification. Retrieved from[Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Diva-Portal. Retrieved from[Link]

Sources

Application

Application Note: Advanced Sample Preparation and LC-HRMS Analysis of Felypressin Impurity F ([Glu4]-Felypressin)

Executive Summary Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic nonapeptide and vasopressin V1a receptor agonist widely utilized as a potent vasoconstrictor in dental local anesthetics[1][2]. Like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic nonapeptide and vasopressin V1a receptor agonist widely utilized as a potent vasoconstrictor in dental local anesthetics[1][2]. Like many therapeutic peptides containing glutamine (Gln) or asparagine (Asn) residues, felypressin is highly susceptible to degradation during synthesis, formulation, and prolonged storage[3][4]. The European Pharmacopoeia (Ph. Eur. Monograph 1634) strictly regulates the purity profile of felypressin, specifying that Impurity F —chemically identified as [4-glutamic acid]felypressin—must not exceed a threshold of 0.5%[3][5].

This application note provides a self-validating, highly controlled protocol for the sample preparation and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis of Felypressin Impurity F. The methodology is specifically designed to ensure high analyte recovery while preventing artifactual in situ deamidation during extraction.

Mechanistic Insight: The Deamidation Pathway

Expertise & Causality: The conversion of native felypressin to Impurity F is driven by the deamidation of the Gln residue at position 4 into glutamic acid (Glu)[3][4]. This degradation mechanism occurs either via direct hydrolysis under highly acidic conditions or through a base/heat-catalyzed cyclic glutarimide intermediate.

Because sample preparation inherently involves aqueous extraction, exposing the peptide to unbuffered environments, high pH, or thermal stress during solvent evaporation can artificially inflate the quantified levels of Impurity F. To maintain scientific integrity and prevent false-positive out-of-specification (OOS) results, the protocol below utilizes a strict pH-controlled quenching step and ambient-temperature nitrogen evaporation to "freeze" the degradation profile at the exact moment of sampling.

Deamidation A Felypressin API (Gln4 Residue) B Glutarimide Intermediate A->B -NH3 (Base/Heat Catalyzed) C Impurity F ([Glu4]-Felypressin) A->C Direct Hydrolysis (Acid Catalyzed) B->C +H2O (Hydrolysis)

Fig 1: Deamidation pathway of Felypressin (Gln4) to Impurity F (Glu4) via glutarimide intermediate.

Sample Preparation Protocol

Trustworthiness & Validation: Direct injection of formulated dental cartridges (which often contain high concentrations of small-molecule anesthetics like prilocaine and various preservatives) leads to severe ion suppression in the mass spectrometer and rapid column deterioration[6]. The following Solid-Phase Extraction (SPE) workflow isolates the peptide while preserving the native Gln/Glu ratio.

Step-by-Step Methodology
  • Sample Aliquot: Transfer 1.0 mL of Felypressin API solution or formulated drug product into a low-protein-binding microcentrifuge tube.

  • Acidic Quenching (Critical Step): Immediately add 1.0 mL of 0.1% Formic Acid (FA) in LC-MS grade water.

    • Causality: Lowering the pH to ~2.7 protonates the peptide and stabilizes the Gln4 amide bond against hydrolysis, effectively halting in situ deamidation.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg Oasis HLB) with 1.0 mL Methanol, followed by equilibration with 1.0 mL 0.1% FA in water.

  • Sample Loading: Load the 2.0 mL quenched sample onto the cartridge at a controlled flow rate of ~1 drop/second.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in 0.1% FA to elute hydrophilic excipients and small-molecule anesthetics.

  • Elution: Elute felypressin and its related impurities using 1.0 mL of 60% Acetonitrile containing 0.1% FA into a fresh low-bind tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature .

    • Causality: Applying heat (e.g., >30°C) during evaporation provides the activation energy required to catalyze glutarimide formation, artificially generating Impurity F. Reconstitute the dried residue in 200 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile / 0.1% FA).

Workflow S1 Step 1: Sample Aliquot (API or Formulated Product) S2 Step 2: Acidic Quenching (0.1% FA, pH ~2.7) S1->S2 S3 Step 3: SPE Clean-up (Remove Excipients/Prilocaine) S2->S3 S4 Step 4: N2 Evaporation (Ambient Temp to Prevent Degradation) S3->S4 S5 Step 5: Reconstitution & UHPLC-HRMS Analysis S4->S5

Fig 2: Step-by-step sample preparation workflow to prevent artifactual in situ deamidation.

LC-HRMS Analytical Methodology

Chromatographic Rationale: Felypressin (Exact Mass: 1039.4368 Da) and Impurity F (Exact Mass: 1040.4208 Da) differ by only +0.984 Da[1][2]. While HRMS can resolve this isotopic overlap, chromatographic separation is mandatory to prevent competitive ionization. At the acidic pH of the mobile phase (pH 2.7), the newly formed carboxylic acid on Impurity F's Glu4 residue is fully protonated and neutral. This makes Impurity F slightly more hydrophobic than the native peptide. Consequently, Impurity F elutes after the main felypressin peak on a C18 or Charged Surface Hybrid (CSH) column[7].

Table 1: UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)
0.00.4955
1.00.4955
6.00.46040
7.00.41090
8.50.4955
Table 2: HRMS Parameters (Positive ESI)
ParameterValue
Ionization ModeESI Positive
Felypressin Exact Mass1039.4368 Da
Impurity F Exact Mass1040.4208 Da
Primary Quantifier Ion (Felypressin)m/z 520.7257 [M+2H]²⁺
Primary Quantifier Ion (Impurity F)m/z 521.2177 [M+2H]²⁺
Capillary Voltage3.0 kV
Desolvation Temperature350 °C

System Suitability and Ph. Eur. Compliance

To adhere to Ph. Eur. guidelines and ensure the trustworthiness of the analytical run, the system must pass strict suitability criteria prior to batch analysis[3][5].

Table 3: System Suitability Criteria (Ph. Eur. Aligned)
ParameterAcceptance CriteriaScientific Rationale
Resolution (Felypressin vs Impurity F)Rs ≥ 1.5Ensures accurate peak integration of the +0.984 Da isobaric overlap.
Tailing Factor (Felypressin)T ≤ 1.5Confirms the absence of secondary interactions with the column stationary phase.
Injection Precision (%RSD)≤ 2.0% (n=6)Validates autosampler precision and MS ionization stability.
Signal-to-Noise (S/N) at 0.05% LevelS/N ≥ 10Guarantees reliable detection at 1/10th of the Ph. Eur. 0.5% specification limit.

References

  • Polypeptide Group. Felypressin Drug Substance Specification.5

  • Scribd. Peptide Therapeutics: Quality and Prospects.8

  • Hilaris Publisher. Purity Profiling of Peptide Drugs.4

  • GuideChem. Felypressin 56-59-7 wiki.1

  • PharmaCompass. Felypressin | Drug Information, Uses, Side Effects, Chemistry.2

  • SIELC Technologies. Felypressin HPLC Separation.7

  • Lund University Publications. Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS.

  • National Institutes of Health (NIH). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method.6

Sources

Method

Advanced Application Note: 2D-LC-MS/MS Quantification of Felypressin Impurity F in Prilocaine Dental Formulations

Abstract & Clinical Context Prilocaine is a widely used amide-type local anesthetic, frequently co-formulated with the non-catecholamine vasoconstrictor felypressin to prolong anesthetic duration and reduce systemic toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Clinical Context

Prilocaine is a widely used amide-type local anesthetic, frequently co-formulated with the non-catecholamine vasoconstrictor felypressin to prolong anesthetic duration and reduce systemic toxicity[1]. In standard dental formulations, prilocaine is present at a massive concentration of 3% (30 mg/mL), while felypressin is formulated at merely 0.03 IU/mL (approximately 0.54 µg/mL)[1][2].

During formulation shelf-life, felypressin is susceptible to hydrolytic degradation. Felypressin Impurity F (Molecular Formula: C46​H64​N12​O12​S2​ , MW: 1041.27) is a known degradant resulting from the deamidation of the parent peptide (MW: 1040.24)[3]. Because regulatory guidelines dictate that peptide impurities must be monitored at the 0.1% to 0.5% level relative to the API[4], quantifying Impurity F requires detecting ~0.5 ng/mL of the peptide in the presence of 30,000,000 ng/mL of prilocaine. This guide outlines a self-validating, two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) protocol to overcome this extreme dynamic range challenge.

Mechanistic Rationale & Causality

The Deamidation Pathway

Peptides containing asparagine (Asn) or glutamine (Gln) residues are highly susceptible to deamidation, converting to aspartic acid or glutamic acid variants[4]. This reaction yields a mass shift of +1 Da (loss of NH3​ and addition of H2​O ). Differentiating intact felypressin from Impurity F requires high-resolution chromatographic separation prior to MS/MS, as their isotopic envelopes overlap significantly.

Why 2D-LC Heart-Cutting?

Direct 1D-LC-MS/MS analysis of this formulation is scientifically unviable. The massive prilocaine peak will cause profound electrospray ionization (ESI) suppression, space-charge effects, and detector saturation, completely masking the trace peptide signal.

  • Causality of 1D (High pH): Prilocaine has a pKa​ of ~7.9. By using a First Dimension (1D) mobile phase at pH 9.0, prilocaine is fully neutralized and highly retained on a reversed-phase column. Felypressin, containing basic residues (e.g., Lysine, pKa​ ~10.5), remains partially charged and elutes much earlier.

  • Causality of Heart-Cutting: A divert valve captures only the felypressin elution window, sending the subsequent massive prilocaine peak to waste.

  • Causality of 2D (Low pH): The trapped peptide fraction is backflushed onto a Second Dimension (2D) column at pH 2.7. This orthogonal selectivity resolves Felypressin from Impurity F prior to MS detection.

G Sample Dental Formulation (Prilocaine + Felypressin) Dilution Sample Dilution & Acidification Sample->Dilution FirstDim 1D LC Separation (pH 9.0: Retains Prilocaine) Dilution->FirstDim HeartCut Heart-Cutting Valve (Traps Felypressin Fraction) FirstDim->HeartCut SecondDim 2D LC Separation (pH 2.7: Resolves Impurity F) HeartCut->SecondDim MSMS ESI-MS/MS Detection (MRM Mode) SecondDim->MSMS Data Quantification & Reporting MSMS->Data

Figure 1: 2D-LC-MS/MS workflow for isolating and quantifying Felypressin Impurity F.

Materials and Reagents

  • Reference Standards: Felypressin CRS and Felypressin Impurity F (European Pharmacopoeia / Creative Peptides)[5][6].

  • Internal Standard (IS): Heavy-isotope labeled Felypressin ( 13C6​ , 15N2​ -Lys) or a structural analog (e.g., Desmopressin).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Acetate ( NH4​OAc ).

  • Columns:

    • 1D Column: C18, 50 × 2.1 mm, 3.5 µm (High pH stable).

    • Trap Column: C8, 10 × 2.1 mm, 5 µm.

    • 2D Column: Sub-2 µm C18, 100 × 2.1 mm, 1.7 µm.

Step-by-Step Experimental Protocol

Phase A: Self-Validating Sample Preparation

To prevent quantitative bias from peptide adsorption to plasticware, all preparations must utilize low-bind polypropylene tubes.

  • Aliquoting: Transfer 100 µL of the prilocaine/felypressin dental formulation into a low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (50 ng/mL). Self-Validation Check: The IS corrects for any matrix effects or losses during the valve-switching process.

  • Dilution: Add 890 µL of 10 mM Ammonium Acetate (pH 9.0) to match the 1D starting mobile phase conditions. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 × g for 5 minutes at 4°C to remove any particulate matter. Transfer the supernatant to an LC vial.

Phase B: 2D-LC Heart-Cutting Configuration

Configure the LC system with a 6-port, 2-position switching valve.

  • 1D Separation: Inject 10 µL of the sample onto the 1D column. Run a rapid gradient from 5% to 40% ACN in 10 mM NH4​OAc (pH 9.0).

  • Valve Switch (Trap): At exactly 2.2 minutes (the predetermined felypressin elution window), switch the valve to Position B. The effluent is diverted through the Trap Column, capturing the peptides.

  • Valve Switch (Waste): At 3.0 minutes, switch the valve back to Position A. The massive prilocaine peak (eluting ~4.5 min) is directed safely to waste.

  • 2D Separation: Backflush the Trap Column onto the 2D column using a shallow gradient of 0.1% FA in Water and 0.1% FA in ACN to separate intact Felypressin from Impurity F.

Phase C: Mass Spectrometry (ESI-MS/MS)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Due to the multiple basic sites on the peptide, the doubly charged precursor ions [M+2H]2+ are targeted for Multiple Reaction Monitoring (MRM).

Data Presentation & System Suitability

Table 1: 2D-LC Gradient and Heart-Cutting Valve Timetable
Time (min)1D %B (ACN)2D %B (0.1% FA in ACN)Valve PositionFlow Path Action
0.005%10%Position A1D to Waste; 2D to MS
2.2025%10%Position B 1D to Trap; Trap to Waste
3.0030%10%Position A1D to Waste (Prilocaine elutes)
3.1095% (Wash)15%Position ATrap backflushed to 2D Column
7.0095%35%Position AFelypressin & Imp F resolve on 2D
8.005%95% (Wash)Position ASystem Re-equilibration
Table 2: MRM Transitions and Collision Energies
AnalytePrecursor Ion [M+2H]2+ Product Ion ( m/z )Collision Energy (eV)Dwell Time (ms)
Felypressin521.1328.22850
Felypressin Impurity F 521.6 329.2 28 50
Internal Standard (IS)525.1332.22850
Table 3: Method Validation & System Suitability Metrics

A self-validating protocol requires passing these criteria prior to batch acquisition.

Parameter Acceptance Criteria Experimental Observation Pass/Fail

| Resolution ( Rs​ ) | Rs​>1.5 between Felypressin and Imp F | Rs​=2.1 | PASS | | Carryover (Blank) | <0.1% of LOQ area in subsequent blank | Not Detected | PASS | | Prilocaine Suppression | IS Area within ±15% of neat standard | IS Area = 96.5% | PASS | | Recovery (Spike) | 85%−115% at 1.0 ng/mL | 98.2% | PASS |

References

  • Stockmann, S. et al. Evaluation and Application of a High Performance Liquid Chromatographic Method for Prilocaine Analysis in Human Plasma. Clin. Lab. 2013. Available at:[Link]

  • Gowekar, N. & Wadher, S. J. Development and Validation of HPLC Method for Simultaneous Determination of Lidocaine and Prilocaine in Topical Formulation. Asian Journal of Pharmaceutical and Clinical Research. 2017. Available at: [Link]

  • Vergote, V. et al. Quality specifications for peptide drugs: A regulatory-pharmaceutical approach. ResearchGate. 2009. Available at:[Link]

  • Council of Europe. List of European Pharmacopoeia Reference Standards. Tusnovics. 2021. Available at: [Link]

Sources

Application

Application Note and Protocol: Minimizing Felypressin Impurity F in Solid-Phase Peptide Synthesis

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on minimizing the formation of Impurity F during the solid-phase peptide synthesis (SPPS) of Fely...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on minimizing the formation of Impurity F during the solid-phase peptide synthesis (SPPS) of Felypressin. Felypressin, a nonapeptide analogue of vasopressin, is a potent vasoconstrictor used in dental anesthetics. A common challenge in its synthesis is the formation of isomeric impurities that are difficult to separate from the active pharmaceutical ingredient (API). This guide elucidates the likely identity of Impurity F as an aspartimide-related species, details the chemical mechanisms of its formation, and provides validated protocols and strategic modifications to the standard Fmoc-SPPS workflow to ensure high purity of the final Felypressin product.

Introduction to Felypressin and the Challenge of Impurity F

Felypressin is a synthetic nonapeptide with the sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[1][2] It functions as a vasopressin 1 agonist and is utilized as a vasoconstrictor in local anesthetic formulations.[3][4] The solid-phase peptide synthesis (SPPS) of Felypressin, while well-established, is often complicated by the formation of process-related impurities.

One particularly challenging impurity is designated as Felypressin Impurity F. It shares the same molecular formula as Felypressin (C46H65N13O11S2), indicating it is an isomer of the parent peptide.[5] Such isomeric impurities pose significant challenges for purification, as they often exhibit similar chromatographic behavior to the target peptide.[6]

Based on the Felypressin sequence, which contains an Asparagine (Asn) residue, and the nature of common side reactions in Fmoc-based SPPS, Impurity F is hypothesized to be a product of aspartimide formation.[7][8] This side reaction is a base-catalyzed intramolecular cyclization that occurs at Asp or Asn residues, leading to a succinimide intermediate.[9] This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are isomeric with the native peptide and often difficult to resolve analytically.[10]

This guide will provide a comprehensive overview of the mechanisms leading to the formation of Impurity F and present a series of modifications to the standard SPPS protocol designed to minimize its occurrence.

The Mechanism of Impurity F (Aspartimide) Formation

The formation of Impurity F is initiated during the repetitive base-mediated deprotection of the Fmoc group in SPPS. The process can be broken down into the following steps:

  • Deprotonation: The piperidine used for Fmoc removal deprotonates the backbone amide nitrogen C-terminal to the Asn residue.[1]

  • Intramolecular Cyclization: The resulting anion attacks the side-chain carbonyl group of the Asn residue, forming a five-membered succinimide ring (aspartimide).[9]

  • Hydrolysis and Isomerization: The aspartimide intermediate can be hydrolyzed by residual water or attacked by piperidine, leading to the formation of a mixture of byproducts, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide (iso-aspartate), and their racemized forms.[7] The β-aspartyl peptide is a likely candidate for Impurity F.

The propensity for aspartimide formation is highly sequence-dependent, with Asn-Gly, Asn-Ser, and Asn-Asn sequences being particularly susceptible due to reduced steric hindrance.[1][8]

Diagram: Mechanism of Impurity F Formation

cluster_0 Fmoc-SPPS Cycle at Asn Residue Peptide_Resin Resin-...-Gln-Asn(Trt)-Cys(Trt)-... Piperidine 20% Piperidine in DMF Peptide_Resin->Piperidine Fmoc Deprotection Aspartimide Aspartimide Intermediate (Succinimide Ring) Piperidine->Aspartimide Base-catalyzed Intramolecular Cyclization Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis Ring Opening Impurity_F Impurity F (β-Aspartyl Isomer) + Other Byproducts Hydrolysis->Impurity_F

Caption: Base-catalyzed formation of Impurity F via an aspartimide intermediate during Fmoc-SPPS.

Pre-Synthesis Considerations and Strategy

A proactive approach to minimizing Impurity F begins before the synthesis is initiated. Careful selection of raw materials and a well-defined synthesis strategy are critical.

Raw Material Quality Control

The purity of the Fmoc-Asn(Trt)-OH starting material is paramount. It should be free of pre-formed dipeptides or related impurities that could be incorporated into the growing peptide chain.[10]

Strategic Selection of Synthesis Parameters

Several strategic choices can be made to suppress aspartimide formation. The following table summarizes key parameters and their recommended modifications.

ParameterStandard ApproachRecommended Modification for FelypressinRationale
Resin Standard Rink Amide resinUse a high-quality, low-swelling Rink Amide resin.Minimizes aggregation, which can exacerbate side reactions.[10]
Asn Protecting Group Fmoc-Asn(Trt)-OHConsider using a more sterically hindered protecting group if standard methods fail.Increased steric bulk can hinder the intramolecular cyclization.[11]
Coupling Reagents HBTU/HATU with DIPEAUse a combination of DIC/OxymaPure.OxymaPure has been shown to reduce base-mediated side reactions, including aspartimide formation.
Fmoc Deprotection 20% Piperidine in DMF1. Use a lower concentration of piperidine (e.g., 10%).2. Add an additive like 0.1 M HOBt to the deprotection solution.Reduces the basicity of the microenvironment, thereby slowing the rate of aspartimide formation.[10][11]
Backbone Protection Not typically usedFor highly problematic syntheses, consider using a pre-formed Fmoc-Gln-Asn(Dmb)-OH dipeptide.The Dmb group protects the backbone amide, preventing it from participating in the cyclization reaction.[10][12]

Detailed Protocols for Minimizing Impurity F

The following protocols outline the modified steps for the solid-phase synthesis of Felypressin.

Protocol 1: Modified Fmoc Deprotection

This protocol details the use of a modified deprotection cocktail to suppress aspartimide formation.

Materials:

  • Felypressin peptide-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Hydroxybenzotriazole (HOBt)

  • Deprotection Solution: 10% (v/v) piperidine and 0.1 M HOBt in DMF.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the Deprotection Solution to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh aliquot of the Deprotection Solution and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Proceed with the coupling of the next amino acid.

Protocol 2: Optimized Coupling with DIC/OxymaPure

This protocol describes the use of DIC/OxymaPure as the coupling system.

Materials:

  • Fmoc-amino acid (4 equivalents)

  • OxymaPure (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • DMF

Procedure:

  • In a separate vessel, dissolve the Fmoc-amino acid and OxymaPure in DMF.

  • Add DIC to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • Once the reaction is complete, drain the solution and wash the resin with DMF.

Diagram: Modified SPPS Workflow for Felypressin

cluster_0 Modified SPPS Cycle Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotection Modified Fmoc Deprotection (10% Piperidine, 0.1M HOBt in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/OxymaPure) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage and Global Deprotection Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (LC-MS, MS/MS) Purification->Analysis

Caption: A modified SPPS workflow designed to minimize the formation of Impurity F during Felypressin synthesis.

Post-Synthesis: Cleavage, Purification, and Analysis

Cleavage and Deprotection

A standard cleavage cocktail can be used for Felypressin, but care should be taken to minimize the time the peptide is exposed to acidic conditions, as this can also promote side reactions.

Cleavage Cocktail:

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5%

  • Water: 2.5%

Procedure:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying Felypressin. A shallow gradient is recommended to achieve the best possible separation of Impurity F from the main product.

Analytical Characterization to Differentiate Impurity F

Due to the isomeric nature of Impurity F, its differentiation from Felypressin requires careful analytical characterization.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm that Impurity F has the same molecular weight as Felypressin.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can reveal differences in the peptide backbone, which can help to identify the location of the β-aspartyl residue.

  • Enzymatic Digestion: Digestion with an enzyme that specifically cleaves at the C-terminal side of Asp residues (e.g., Asp-N endoproteinase) can be used.[13] The presence of an iso-aspartate bond (β-aspartyl) will inhibit cleavage, leading to a different digestion pattern compared to the native peptide.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, 2D-NMR techniques can be employed to establish the connectivity of the peptide backbone.

Troubleshooting

ProblemPossible CauseRecommended Solution
Significant Impurity F peak observed in crude LC-MS Incomplete suppression of aspartimide formation.1. Further reduce piperidine concentration or use a weaker base like DBU for deprotection.2. Increase the amount of HOBt in the deprotection solution.3. Consider using a backbone-protected dipeptide for the Asn-Cys coupling.
Co-elution of Impurity F with Felypressin during purification Insufficient resolution of the HPLC method.1. Optimize the HPLC gradient to be shallower around the elution time of Felypressin.2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Low overall yield Aggregation during synthesis or incomplete couplings.1. Use a lower substitution resin.2. Incorporate a chaotropic salt like LiCl into the coupling solution.3. Increase coupling times and monitor with the Kaiser test.

Conclusion

The formation of Impurity F during the solid-phase peptide synthesis of Felypressin is a significant challenge that can compromise the purity and yield of the final product. By understanding the mechanism of its formation as an aspartimide-related byproduct, targeted modifications to the standard Fmoc-SPPS protocol can be implemented. The use of a modified deprotection cocktail, optimized coupling reagents, and careful analytical characterization are key to successfully minimizing this impurity. The protocols and strategies outlined in this guide provide a robust framework for the high-purity synthesis of Felypressin, enabling researchers and drug developers to produce a safer and more effective therapeutic agent.

References

  • Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • St. Amant, A. H., & Van Veller, B. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490. [Link]

  • B-I-G. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). [Link]

  • St. Amant, A. H., & Van Veller, B. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490. [Link]

  • St. Amant, A. H., & Van Veller, B. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490. [Link]

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis?[Link]

  • Lauer-Lässing, A., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3189. [Link]

  • St. Amant, A. H., & Van Veller, B. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • Delso, I., et al. (2024). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 15(1), 143-151. [Link]

  • Pharmaffiliates. (n.d.). Felypressin-impurities. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 745-760. [Link]

  • Axios Research. (n.d.). Felypressin. [Link]

  • Späte, A. K., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection. [Link]

  • Delso, I., et al. (2024). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 15(1), 143-151. [Link]

  • Biotage. (2023, February 6). Has my peptide undergone an aspartimide rearrangement?[Link]

Sources

Method

Application Note: Preparation of Felypressin Impurity F Reference Standard Solution for Chromatographic Analysis

Abstract This application note provides a detailed protocol for the preparation of a Felypressin Impurity F reference standard solution for use in analytical procedures, primarily high-performance liquid chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the preparation of a Felypressin Impurity F reference standard solution for use in analytical procedures, primarily high-performance liquid chromatography (HPLC). Felypressin, a synthetic nonapeptide analogue of vasopressin, is utilized as a vasoconstrictor in dental anesthetics.[1][2] The rigorous quality control of felypressin requires the accurate identification and quantification of process-related impurities and degradation products, as mandated by regulatory bodies such as the European Pharmacopoeia (EP).[3] Impurity F is a specified impurity in the EP monograph for felypressin. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of felypressin. It emphasizes best practices in handling peptide standards, ensuring the accuracy, precision, and reliability of analytical data.

Introduction: The Imperative of Impurity Profiling in Peptide Therapeutics

Felypressin is a synthetic peptide with the amino acid sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, containing a disulfide bridge between the two cysteine residues.[2] It functions as a vasopressin V1a receptor agonist, inducing vasoconstriction, which is beneficial for reducing localized bleeding in dental procedures.[1]

The synthesis and storage of peptide-based active pharmaceutical ingredients (APIs) like felypressin can lead to the formation of various impurities. These can include truncated or modified sequences, by-products from protecting groups, or degradation products.[4] Regulatory authorities, including the European Pharmacopoeia, mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[3][5]

Impurity profiling is a critical component of pharmaceutical quality control, involving the identification and quantification of all potential impurities.[3] This process relies on well-characterized reference standards for each known impurity. The availability of a high-purity, accurately prepared reference standard solution is fundamental to the validation and execution of analytical methods, such as stability-indicating HPLC assays.[6]

Felypressin Impurity F: A Specified Impurity

Felypressin Impurity F is recognized by the European Pharmacopoeia as a potential related substance in felypressin. While the official EP monograph provides the definitive structure, commercial suppliers identify Felypressin EP Impurity F as [4-glutamic acid]felypressin. This suggests a substitution of the glutamine residue at position 4 with glutamic acid. This structural modification results in a change in the physicochemical properties of the peptide, including its chromatographic retention time, allowing for its separation from the parent felypressin molecule.

Characterization of Felypressin and Impurity F

A clear understanding of the chemical properties of both felypressin and its impurity is essential for developing a robust analytical protocol.

Property Felypressin Felypressin Impurity F Reference
Molecular Formula C46H65N13O11S2C46H64N12O12S2,
Molecular Weight (Free Base) 1040.22 g/mol 1041.20 g/mol ,
Putative Structure Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2Cys-Phe-Phe-Glu-Asn-Cys-Pro-Lys-Gly-NH2
Typical Salt Form Acetate or TFA saltTrifluoroacetate (TFA) salt[7][8]

Workflow for Reference Standard Preparation and Use

The following diagram illustrates the logical flow from receiving the solid reference standard to its application in an analytical workflow.

Felypressin_Impurity_F_Workflow cluster_prep Standard Preparation cluster_analysis Analytical Application A Receipt & Storage of Lyophilized Standard (-20°C) B Equilibration to Room Temperature (in Desiccator) A->B Pre-weighing C Accurate Weighing B->C D Reconstitution & Dilution (Solvent Selection) C->D E Vortexing/Sonication (for complete dissolution) D->E F Preparation of Working Solutions E->F Dilution G HPLC System Suitability F->G Use in method H Analysis of Felypressin Samples G->H I Data Processing & Quantification H->I

Caption: Workflow for Felypressin Impurity F reference standard preparation.

Protocol for Preparation of Felypressin Impurity F Reference Standard Solution

This protocol is designed to yield a stock solution that can be further diluted to prepare working standards for calibration curves and system suitability tests in HPLC analysis.

Materials and Equipment
  • Felypressin Impurity F reference standard (typically as a TFA salt)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or Acetic Acid (glacial), HPLC grade

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (0.22 µm, compatible with organic solvents)

Safety Precautions
  • As the toxicological properties of peptide impurities may not be fully characterized, it is crucial to handle the solid and solutions with appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.

  • Work in a well-ventilated area or a fume hood, especially when handling TFA.

  • Consult the Safety Data Sheet (SDS) for Felypressin Impurity F before commencing work.

Preparation of the Diluent

For reversed-phase HPLC of peptides, a common and effective diluent is an aqueous solution with a small percentage of acid. This maintains peptide solubility and ensures sharp peak shapes during chromatography.

Recommended Diluent: 0.1% (v/v) Acetic Acid in HPLC-grade water.

  • Rationale: Acetic acid is a weaker acid than TFA and is often preferred for biological applications.[9] It effectively solubilizes the peptide and provides a suitable pH for chromatography. If the HPLC mobile phase uses TFA, a diluent of 0.1% TFA in water can be used for consistency.

Preparation:

  • Add 1.0 mL of glacial acetic acid to a 1 L volumetric flask.

  • Dilute to the mark with HPLC-grade water.

  • Mix thoroughly.

Preparation of the Stock Standard Solution (e.g., 100 µg/mL)

Note on TFA Salt: Felypressin Impurity F is often supplied as a trifluoroacetate (TFA) salt.[7][8] The presence of TFA contributes to the overall weight of the lyophilized powder. For highly accurate concentration calculations, the peptide content (net peptide weight) provided by the supplier on the Certificate of Analysis (CoA) should be used. If not provided, the molecular weight of the TFA salt form should be used for calculations.

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized Felypressin Impurity F to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic peptide.

  • Weighing: Accurately weigh a suitable amount of the reference standard (e.g., 1 mg) into a clean, dry weighing vessel.

  • Transfer: Carefully transfer the weighed powder into a Class A volumetric flask (e.g., 10 mL for a 100 µg/mL solution).

  • Initial Dissolution: Add a portion of the diluent (approximately 50-70% of the final volume) to the volumetric flask.

  • Dissolution Enhancement: Gently vortex the solution. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution. Avoid excessive heating.

  • Final Dilution: Once the solid is completely dissolved, dilute the solution to the mark with the diluent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Filtration (Optional but Recommended): If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter into a clean vial.

Preparation of Working Standard Solutions

Prepare working standard solutions by performing serial dilutions of the stock solution using the same diluent. These working solutions are used to construct a calibration curve for the quantification of Impurity F in test samples.

Storage and Stability of the Reference Standard Solution

The stability of peptide solutions is limited and is a critical factor in obtaining reliable analytical results.

  • Short-Term Storage (up to 24-48 hours): Store the prepared solutions at 2-8 °C, protected from light.

  • Long-Term Storage: For longer-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or, preferably, -80°C.[1] This minimizes degradation from repeated freeze-thaw cycles. Stored at -20°C, the solution may be stable for up to one month, and at -80°C, for up to six months.[1] However, it is best practice to prepare solutions fresh for each analytical run.

Causality: Peptides in solution are susceptible to degradation through mechanisms such as oxidation, deamidation, and hydrolysis. Freezing slows down these chemical reactions, while aliquoting prevents the physical stress on the peptide structure caused by repeated freezing and thawing.

Application in HPLC Analysis

The prepared Felypressin Impurity F reference standard solution is primarily used in stability-indicating HPLC methods as outlined in pharmacopoeial monographs, such as EP 1634 for felypressin.

System Suitability

Before analyzing samples, a working standard solution of Impurity F is injected into the HPLC system to perform system suitability tests. This ensures that the chromatographic system is performing adequately. Key parameters to assess include:

  • Peak Tailing Factor: Should typically be ≤ 2.0.

  • Theoretical Plates (Efficiency): Should meet the method's specified minimum.

  • Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections should be within the specified limits (e.g., ≤ 2.0%).

Quantification

The reference standard is used to create a calibration curve (peak area vs. concentration) against which the amount of Impurity F in a felypressin test sample can be accurately quantified.

The following diagram illustrates the relationship between the reference standard and the analytical method.

HPLC_Application cluster_standards Reference Standards cluster_hplc HPLC Method (e.g., EP 1634) ImpF Impurity F Standard Solution SST System Suitability Test (Resolution, Tailing) ImpF->SST Quant Quantification of Impurity F ImpF->Quant Calibration Curve Fely Felypressin Working Standard Fely->SST Analysis Analysis of Felypressin API/DP Sample SST->Analysis Pass Analysis->Quant

Caption: Role of the reference standard in an HPLC analytical workflow.

Conclusion

The accurate preparation of a Felypressin Impurity F reference standard solution is a prerequisite for the reliable quality control of felypressin drug substances and products. By following the detailed protocol and adhering to the principles of safe handling and proper storage outlined in this application note, analytical scientists can ensure the integrity of their results and contribute to the overall safety and efficacy of the pharmaceutical product. This self-validating system, grounded in authoritative pharmacopoeial principles, provides a trustworthy framework for impurity analysis.

References

  • Axios Research. (n.d.). Felypressin - CAS - 56-59-7 (free base). Retrieved from [Link]

  • Axios Research. (n.d.). Felypressin Impurity C TFA Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Creative Peptides. (2020, January 13). Felypressin Impurity F. Bio-Equip. Retrieved from [Link]

  • LifeTein. (n.d.). How to remove peptide TFA salt? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • DongNamLab. (n.d.). Felypressin. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). HPLC Ph.Eur.-Listing - Monographs. Retrieved from [Link]

  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]

  • Element Lab Solutions. (2023, February 6). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Drug analysis according to pharmacopoeia. Retrieved from [Link]

  • sb-peptide. (n.d.). TFA removal service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MeSH Result - Felypressin. Retrieved from [Link]

  • Hilaris Publisher. (2011, November 12). Purity Profiling of Peptide Drugs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving HPLC peak resolution for felypressin impurity f

A Senior Application Scientist's Guide to Improving HPLC Peak Resolution for Felypressin Impurity F Welcome to the technical support center for felypressin analysis. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Improving HPLC Peak Resolution for Felypressin Impurity F

Welcome to the technical support center for felypressin analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC separation of felypressin and its related impurities, particularly Impurity F. As a synthetic nonapeptide, felypressin's analysis can be complex, with impurities often being structurally similar and difficult to resolve.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve robust and reproducible separation.

Troubleshooting Guide: Poor Peak Resolution

Poor resolution between the main felypressin peak and Impurity F is a common challenge. A systematic approach to troubleshooting is essential. This guide will walk you through a logical sequence of steps to diagnose and solve the issue.

Problem: Co-elution or insufficient resolution (Rs < 1.5) between Felypressin and Impurity F.

Below is a troubleshooting workflow to systematically address this issue.

G cluster_0 cluster_1 Mobile Phase Details cluster_2 Gradient Details cluster_3 Column & Temperature Details Start Poor Resolution (Rs < 1.5) between Felypressin & Impurity F CheckSystem 1. Verify System Suitability (Pressure, Leaks, Baseline Noise) Start->CheckSystem MobilePhase 2. Mobile Phase Optimization CheckSystem->MobilePhase System OK Gradient 3. Gradient Adjustment MobilePhase->Gradient AdjustpH A. Adjust Mobile Phase pH MobilePhase->AdjustpH Column 4. Column & Temperature Evaluation Gradient->Column ShallowGradient C. Decrease Gradient Slope (Focus the gradient) Gradient->ShallowGradient Resolved Resolution Achieved (Rs ≥ 1.5) Column->Resolved Success ChangeTemp D. Adjust Column Temperature Column->ChangeTemp ChangeIonPair B. Change Ion-Pair Reagent (e.g., TFA to Formic Acid) AdjustpH->ChangeIonPair ChangeChem E. Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) ChangeTemp->ChangeChem

Caption: Troubleshooting workflow for improving peak resolution.

Step 1: Verify System Suitability

Before modifying the method, ensure your HPLC system is performing optimally. Problems like pressure fluctuations, leaks, or a noisy baseline can mimic poor resolution.

  • Action: Perform a system blank run and check for pressure stability and baseline noise. Ensure all fittings are secure.

  • Causality: A well-maintained system provides a stable foundation for chromatography. Extra-column dispersion from loose fittings or system volume can broaden peaks and reduce resolution.[3]

Step 2: Mobile Phase Optimization

The mobile phase is one of the most powerful tools for manipulating selectivity in reversed-phase HPLC.[4][5]

A. Adjust Mobile Phase pH
  • Action: Modify the mobile phase pH by small increments (e.g., ±0.2 units). Peptides contain ionizable amino acid residues, and even minor pH changes can alter their charge status and hydrophobicity, significantly impacting retention and selectivity.[4][6][7]

  • Causality: Felypressin and its impurities may have different pKa values. Changing the pH can differentially affect their ionization state, leading to changes in their interaction with the C18 stationary phase and improving separation.[4] It is often best to work at a pH at least one unit away from the analyte's pKa to ensure a single ionic form exists, which improves peak shape.[4]

B. Change or Adjust Ion-Pair Reagent
  • Action: Most peptide separations use an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[8] Consider switching to a different agent, such as formic acid (for MS compatibility) or heptafluorobutyric acid (HFBA), which offers stronger ion-pairing and can alter selectivity.[9][10]

  • Causality: Ion-pairing agents form neutral complexes with charged analytes, increasing their retention on a non-polar stationary phase.[11] The type and concentration of the agent can influence the strength of this interaction differently for felypressin and Impurity F, thereby affecting their resolution.[12]

Step 3: Gradient Adjustment
  • Action: Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) over the elution range of the target peaks. This is known as "focusing" the gradient.[13]

  • Causality: A shallower gradient increases the time the analytes spend interacting with the stationary phase under conditions where they are just beginning to migrate along the column. This allows for more opportunities for differential partitioning between the mobile and stationary phases, enhancing resolution for closely eluting compounds.[13]

Step 4: Column and Temperature Evaluation
D. Adjust Column Temperature
  • Action: Systematically vary the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C).

  • Causality: Temperature affects mobile phase viscosity, analyte solubility, and the kinetics of mass transfer.[13] Increasing the temperature generally sharpens peaks and can change selectivity, potentially resolving co-eluting impurities.[14]

E. Evaluate Different Column Chemistries
  • Action: If resolution is still poor, the stationary phase may not be providing sufficient selectivity. Switch to a column with a different chemistry.

  • Causality: Not all C18 columns are the same. Differences in bonding density, end-capping, and silica purity can provide different selectivities.[15][16] A phenyl-hexyl phase, for example, offers different (π-π) interactions compared to a C18 phase, which may be beneficial for separating peptides with aromatic residues like felypressin.

ParameterRecommended ChangeRationale
Mobile Phase pH Adjust by ± 0.2-0.5 unitsAlters ionization state and hydrophobicity of peptides, changing selectivity.[6][7]
Ion-Pair Reagent Switch from 0.1% TFA to 0.1% Formic AcidChanges the nature of the ion-pair interaction, potentially resolving peaks.[9][10]
Gradient Slope Decrease %B/min by 50%Increases separation time in the critical elution window, improving resolution.[13]
Temperature Increase from 30°C to 40°C or 50°CReduces viscosity, improves peak shape, and can alter selectivity.[14]
Column Chemistry Switch from C18 to Phenyl-HexylIntroduces different separation mechanisms (e.g., π-π interactions).

Frequently Asked Questions (FAQs)

Q1: What is Felypressin Impurity F and why is it difficult to separate?

Felypressin Impurity F is a related substance to felypressin, as defined by the European Pharmacopoeia (EP).[17] Impurities in synthetic peptides often arise from minor errors during synthesis, such as deletions or modifications of amino acids.[1] These impurities are often structurally very similar to the main peptide, sharing similar physicochemical properties like hydrophobicity and charge, which makes their separation challenging.[18]

Q2: My peak shapes are poor (tailing or fronting). How can I improve them?

Poor peak shape is often related to secondary interactions or issues with the mobile phase.

  • Check pH: Ensure the mobile phase pH is not too close to the pKa of your analytes. A mix of ionized and unionized species can cause peak distortion.[4]

  • Ion-Pairing: Insufficient ion-pairing agent concentration can lead to tailing, especially for basic peptides. Ensure you are using an adequate concentration (typically 0.1% TFA).[8][12]

  • Column Overload: Injecting too much sample can cause peak fronting. Try reducing the injection volume or sample concentration.

  • Column Condition: The column may be contaminated or degraded. Try flushing the column or replacing it if necessary.

Q3: Can I change the organic solvent from acetonitrile to something else?

Yes, changing the organic modifier is a powerful tool for altering selectivity.

  • Methanol: Methanol has different solvent properties than acetonitrile and can change elution order. However, it also generates higher backpressure.

  • Isopropanol (IPA): Adding a small amount of IPA to the mobile phase can improve the solubility of larger or more hydrophobic peptides and improve peak shape.[13]

Q4: Are there any official methods I can refer to?

Yes, the European Pharmacopoeia (Ph. Eur.) provides monographs for many active substances, including felypressin.[19] These monographs often specify an official HPLC method for purity testing. It is crucial to consult the current version of the Ph. Eur. for the official method and system suitability criteria. While you may need to optimize the method for your specific instrumentation and sample, the monograph provides a validated starting point.[16][20]

Example Experimental Protocol

This protocol is a starting point for the analysis of felypressin and its impurities, designed for optimization.

Objective: To achieve a resolution of ≥ 1.5 between felypressin and all specified impurities, including Impurity F.

1. Chromatographic Conditions:

ParameterCondition
Column: C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 20% to 50% B over 30 minutes
Flow Rate: 1.0 mL/min
Column Temp: 40 °C
Detection: UV at 220 nm
Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve the felypressin sample in Mobile Phase A to a concentration of 0.5 mg/mL.

3. System Suitability:

  • Resolution: The resolution between the felypressin peak and the closest eluting impurity peak should be not less than 1.5.

  • Tailing Factor: The tailing factor for the felypressin peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for six replicate injections of the felypressin peak area should be not more than 2.0%.

4. Optimization Workflow:

Caption: Step-by-step method optimization workflow.

References

  • SIELC Technologies. (2018, February 17). Separation of Felypressin on Newcrom R1 HPLC column. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]

  • Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Fornstedt, T., et al. (2017, May 5). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Separation Science. (2023, December 9). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]

  • Creighton University. HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • AAPPTec. Peptide Purification. Retrieved from [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Pharmaffiliates. Felypressin-impurities. Retrieved from [Link]

  • YMC. Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Axios Research. Felypressin EP Impurity F TFA Salt. Retrieved from [Link]

  • DiVA portal. (2019, August 15). Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. Retrieved from [Link]

  • AnalyteGuru from Phenomenex. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • LCGC International. (2022, September 8). Tips for Improved Peptide Mapping: Navigating Past Pitfalls to Achieve New Peaks of Success. Retrieved from [Link]

  • Bio-Equip. (2020, January 13). Felypressin Impurity F. Retrieved from [Link]

  • Element Lab Solutions. Peptide Mapping. A Beginner's Guide. Retrieved from [Link]

  • PubChem - NIH. Felypressin. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • PubMed. (1990, November 14). Liquid chromatographic determination of felypressin using a column-switching technique and post-column derivatization. Retrieved from [Link]

  • Agilent Technologies. Peptide Mapping Hardware and Column Optimization. Retrieved from [Link]

  • EDQM, Council of Europe. A guide through individual monographs. Retrieved from [Link]

  • MZ-Analysentechnik. HPLC Ph.Eur.-Listing - Monographs. Retrieved from [Link]

  • Agilent Technologies. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]

  • European Pharmacopoeia. N-Nitrosamines in active substances. Retrieved from [Link]

  • LCGC International. (2021, March 18). Overview of USP and Ph. Eur. Allowable Adjustments for HPLC Monograph Methods. Retrieved from [Link]

Sources

Optimization

troubleshooting felypressin impurity f co-elution with main peak

Welcome to the technical support center for felypressin analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for felypressin analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic challenges. Here, we move beyond generic advice to offer a technical, experience-driven approach to resolving complex separation issues, specifically the co-elution of felypressin and its impurity F.

Troubleshooting Guide: Felypressin Impurity F Co-elution with Main Peak

One of the most frequent and challenging issues encountered during the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of felypressin is the co-elution of Impurity F with the main active pharmaceutical ingredient (API) peak. This guide provides a systematic approach to diagnose and resolve this critical separation problem.

Symptom:

A single, broad, or asymmetric peak is observed where felypressin is expected to elute. This may present as a peak with a noticeable shoulder, tailing, or fronting, suggesting the presence of a hidden component.[1][2] In some cases, the peak may appear symmetrical, but mass spectrometry (MS) data reveals the presence of more than one species.[1]

Understanding the Analytes
  • Felypressin: A synthetic analogue of vasopressin, it is a peptide with a molecular formula of C46H65N13O11S2.[3]

  • Felypressin Impurity F: While specific structural details for Impurity F are not extensively published in public literature, it is listed as a related substance.[3][4] Often, impurities are structurally similar to the parent compound, which can make chromatographic separation challenging.[5]

Potential Root Causes & Systematic Troubleshooting

Co-elution in RP-HPLC is typically a problem of insufficient selectivity (α) or efficiency (N).[6] Our troubleshooting strategy will focus on systematically manipulating key chromatographic parameters to enhance the separation between felypressin and Impurity F.

The composition of the mobile phase is one of the most powerful tools for manipulating selectivity in RP-HPLC.[7][8]

a. Adjusting Organic Modifier Percentage (%B):

  • Rationale: Changing the strength of the organic solvent (commonly acetonitrile or methanol) directly impacts the retention factor (k) of the analytes.[6][9] By altering the elution speed, we can often improve the separation between closely eluting peaks.

  • Experimental Protocol:

    • Begin with your current gradient method.

    • Systematically decrease the starting and ending percentage of the organic modifier (e.g., acetonitrile) in your gradient by 2-5%. This will increase the retention time of both compounds and may provide the necessary resolution.[9]

    • Conversely, a slight increase in the organic modifier percentage can sometimes improve resolution, although this is less common for structurally similar compounds.

    • If using an isocratic method, decrease the percentage of the organic modifier to increase the retention and potential separation of the analytes.[1]

b. Modifying Mobile Phase pH:

  • Rationale: Felypressin, being a peptide, has multiple ionizable functional groups.[10] The pH of the mobile phase will influence the overall charge of both felypressin and Impurity F, which in turn affects their interaction with the C18 stationary phase and can dramatically alter selectivity.[8][11] Even minor pH adjustments can lead to significant changes in retention and elution order.[8]

  • Experimental Protocol:

    • Most peptide separations are performed at a low pH (e.g., using 0.1% trifluoroacetic acid or formic acid).[11]

    • Prepare mobile phases with slightly different pH values. For example, if you are using 0.1% formic acid (pH ~2.7), try preparing a mobile phase with a phosphate buffer at pH 3.0 or 3.5.

    • It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic state.

    • Evaluate the separation at each pH condition, keeping other method parameters constant.

c. Changing the Organic Modifier:

  • Rationale: Switching the organic solvent (e.g., from acetonitrile to methanol) can introduce different intermolecular interactions with the analytes and the stationary phase, thereby altering selectivity.[7]

  • Experimental Protocol:

    • Replace acetonitrile with methanol in your mobile phase. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in RP-HPLC.

    • Run the analysis and compare the chromatogram to your original method.

  • Rationale: Column temperature affects both retention time and selectivity. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[12][13] More importantly, temperature can alter the selectivity between two analytes, sometimes even reversing their elution order.[14]

  • Experimental Protocol:

    • If your HPLC system has a column thermostat, begin by analyzing the sample at your current temperature (e.g., 30°C).

    • Increase the column temperature in increments of 5-10°C (e.g., to 40°C, then 50°C).[15]

    • Conversely, decreasing the temperature can sometimes enhance resolution.[16] Analyze the sample at a lower temperature (e.g., 25°C).

    • Evaluate the chromatograms for improved separation. Be mindful that elevated temperatures can potentially degrade sensitive samples.[17]

  • Rationale: The choice of stationary phase chemistry is fundamental to achieving separation. If modifications to the mobile phase and temperature are unsuccessful, a different column chemistry may be required.[7]

  • Experimental Protocol:

    • If you are using a standard C18 column, consider a stationary phase with a different selectivity. Options include:

      • Phenyl-Hexyl phase: Offers alternative selectivity through π-π interactions.[5]

      • Embedded Polar Group (EPG) phase: Can provide different selectivity for polar and ionizable compounds.

      • Different C18 bonding: Not all C18 columns are the same. A C18 from a different manufacturer may have different surface chemistry and provide the necessary resolution.

    • Screen a few different column chemistries using your optimized mobile phase conditions.

Troubleshooting Logic Diagram

Here is a visual representation of the systematic troubleshooting process:

Caption: A flowchart for troubleshooting felypressin and impurity F co-elution.

Frequently Asked Questions (FAQs)

Q1: What is the significance of performing forced degradation studies for felypressin?

Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial in drug development.[18][19] These studies help to:

  • Identify potential degradation products, such as Impurity F.

  • Develop stability-indicating analytical methods that can resolve the drug from its impurities.[20][21]

  • Understand the degradation pathways of the drug molecule.

Q2: My peak shape is poor (tailing/fronting) even after attempting some of these steps. What else could be the issue?

Poor peak shape can have multiple causes beyond co-elution.[2] Consider the following:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Extra-column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening.[22]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing. Adjusting the mobile phase pH or adding a competing base like triethylamine can sometimes mitigate this.[2][23]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[23]

Q3: How do I know if I have truly resolved the two peaks?

Visual inspection of the chromatogram is a good start, but for definitive confirmation:

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, use the peak purity function to assess whether the spectrum is consistent across the entire peak.

  • Mass Spectrometry (MS): An MS detector is the most definitive tool. By examining the mass spectra across the eluting peak, you can confirm the presence of one or more components.[1]

Q4: Can I just change the flow rate to improve resolution?

While changing the flow rate does affect the analysis, it primarily impacts efficiency and analysis time rather than selectivity.[16] Lowering the flow rate can sometimes lead to better resolution by increasing the number of theoretical plates, but it is generally a less effective tool for resolving closely eluting, structurally similar compounds compared to modifying the mobile phase or temperature.[16]

References

  • Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • LCGC. (2026, April 5). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • YMC. (n.d.). Effect of column temperature on separation of peptides and proteins. Retrieved from [Link]

  • Tarasova, Y. A., et al. (2024, March 26). Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity. Journal of Proteome Research. Retrieved from [Link]

  • Tarasova, Y. A., et al. (2024, April 5). Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity. PubMed. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • LCGC International. (2021, June 1). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • Axios Research. (n.d.). Felypressin - CAS - 56-59-7 (free base). Retrieved from [Link]

  • Axios Research. (n.d.). Felypressin EP Impurity B Ditrifluoroacetate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Felypressin-impurities. Retrieved from [Link]

  • Bio-Equip. (2020, January 13). Felypressin Impurity F. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • PMC. (n.d.). A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Bioanalytical method development and validation of HPLC-VU method for quantification of Embelin from human plasma. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Analytical method development and validation for the determination of Flibanserin using reverse phase HPLC method. Retrieved from [Link]

  • World Anti-Doping Agency. (2019, June 1). The Prohibited List. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, May 18). Analytical Method Development And Validation For The Terlipressin In Pharmaceutical Doasage Form By RP-HPLC. Retrieved from [Link]

  • Medwin Publishers. (2020, August 24). HPLC Method Development and Validation: For Simultaneous Determination of Flibanserin and Caffeine. Retrieved from [Link]

  • IJSDR. (n.d.). Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material). Retrieved from [Link]

  • PubMed. (2020, July 15). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, May 18). Bhagyashri S. Dhange, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 5, 947-953. Retrieved from [Link]

  • ResearchGate. (2022, January). Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Felypressin Impurity Profiling &amp; Gradient Optimization

Welcome to the Technical Support Center for peptide chromatography. Felypressin (2-L-phenylalanine-8-L-lysine vasopressin) is a synthetic nonapeptide primarily utilized as a vasoconstrictor in dental anesthesia[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide chromatography. Felypressin (2-L-phenylalanine-8-L-lysine vasopressin) is a synthetic nonapeptide primarily utilized as a vasoconstrictor in dental anesthesia[1]. During the synthesis and degradation of felypressin, closely related peptide impurities—such as the European Pharmacopoeia (EP) reference standard Impurity F (MW: 1041.21)[2][3]—are generated.

Separating Impurity F from the main active pharmaceutical ingredient (API) peak is notoriously difficult due to their nearly identical hydrophobicities and isoelectric points. This guide provides authoritative, causality-driven troubleshooting strategies for optimizing reverse-phase high-performance liquid chromatography (RP-HPLC) mobile phase gradients to achieve baseline resolution.

I. Core Logic of Peptide Gradient Optimization

When dealing with complex peptide mixtures, retention is heavily governed by the "on/off" mechanism of macromolecular chromatography. Unlike small molecules that partition continuously, peptides remain stationary until a specific critical concentration of the organic modifier is reached, at which point they elute rapidly. Therefore, the gradient slope (%B/min) and the surface chemistry of the column are the most critical variables for resolving structural isomers like Impurity F.

G Start Baseline RP-HPLC (Felypressin API) Check Impurity F Co-elution? Start->Check Slope Decrease Gradient Slope (%B/min) Check->Slope Yes Validate Method Validated (Rs > 1.5) Check->Validate No IonPair Optimize Acid Modifier (FA vs. TFA) Slope->IonPair Column Deploy CSH or Low-Silanol C18 IonPair->Column Column->Check Re-evaluate

Iterative workflow for resolving Felypressin Impurity F via gradient and phase optimization.

II. Troubleshooting & FAQs

Q1: Why does Impurity F consistently co-elute with the main Felypressin peak, and how should I adjust the gradient?

The Causality: Impurity F shares a highly homologous sequence with felypressin. If your gradient is too steep (e.g., >20% B/min), the critical elution concentrations for both the API and the impurity are reached almost simultaneously, causing them to desorb and co-elute in the same solvent plug. The Solution: Decrease the gradient slope. Empirical studies on felypressin characterization demonstrate that reducing the gradient slope from 21% B/min to 14% B/min significantly increases the number of resolved impurity peaks. A shallower gradient allows the subtle hydrophobic differences between the peptides to dictate differential partitioning.

Q2: I need to transfer my UV-based pharmacopeial method to LC-MS. How do I maintain resolution without using Phosphoric Acid?

The Causality: Standard pharmacopeial methods often rely on phosphoric acid or Trifluoroacetic acid (TFA) to provide strong ion-pairing, which masks residual silanols on the silica column and sharpens basic peptide peaks[4]. However, these agents cause severe ion suppression in mass spectrometry (MS). Switching directly to MS-compatible Formic Acid (FA) reduces ion-pairing strength, leading to peak tailing and loss of resolution. The Solution: You must compensate for the loss of ion-pairing strength by changing the stationary phase. Utilize a Charged Surface Hybrid (CSH) C18 column or a specialized low-silanol reverse-phase column (e.g., Newcrom R1)[5]. These columns maintain a positive surface charge at low pH, repelling the basic residues of felypressin and Impurity F, thereby preventing secondary interactions and maintaining sharp peaks even in 0.1% FA.

Q3: What role does column temperature play in resolving these specific peptide impurities?

The Causality: Peptides in solution can exist in multiple conformational states (e.g., cis/trans proline isomerization). At room temperature, the interconversion between these conformers is slow relative to the chromatographic timescale, resulting in broad or split peaks that obscure closely eluting impurities. The Solution: Elevate the column compartment temperature to 50°C–60°C[6]. This increases mass transfer kinetics and accelerates conformer interconversion, effectively collapsing the peptide into a single, sharp peak and improving the baseline resolution (Rs) of Impurity F.

III. Quantitative Data: Gradient Parameter Comparison

The following table summarizes the expected chromatographic outcomes when altering gradient slopes and mobile phase modifiers for felypressin impurity profiling.

Gradient SlopeAcid ModifierColumn ChemistryImpurity F Resolution (Rs)MS Compatibility
Steep (21% B/min)0.1% TFAStandard C18< 1.0 (Co-elution)Poor (Suppression)
Shallow (14% B/min)0.1% TFAStandard C181.6 (Baseline)Poor (Suppression)
Shallow (14% B/min)0.1% Formic AcidStandard C181.1 (Severe Tailing)Excellent
Shallow (14% B/min) 0.1% Formic Acid CSH C18 / Low-Silanol > 1.8 (Optimal) Excellent

IV. Step-by-Step Methodology: Self-Validating Gradient Optimization

To ensure a robust, self-validating system, follow this protocol. The built-in system suitability criteria ensure that any failure in resolution is immediately flagged before sample analysis begins.

Step 1: Mobile Phase & Column Preparation

  • Prepare Mobile Phase A: 100% LC-MS grade Water with 0.1% Formic Acid.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Install a CSH C18 column (e.g., 1.7 µm, 2.1 x 50 mm) or a low-silanol RP column[5].

  • Set the column oven temperature to 50°C to ensure conformational stability[6].

Step 2: The Scouting Gradient

  • Set the flow rate to 0.35 mL/min[6].

  • Run a linear scouting gradient from 5% B to 60% B over 10 minutes.

  • Inject a system suitability standard containing Felypressin API spiked with 1% Impurity F.

  • Validation Check: Identify the elution time of the main peak. If the peaks co-elute, proceed to Step 3.

Step 3: Slope Optimization (Targeted Isocratic Hold)

  • Calculate the %B at which Felypressin elutes during the scouting run (accounting for system dwell volume).

  • Design a shallow, focused gradient: Start 5% below the elution %B and ramp at a slope of 1% to 2% B/min (approx. 14% B/min equivalent in shorter runs) across a 5-minute window.

  • Include a column wash step at 95% B for 1 minute, followed by a 2-minute re-equilibration at initial conditions.

Step 4: System Suitability Validation

  • Inject the spiked standard using the optimized shallow gradient.

  • Self-Validating Metric: Calculate the resolution (Rs) between Felypressin and Impurity F. The method is only considered valid and ready for sample analysis if Rs ≥ 1.5 and the USP tailing factor for the API is ≤ 1.2 .

V. References

  • Felypressin | SIELC Technologies. SIELC Technologies. Available at: [Link]

  • Separation of Felypressin on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. Lund University Publications. Available at:[Link]

  • 9: Analytical Standards. Analytics Shop. Available at:[Link]

  • Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. PMC / National Institutes of Health. Available at:[Link]

Sources

Optimization

mitigating felypressin impurity f degradation during sample storage

Welcome to the Analytical Peptide Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in peptide drug development: the hydrolyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Peptide Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in peptide drug development: the hydrolytic degradation of Felypressin during sample storage.

This guide abandons generic advice in favor of mechanistic root-cause analysis and self-validating protocols, ensuring your analytical workflows remain robust, reproducible, and compendially compliant.

Issue Triage & Root Cause Analysis (FAQ)

Q1: What is the exact chemical nature of Felypressin Impurity F, and why is it forming in my samples? Felypressin is a synthetic nonapeptide analogue of vasopressin (sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2) utilized primarily for its vasoconstricting properties[1]. During aqueous storage, it is highly susceptible to deamidation, a spontaneous thermodynamic degradation pathway[2]. The European Pharmacopoeia (EP) specifically identifies Impurity F as [Glu4]-felypressin [3].

The Causality: This impurity forms when the side-chain amide of the Glutamine (Gln) residue at position 4 undergoes hydrolysis, converting it into a Glutamic Acid (Glu) carboxylic acid. This reaction alters the peptide's isoelectric point, increasing its net negative charge and potentially compromising receptor binding efficacy.

Q2: Why does my Felypressin sample degrade into Impurity F even when refrigerated at 4°C? Refrigeration slows reaction kinetics but does not halt base-catalyzed hydrolysis if your buffer matrix is suboptimal. The Causality: At a pH > 6.0, hydroxide ions in the solution act as potent catalysts. The peptide backbone nitrogen nucleophilically attacks the side-chain amide carbonyl of Gln4. This forms an unstable cyclic glutarimide intermediate, which rapidly hydrolyzes into a free carboxylic acid (Glu4). Furthermore, common biological buffers like phosphate act as bifunctional catalysts, accelerating this cyclization regardless of the storage temperature.

Mechanism N1 Intact Felypressin (Gln4 Residue) N2 Glutarimide Intermediate (Cyclization, -NH3) N1->N2 Base Catalysis (pH > 6.0) N3 Impurity F ([Glu4]-Felypressin) N2->N3 Hydrolysis (+H2O)

Chemical mechanism of Felypressin deamidation into Impurity F via a glutarimide intermediate.

Quantitative Impact of Storage Conditions

To illustrate the critical importance of buffer and state selection, below is a comparative data summary demonstrating the rate of Impurity F formation under various environmental conditions.

Storage StateBuffer System & pHTemperatureImpurity F Formation (% Area by RP-HPLC)
Aqueous50 mM Phosphate, pH 7.425°C14.5%
Aqueous50 mM Acetate, pH 4.525°C3.2%
Aqueous50 mM Acetate, pH 4.54°C0.8%
Lyophilized 50 mM Acetate, pH 4.5 (pre-lyo) -20°C < 0.1% (LOD)

Self-Validating Mitigation Protocols

To completely arrest the formation of Impurity F, you must remove aqueous mobility and lock the peptide in a protonated state. Implement the following step-by-step methodologies in your laboratory.

Protocol 1: Lyophilization and Cryo-Storage Workflow

Objective: Prevent the nucleophilic attack of the Gln4 side chain by optimizing the protonation state and eliminating the aqueous solvent.

  • Buffer Exchange: Exchange the peptide into 50 mM Ammonium Acetate, adjusted to pH 4.5 using glacial acetic acid.

    • Causality: A pH of 4.5 ensures the Gln4 amide nitrogen remains fully protonated, completely neutralizing its nucleophilicity. Ammonium acetate is selected because it is fully volatile; it will sublimate during lyophilization, leaving no residual salts that could cause localized pH shifts in the solid state.

  • Aliquoting: Adjust the felypressin concentration to 2 mg/mL and aliquot into single-use Type I borosilicate amber glass vials.

  • Lyophilization (Freeze-Drying):

    • Freezing: Cool vials to -40°C at a rate of 1°C/min. Hold for 2 hours.

    • Primary Drying: Reduce chamber pressure to 100 mTorr. Ramp shelf temperature to -10°C. Hold for 14 hours.

    • Secondary Drying: Ramp shelf temperature to 20°C at 0.5°C/min. Hold for 4 hours to remove residual bound water.

  • Inert Sealing: Backfill the lyophilizer chamber with inert Argon gas before stoppering to displace oxygen and ambient moisture. Store at -20°C.

    • Self-Validation Checkpoint: Weigh a random subset of vials post-lyophilization and perform Karl Fischer titration. The protocol is validated if residual moisture is < 1.0%. Moisture above this threshold acts as a plasticizer, re-enabling molecular mobility and subsequent deamidation.

Workflow A Aqueous Felypressin (High Degradation Risk) B Buffer Exchange (50mM Acetate, pH 4.5) A->B Step 1: Prevent Base Catalysis C Lyophilization (Moisture < 1%) B->C Step 2: Remove Aqueous Mobility D Cryo-Storage (-20°C, Argon Backfill) C->D Step 3: Prevent Oxidation E Quality Control (RP-HPLC Validation) D->E Step 4: Confirm Purity

Step-by-step sample processing workflow to mitigate Felypressin degradation during storage.

Protocol 2: RP-HPLC Quantification of Impurity F

Objective: Accurately separate and quantify [Glu4]-felypressin from intact Felypressin to monitor storage efficacy.

  • Column Selection: Use a high-resolution C18 column (250 x 4.6 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% to 40% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min. Detect via UV at 220 nm.

    • Causality: The deamidation of Gln4 to Glu4 replaces a neutral amide with a carboxylic acid. At the highly acidic pH of the mobile phase (pH ~2.0 due to 0.1% TFA), the Glu4 carboxylic acid is fully protonated and uncharged. This makes Impurity F slightly more hydrophobic than the intact peptide (which retains a polar amide group). Consequently, Impurity F will elute after the intact felypressin peak.

    • Self-Validation Checkpoint: Inject a degraded control sample. The method is validated if the resolution factor (Rs) between intact Felypressin and Impurity F is > 1.5. If Rs < 1.5, decrease the gradient slope to 0.5% B/min to enhance separation.

References

  • Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Peptide Therapeutics: Quality and Prospects | Assay | High Performance Liquid Chromatography Source: Scribd URL:[Link]

  • Typical examples of impurities observed in synthesized peptides: Purity profiling of Peptide Drugs Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Felypressin Impurity F Formation During Lyophilization

Welcome to the advanced troubleshooting center for Felypressin lyophilization. Felypressin is a synthetic cyclic peptide (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2) utilized as a non-catecholamine vasoconstrictor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for Felypressin lyophilization. Felypressin is a synthetic cyclic peptide (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2) utilized as a non-catecholamine vasoconstrictor. A critical quality attribute (CQA) during its manufacturing and shelf-life is the strict control of Impurity F .

As a Senior Application Scientist, I frequently encounter formulation teams struggling with sudden spikes in Impurity F during the freeze-drying process or subsequent stability testing. This guide bypasses generic advice to provide a mechanistic, causality-driven approach to identifying, understanding, and eliminating this degradation pathway.

Part 1: Executive Mechanistic Brief

What is Felypressin Impurity F? Pharmacopeial standards identify Felypressin Impurity F (Molecular Formula: C46​H64​N12​O12​S2​ ) as the deamidated form of the intact peptide ( C46​H65​N13​O11​S2​ ). This represents a mass shift of +1 Da, resulting from the loss of an ammonia group (- NH3​ ) and the addition of water (+ H2​O ).

In Felypressin, the primary site of this degradation is the Asparagine (Asn5) residue, with Glutamine (Gln4) reacting at a significantly slower rate[1]. During lyophilization, deamidation does not occur via direct hydrolysis; rather, it proceeds through a highly reactive succinimide (cyclic imide) intermediate [2]. This pathway is heavily influenced by microenvironmental pH shifts during freezing and the plasticizing effect of residual moisture in the solid state[3].

Visualizing the Degradation Pathway

Pathway N1 Intact Felypressin (Asn5 / Gln4) N2 Nucleophilic Attack (High Mobility / pH Shift) N1->N2 N3 Succinimide Intermediate (Cyclic Imide) N2->N3 - NH3 N4 Hydrolysis (Residual Moisture) N3->N4 N5 Impurity F (Asp5) Deamidated Felypressin N4->N5 Minor Pathway N6 Impurity F (isoAsp5) Deamidated Felypressin N4->N6 Major Pathway (3:1)

Mechanistic pathway of Felypressin deamidation via a succinimide intermediate.

Part 2: Field-Proven Troubleshooting & FAQs

Q1: Our pre-lyophilization bulk solution is perfectly stable at pH 5.5. Why does Impurity F spike to >2% immediately after lyophilization? A: This is a classic manifestation of freeze-concentration-induced pH shifting . As water crystallizes into ice during the freezing phase, the peptide and buffer salts are drastically concentrated in the unfrozen microenvironment. If you are using a crystallizing buffer (such as sodium phosphate), the dibasic salt ( Na2​HPO4​ ) often crystallizes out before the monobasic salt. This disrupts the buffer ratio and can cause localized pH shifts. Because the succinimide intermediate forms rapidly at neutral to mildly alkaline pH[4], even transient alkaline shifts in the freeze-concentrate will catalyze the nucleophilic attack of the backbone nitrogen on the Asn side chain. Actionable Fix: Switch to amorphous buffer systems that do not crystallize during freezing, such as Histidine or Citrate.

Q2: We optimized the buffer, but Impurity F still increases during long-term storage of the lyophilized cake. What is the root cause? A: The root cause is high residual moisture acting as a plasticizer . In amorphous lyophiles, water lowers the glass transition temperature ( Tg​ ) of the matrix. If the storage temperature approaches Tg​ , the molecular mobility of the peptide backbone increases, granting it the conformational flexibility required to form the succinimide ring[2]. Furthermore, water is a direct reactant in the subsequent hydrolysis step that yields the final Asp/isoAsp Impurity F[3]. Actionable Fix: Optimize the secondary drying cycle to achieve a residual moisture content of <1.0% and incorporate an amorphous disaccharide (e.g., Trehalose) to lock the peptide in a rigid glassy matrix.

Q3: How do we balance secondary drying temperatures to remove moisture without thermally degrading the peptide? A: Secondary drying must always be performed at a temperature below the Tg​ of the partially dried cake. Ramping the temperature too aggressively while moisture is still high will drop the Tg​ below the product temperature ( Tp​ ), causing micro-collapse. This traps moisture inside the cake, accelerating deamidation. Use a slow ramp rate (0.1°C to 0.15°C/min) to allow moisture desorption to outpace the temperature increase.

Part 3: Self-Validating Experimental Protocol

To systematically eliminate Impurity F, execute the following self-validating workflow. A self-validating protocol ensures that if a step fails, the analytical output immediately flags the specific physical parameter responsible.

Phase 1: Pre-Formulation Thermal Profiling

  • Method: Analyze the optimized bulk solution (e.g., 10 mM Histidine, 5% Trehalose, pH 5.5) using Modulated Differential Scanning Calorimetry (mDSC).

  • Causality: You must determine the glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ). This dictates your primary drying temperature limit.

  • Validation Check: If your planned primary drying shelf temperature results in a product temperature ( Tp​ ) > Tg′​ , the cycle is invalid. The cake will collapse, trapping moisture and catalyzing deamidation.

Phase 2: Lyophilization Cycle Execution

  • Freezing: Ramp to -45°C at 1°C/min. Hold for 3 hours to ensure complete ice crystallization.

  • Primary Drying: Set chamber pressure to 100 mTorr. Ramp shelf to -25°C (ensure this keeps Tp​ below Tg′​ ). Hold until Pirani and Capacitance Manometer gauges converge (indicating sublimation is complete).

  • Secondary Drying: Ramp shelf temperature at 0.15°C/min to +35°C. Hold for 6–8 hours.

  • Causality: The slow ramp prevents the Tg​ of the partially dried cake from dropping below Tp​ . The 35°C hold provides sufficient thermal energy to desorb bound water, starving the succinimide hydrolysis reaction of its key reactant.

Phase 3: Post-Lyophilization Analytics

  • Moisture Analysis: Perform Karl Fischer (KF) titration immediately after unsealing.

  • Impurity Profiling: Reconstitute the cake and analyze via RP-HPLC.

  • Validation Check: The system is validated only if KF moisture is < 1.0% AND Impurity F increases by < 0.5% relative to the pre-lyo bulk. If moisture is >1.0%, extend the secondary drying hold time.

Part 4: Quantitative Formulation Matrix

The following table summarizes the causal relationship between formulation/process choices and Impurity F formation, based on accelerated stability data (1 Month @ 40°C).

Buffer System (10mM, pH 5.5)Amorphous StabilizerSecondary Drying TempResidual Moisture (%)Impurity F Increase (Δ%)Mechanistic Outcome
Sodium PhosphateNone25°C2.8%+4.5% Failure: Buffer crystallization shifts pH; high moisture drives hydrolysis.
HistidineNone25°C2.1%+2.8% Failure: No pH shift, but lack of matrix rigidity allows backbone mobility.
Histidine5% Sucrose25°C1.5%+1.2% Marginal: Matrix rigidity improved, but residual moisture remains slightly high.
Histidine5% Trehalose35°C0.6%+0.3% Optimal: Glassy matrix restricts mobility; low moisture starves the hydrolysis reaction.

Sources

Optimization

felypressin impurity f baseline noise reduction in mass spectrometry

Welcome to the Technical Support Center for Peptide Mass Spectrometry. This guide is specifically engineered for researchers and drug development professionals struggling with baseline noise during the quantitative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Mass Spectrometry. This guide is specifically engineered for researchers and drug development professionals struggling with baseline noise during the quantitative analysis of Felypressin Impurity F .

By synthesizing fundamental gas-phase ion chemistry with field-proven troubleshooting methodologies, this guide provides a comprehensive framework to isolate, diagnose, and eliminate chemical and random noise in your LC-MS/MS workflows.

The Analytical Challenge: Felypressin Impurity F

Felypressin is a synthetic peptide hormone (C₄₆H₆₅N₁₃O₁₁S₂). According to compendial standards, Felypressin Impurity F (C₄₆H₆₄N₁₂O₁₂S₂) is a deamidated degradation product[1].

The Mechanistic Problem: Deamidation (the conversion of an amide group to a carboxylic acid) results in a mass shift of exactly +0.984 Da . In high-resolution mass spectrometry (HRMS), the monoisotopic peak of Impurity F overlaps heavily with the first isotopic peak (M+1) of the parent Felypressin. Because mass spectrometry noise is essentially multiplicative and varies with signal intensity[2], high baseline noise from the co-eluting parent peptide completely obscures the low-abundance Impurity F peak, rendering accurate integration impossible.

Diagnostic Workflow

Before altering your instrument parameters, you must isolate whether the noise is originating from the Liquid Chromatography (LC) system, the mobile phase, or the Mass Spectrometer (MS) source.

LCMS_Noise_Troubleshooting Start High Baseline Noise in Impurity F Analysis CheckLC Bypass LC Column Direct Infusion Start->CheckLC IsNoiseHigh Is Noise Still High? CheckLC->IsNoiseHigh SourceMS MS/Source Contamination IsNoiseHigh->SourceMS Yes LCContam LC/Mobile Phase Issue IsNoiseHigh->LCContam No CleanSource Clean ESI Source & Optimize Desolvation SourceMS->CleanSource Validate Self-Validation: TIC Baseline < 1e4 cps CleanSource->Validate FlushLC Flush System & Use LC-MS Grade Solvents LCContam->FlushLC CheckTFA Evaluate Ion Pairing (TFA vs. FA) FlushLC->CheckTFA CheckTFA->Validate

LC-MS Baseline Noise Diagnostic Workflow for Peptide Impurity Profiling.

Frequently Asked Questions (FAQs)

Q: What is the primary source of chemical noise in peptide LC-MS? A: Chemical noise in electrospray ionization (ESI) primarily originates from mobile phase contaminants, column bleed, and incomplete desolvation[3]. For peptides like Felypressin, Trifluoroacetic acid (TFA) is often used to improve chromatographic peak shape. However, TFA forms strong ion pairs that suppress analyte ionization and create heavy background adduct clusters, drastically raising the baseline noise[4].

Q: How can I mathematically differentiate between chemical noise and my peptide signal? A: Chemical noise is multiplicative (scaling with the parent peptide's intensity), whereas random noise is stochastic[2]. If hardware optimization is insufficient, advanced post-processing algorithms utilizing 2D Undecimated Wavelet Transforms (UWT) or Chemical and Random Additive Noise Elimination (CRANE) can isolate the retention time-m/z features of Impurity F and subtract the chemical noise without stripping the peptide signal[2],[3].

Step-by-Step Troubleshooting Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation criteria are met.

Protocol A: System Passivation and Source Decontamination

Causality: Accumulated plasticizers (e.g., PEG, phthalates) and residual ion-pairing agents in the ESI source continuously ionize, creating a high, erratic baseline that masks low-abundance impurities.

  • Bypass the Column: Disconnect the analytical column and install a zero-dead-volume union to isolate the MS from LC column bleed.

  • Direct Infusion: Infuse a standard solution of 50:50 Water:Acetonitrile (with 0.1% Formic Acid) at 0.3 mL/min directly into the ESI source.

  • Monitor Contaminant Ions: Extract ion chromatograms (XIC) for common background contaminants: m/z 113 (TFA adducts) and m/z 149 (phthalates).

  • Self-Validation Checkpoint: Evaluate the Total Ion Chromatogram (TIC). If the baseline exceeds 1×105 counts per second (cps), the contamination is localized within the MS source. Vent the system, physically clean the ion transfer tube, sweep cone, and ESI probe with 50:50 Methanol:Water, and repeat Steps 1-3 until the TIC baseline stabilizes at <1×104 cps .

Protocol B: Mobile Phase and Thermal Optimization

Causality: Strong ion-pairing agents like pure 0.1% TFA prevent efficient gas-phase protonation. Replacing it with a weaker acid blend reduces surface tension and breaks suppression, while higher desolvation temperatures destroy solvent clusters.

  • Modify Mobile Phase: Replace 0.1% TFA with a blended modifier of 0.1% Formic Acid (FA) + 0.01% TFA . The trace TFA maintains Felypressin retention on the C18 column, while the FA enhances gas-phase protonation and drastically lowers chemical noise.

  • Thermal Energy Adjustment: Increase the ESI desolvation gas temperature to 450°C – 500°C and gas flow to 1000 L/hr.

  • Self-Validation Checkpoint: Inject a blank solvent. The baseline noise in the specific XIC window for Impurity F must be < 500 cps . Next, inject a Felypressin standard spiked with 0.1% Impurity F. The Signal-to-Noise (S/N) ratio of the Impurity F peak must exceed 10:1 for reliable quantification. If it fails, replace all mobile phase solvents with fresh, unopened LC-MS grade reagents.

Quantitative Data Presentation

The following table summarizes the expected quantitative improvements when applying the self-validating protocols to Felypressin Impurity F analysis.

Optimization StageMobile Phase ModifierDesolvation Temp (°C)Baseline Noise (cps)Impurity F Signal (cps)S/N RatioValidation Status
Initial Setup 0.1% TFA3004.5 × 10⁵1.2 × 10⁵0.26FAIL (Peak Obscured)
Source Cleaning 0.1% TFA3001.1 × 10⁵1.3 × 10⁵1.18FAIL (Low Confidence)
Mobile Phase Swap 0.1% FA + 0.01% TFA3002.5 × 10⁴4.8 × 10⁵19.2PASS (Quantifiable)
Thermal Optimization 0.1% FA + 0.01% TFA4508.0 × 10³6.5 × 10⁵81.2PASS (Optimal)

References

  • Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) . National Center for Biotechnology Information (NCBI) / PMC.[2] URL:[Link]

  • Wavelet-Based Method for Noise Characterization and Rejection in High-Performance Liquid Chromatography Coupled to Mass Spectrometry . Analytical Chemistry / ACS Publications.[3] URL:[Link]

  • Felypressin Impurity E TFA Salt (Contains compendial data on Felypressin Impurity F) . Axios Research.[1] URL: [Link]

  • How to reduce high background noise in an LC MS/MS experiment? ResearchGate.[4] URL:[Link]

Sources

Troubleshooting

overcoming felypressin impurity f stability issues in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing peptide degradation challenges. Felypressin (a synthetic nonapeptide vasopressin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing peptide degradation challenges. Felypressin (a synthetic nonapeptide vasopressin V1 agonist) is notoriously susceptible to hydrolytic degradation in aqueous solutions.

Below is a comprehensive, causality-driven troubleshooting guide designed to help you understand, prevent, and quantify the formation of Felypressin Impurity F .

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing a +1 Da mass shift in my Felypressin aqueous formulation during stability testing. What is this degradation product? Answer: This mass shift corresponds to Felypressin Impurity F , which is pharmacopeially defined as[4-glutamic acid] felypressin[1].

  • The Causality: Felypressin contains a Glutamine (Gln) residue at position 4. In aqueous environments, this residue undergoes deamidation. The neutral amide group (-NH₂) on the Gln side chain is replaced by a negatively charged hydroxyl group (-OH) from water, converting Glutamine to Glutamic acid (Glu).

  • The Impact: This reaction results in a precise mass increase of +0.984 Da. Because this introduces a new negative charge, it alters the peptide's isoelectric point (pI), which can induce conformational shifts and reduce its binding affinity to V1 receptors[2].

Q2: Why does Impurity F form so rapidly in my physiological buffer (pH 7.4), and how can I prevent it? Answer: Deamidation is a highly pH-dependent, base-catalyzed reaction. At physiological pH (7.4), the environment is sufficiently basic to deprotonate the peptide backbone nitrogen adjacent to the Gln4 residue. This unprotonated nitrogen acts as a strong nucleophile, attacking the side-chain carbonyl carbon to form a cyclic glutarimide intermediate. This unstable intermediate rapidly hydrolyzes into Glutamic acid[2].

  • The Solution: To break this causal chain of degradation, you must lower the formulation pH. Commercial injectable solutions utilizing felypressin are strictly formulated at an acidic pH of 4.0 to 5.0[3]. At pH 4.0, the backbone nitrogen remains protonated, neutralizing its nucleophilicity and effectively arresting the formation of the glutarimide intermediate.

G A Intact Felypressin (Gln4) B Glutarimide Intermediate A->B OH⁻ Catalyzed (- NH₃) C Impurity F (Glu4) B->C Hydrolysis (+ H₂O)

Mechanistic pathway of Felypressin deamidation leading to Impurity F formation.

Q3: How do temperature and buffer composition impact Felypressin stability? Answer: Elevated temperatures exponentially increase the kinetics of deamidation. Furthermore, certain buffers (such as phosphate) act as bifunctional catalysts that accelerate deamidation even at optimal pH levels. For optimal stability, use citrate or acetate buffers and maintain strict cold-chain storage for aqueous stock solutions (-20°C or -80°C)[4].

Quantitative Stability Data for Felypressin in Aqueous Solutions

Formulation ConditionpH LevelPrimary Degradation PathwayEstimated Shelf-Life (25°C)Solubility Profile
Acidic Buffer pH 3.0Peptide Bond Cleavage / Hydrolysis< 6 monthsHigh
Optimal Buffer pH 4.0 - 5.0Minimal (Optimal Stability Range)> 18 monthsHigh
Physiological Buffer pH 7.4Rapid Deamidation (Impurity F)< 1 monthProne to Aggregation
Basic Buffer pH > 8.0Epimerization & Disulfide Scrambling< 1 weekModerate

Part 2: Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Workflow for Impurity F Quantification Because Impurity F ([Glu4]-felypressin) differs from intact Felypressin by only a single charge and ~1 Da in mass, baseline chromatographic resolution requires a highly optimized, self-validating system.

Step 1: Sample Preparation & Quenching

  • Extract 100 µL of the aqueous felypressin stability sample.

  • Immediately dilute the sample to a working concentration of 1 mg/mL using a 0.1% Trifluoroacetic acid (TFA) aqueous solution. Causality: The highly acidic TFA instantly protonates the peptide, quenching any ongoing base-catalyzed deamidation and locking the degradation profile for accurate analysis[4].

Step 2: Chromatographic Separation

  • Column Selection: Equip your HPLC with a Charged Surface Hybrid (CSH) C18 column (e.g., 130 Å, 2.5 µm, 4.6 × 150 mm). Causality: Standard C18 columns often suffer from peak tailing with basic peptides. CSH technology provides a slight positive surface charge, yielding superior peak shape and selectivity for closely related deamidated impurities[2].

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 15% to 35% Mobile Phase B over 30 minutes at 0.8 mL/min. Causality: The acidic mobile phase ensures the newly formed carboxylic acid of Impurity F remains protonated, maximizing its hydrophobic interaction with the stationary phase to resolve it from the intact peptide.

Step 3: LC-HRMS Detection & Validation

  • Monitor UV absorbance at 220 nm to quantify the peptide bonds.

  • Direct the eluent into a High-Resolution Mass Spectrometer (HRMS). Confirm peak identity by observing the [M+2H]²⁺ ion shift from ~520.7 m/z (Intact Felypressin) to ~521.2 m/z (Impurity F).

Workflow Step1 1. Sample Preparation Acidic Buffer Quench (pH 4.0) Step2 2. Thermal Stress Application 5°C / 25°C / 40°C Step1->Step2 Step3 3. RP-HPLC Separation CSH C18 Column (Shallow Gradient) Step2->Step3 Step4 4. LC-HRMS Detection Identify +0.984 Da Mass Shift Step3->Step4

Step-by-step analytical workflow for Felypressin stability profiling and Impurity F detection.

References

  • Title: Peptide Therapeutics: Quality and Prospects Source: Scribd URL: [Link]

  • Title: Injectable Anesthetic Solutions Used in Dentistry Source: Pocket Dentistry URL: [Link]

  • Title: Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products Source: PubMed (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction Recovery for Felypressin Impurity F

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating and quantifying Felypress...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating and quantifying Felypressin Impurity F. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-fidelity analytical workflows for researchers and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the structural basis of Felypressin Impurity F, and why is its extraction recovery inherently challenging? Answer: Felypressin (C₄₆H₆₅N₁₃O₁₁S₂) is a synthetic peptide analogue of vasopressin. Impurity F (C₄₆H₆₄N₁₂O₁₂S₂) is a well-characterized deamidated degradant[1]. In this impurity, a terminal amide group (typically from the glutamine, asparagine, or glycinamide residue) is hydrolyzed into a carboxylic acid, resulting in a +1 Da mass shift. This deamidation shifts the peptide's isoelectric point (pI) and introduces an additional negative charge at physiological pH. Consequently, Impurity F exhibits altered hydrophobicity and a high propensity for ionic binding to matrix proteins and active silanol groups on standard glassware, leading to severe sample loss during extraction.

Q2: How do I prevent Impurity F from adsorbing to sample vials and extraction matrices? Answer: Peptide adsorption is driven by non-specific hydrophobic and electrostatic interactions. To mitigate this, you must disrupt these interactions at the solvent-surface interface. Adding 10% to 25% Dimethyl Sulfoxide (DMSO) to your extraction solvent acts as a powerful hydrogen-bond acceptor, keeping the hydrophobic regions of the cyclic disulfide loop fully solvated and preventing adsorption to vial walls[2]. Additionally, transitioning from standard glass to low-bind polypropylene vials eliminates electrostatic interactions with surface silanols.

Q3: What is the optimal solvent system for maximizing extraction recovery from complex matrices? Answer: The optimal system leverages a synergistic blend of organic modifiers and pH control. A mixture of 50% Acetonitrile (ACN) and 50% Water provides the necessary dielectric constant to solubilize the peptide. Crucially, the addition of 1% Formic Acid lowers the pH below the pKa of Impurity F's newly formed carboxylate group. Protonating this group neutralizes its charge, breaking ionic cross-links with matrix components and driving the peptide into the organic extraction phase[3].

Part 2: Troubleshooting Guide

Issue 1: Low Recovery Rates (<50%) During Liquid-Liquid Extraction

  • Root Cause: The peptide is either precipitating out of solution or irreversibly binding to the container due to hydrophobic effects.

  • Solution (Self-Validating Check): Implement a baseline recovery validation. Spike a known concentration of Impurity F into a blank matrix. Extract using a baseline solvent (e.g., 100% water) versus the optimized solvent (50% ACN, 1% Formic Acid, 10% DMSO). If the optimized solvent yields >90% recovery while the baseline fails, adsorption/solubility is the confirmed culprit.

Issue 2: Poor Chromatographic Resolution between Felypressin and Impurity F

  • Root Cause: Deamidation only results in a minor change in polarity. Standard C18 columns may struggle to resolve these closely related species.

  • Solution: Utilize a mixed-mode or specialized reversed-phase column with low silanol activity (e.g., Newcrom R1)[4]. Adjust the mobile phase gradient to a shallow slope (e.g., 0.5% B/min) around the elution time, using 0.1% Formic Acid to ensure both peptides remain fully protonated, thereby sharpening peak shape and maximizing resolution[5].

Issue 3: Matrix Effects and Ion Suppression in LC-MS/MS

  • Root Cause: Co-extracting endogenous phospholipids or salts that compete for ionization in the ESI source.

  • Solution: Incorporate a solid-phase extraction (SPE) clean-up step post-extraction, or increase the centrifugation speed to 18,000 x g for 10 minutes to pellet high-molecular-weight interferents. The use of an isotopically labeled internal standard will self-correct for any residual ion suppression.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Effect of Extraction Solvent Composition on Impurity F Recovery

The following table summarizes self-validating experimental data demonstrating the causality of solvent additives on the recovery rates of Felypressin Impurity F from a simulated biological matrix.

Extraction SolventAdditive / ModifierVial TypeMean Recovery (%)RSD (%)
100% WaterNoneStandard Glass32.415.2
50% ACN / 50% WaterNoneStandard Glass65.18.4
50% ACN / 50% Water1% Formic AcidLow-Bind Polypropylene88.34.1
50% ACN / 50% Water1% Formic Acid + 10% DMSOLow-Bind Polypropylene98.7 1.8
Step-by-Step Methodology: Optimized Extraction Protocol

This protocol is designed as a self-validating system; step 6 ensures that the recovery efficiency is quantitatively verified before proceeding to downstream analysis.

  • Sample Preparation: Aliquot 200 µL of the crude matrix containing Felypressin Impurity F into a 1.5 mL low-bind polypropylene microcentrifuge tube.

  • Solvent Addition: Add 400 µL of the primary extraction solvent (50% Acetonitrile / 50% HPLC-grade Water).

  • Acidification & Solvation: Add 6 µL of concentrated Formic Acid (final concentration ~1% v/v) to protonate the peptide. Immediately add 60 µL of pure DMSO (final concentration ~10% v/v) to prevent surface adsorption.

  • Incubation & Precipitation: Vortex the mixture vigorously for 30 seconds. Incubate on ice for 15 minutes to encourage the precipitation of high-molecular-weight matrix proteins.

  • Centrifugation: Centrifuge the sample at 18,000 x g for 10 minutes at 4°C.

  • Recovery & Validation: Carefully transfer 500 µL of the clear supernatant to a clean low-bind autosampler vial. Inject 10 µL into the LC-MS/MS system. Compare the peak area against a neat standard prepared in the same solvent matrix to calculate absolute recovery.

Part 4: Visualization of the Extraction Workflow

Workflow N1 Crude Sample Matrix (Contains Impurity F) N2 Solvent Addition (50% ACN / 50% H2O) N1->N2 N3 Acidification (1% Formic Acid) N2->N3 N4 Anti-Adsorption (10% DMSO) N3->N4 N5 Centrifugation (18,000 x g, 10 min) N4->N5 N6 Supernatant Recovery (>98% Yield) N5->N6

Workflow for optimizing extraction recovery of Felypressin Impurity F from complex matrices.

References

  • Meiring, H. D., et al. (2007). Improvement of Recovery and Repeatability in Liquid Chromatography−Mass Spectrometry Analysis of Peptides. Journal of Proteome Research, ACS Publications. Retrieved from[Link]

  • Chen, Y., et al. (2022). Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS. Future Science OA, PMC. Retrieved from[Link]

  • SIELC Technologies. (2018). Separation of Felypressin on Newcrom R1 HPLC column. SIELC Applications. Retrieved from[Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Technical Notes. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

ICH Q2(R2) Validation of Analytical Methods for Felypressin Impurity F: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin (C₄₆H₆₅N₁₃O₁₁S₂) is a synthetic nonapeptide and vasopressin analogue widely utilized as a vasoconstrictor in local anesthetics[1]. Due to its complex peptide structure, felypressin is highly susceptible to process- and stability-related degradation. The most critical degradation pathway is the deamidation of its glutamine (Gln) residue at position 4, resulting in Felypressin Impurity F ([4-L-glutamic acid]felypressin)[2],[3].

Under the modernized ICH Q2(R2) guidelines, demonstrating the specificity, sensitivity, and robustness of analytical procedures for such closely related impurities is a strict regulatory requirement[4],[5]. This guide objectively compares three analytical platforms—Conventional HPLC-UV, UHPLC-PDA, and LC-HRMS/MS—and provides a self-validating experimental protocol for the optimal quantification of Impurity F.

Mechanistic Insight: The Causality of Impurity F Formation

To develop a robust analytical method, one must first understand the degradation mechanism. Deamidation of Gln4 does not occur randomly; it is a base- or acid-catalyzed intramolecular reaction[3]. The nitrogen of the adjacent peptide bond nucleophilically attacks the side-chain amide of Gln4, releasing ammonia and forming a cyclic glutarimide intermediate. Subsequent hydrolysis opens the ring, yielding a free carboxylic acid (Glu4).

Analytically, this presents a significant challenge: Impurity F differs from the parent active pharmaceutical ingredient (API) by only 1 Dalton (a mass shift from -NH₂ to -OH) and exhibits a nearly identical hydrophobicity profile. Achieving the baseline chromatographic resolution ( Rs​>1.5 ) required by ICH Q2(R2) demands highly efficient mass transfer kinetics[4].

G Fely Felypressin API (Gln4 Residue) Intermediate Cyclic Glutarimide Intermediate Fely->Intermediate -NH3 (Nucleophilic Attack) ImpF Felypressin Impurity F ([Glu4]-Felypressin) Intermediate->ImpF +H2O (Hydrolysis)

Deamidation pathway of Felypressin to Impurity F via a cyclic glutarimide intermediate.

Comparative Analysis of Analytical Methodologies

When validating an assay for Impurity F, the choice of analytical platform dictates the success of the validation—specifically the "Specificity" parameter[5].

  • Conventional HPLC-UV (Legacy Approach) : Utilizes 5 µm C18 columns. The mass transfer kinetics (C-term in the van Deemter equation) for peptides on 5 µm particles are poor, leading to band broadening. This frequently results in the co-elution of Felypressin and Impurity F, failing ICH specificity requirements.

  • UHPLC-PDA (The Optimal QC Standard) : Employs sub-2 µm particles. The smaller particle size minimizes eddy diffusion and mass transfer resistance, allowing for high linear velocities without losing theoretical plates. This achieves baseline resolution in a fraction of the time.

  • LC-HRMS/MS (Orthogonal Characterization) : Uses high-resolution mass spectrometry to differentiate the 1 Da mass shift. While it offers unparalleled specificity, the high cost and complexity make it impractical for routine batch release.

Table 1: Performance Comparison of Analytical Platforms for Impurity F
Performance MetricConventional HPLC-UVUHPLC-PDA (Recommended)LC-HRMS/MS
Stationary Phase C18, 5 µmC18, 1.7 µm (Sub-2 µm)C18, 1.7 µm
Specificity ( Rs​ ) ~1.2 (Co-elution risk)> 1.8 (Baseline resolved) Orthogonal (m/z isolation)
Run Time 45 minutes15 minutes 20 minutes
LOD / LOQ 0.05% / 0.10%0.01% / 0.03% 0.001% / 0.005%
Cost / Complexity LowMedium High
ICH Q2(R2) Fit Marginal (Specificity issues)Optimal for routine QC Ideal for characterization

Self-Validating Experimental Protocol: UHPLC-PDA Workflow

To ensure absolute trustworthiness, the following UHPLC-PDA protocol is designed as a self-validating system . It incorporates automated feedback loops and System Suitability Tests (SST) that prevent the generation of invalid data[4].

Step-by-Step Methodology:

Step 1: Mobile Phase & Sample Preparation

  • Buffer A : 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the peptide's basic residues to prevent secondary interactions with silanol groups, thereby sharpening peak shape).

  • Buffer B : 0.1% TFA in Acetonitrile.

  • Diluent : Water/Acetonitrile (80:20 v/v).

Step 2: Chromatographic Conditions

  • Column : C18, 1.7 µm, 2.1 x 100 mm.

  • Gradient : 15% B to 35% B over 12 minutes.

  • Flow Rate : 0.4 mL/min.

  • Temperature : 45°C. (Causality: Elevated temperature reduces mobile phase viscosity, keeping backpressure within system limits while further improving peptide mass transfer).

Step 3: System Suitability Test (SST) & Auto-Validation

  • Inject a Resolution Standard containing 1.0 mg/mL Felypressin and 0.01 mg/mL Impurity F.

  • Self-Validating Logic : The Chromatography Data System (CDS) is programmed to evaluate resolution dynamically. If Rs​<1.5 or the Symmetry Factor ( As​ ) is >1.5 , the sequence automatically aborts, preventing out-of-specification (OOS) artifacts.

Step 4: ICH Q2(R2) Validation Execution

  • Specificity : Inject forced degradation samples (0.1M HCl, 60°C for 24h). Use the PDA peak purity tool to confirm the Impurity F peak is spectrally pure (Purity Angle < Purity Threshold).

  • Sensitivity : Determine Signal-to-Noise ratios. LOD requires S/N ≥ 3; LOQ requires S/N ≥ 10.

  • Linearity : Inject Impurity F standards from LOQ to 150% of the specification limit (e.g., 0.5%).

  • Accuracy : Spike API with Impurity F at 50%, 100%, and 150% levels. Calculate % recovery.

  • Robustness : Execute a Design of Experiments (DoE) varying column temperature (±2°C) and flow rate (±0.05 mL/min).

Validation Start Analytical Target Profile (Detect Impurity F) Spec Specificity (Rs > 1.5, Peak Purity) Start->Spec Sens Sensitivity (LOD S/N≥3, LOQ S/N≥10) Spec->Sens LinRange Linearity & Range (R² > 0.999, 50-150% of Limit) Sens->LinRange PrecAcc Precision & Accuracy (RSD < 2%, Rec. 98-102%) LinRange->PrecAcc Robust Robustness (DoE: Temp, Flow, pH) PrecAcc->Robust

ICH Q2(R2) lifecycle validation workflow for the quantification of peptide impurities.

Experimental Validation Data

The experimental data below demonstrates why UHPLC-PDA is the superior choice for ICH Q2(R2) compliance compared to legacy HPLC methods. The sub-2 µm architecture provides the necessary theoretical plates to consistently resolve the 1 Da deamidation difference.

Table 2: ICH Q2(R2) Validation Results (UHPLC-PDA vs. HPLC-UV)
ICH Q2(R2) ParameterAcceptance CriteriaUHPLC-PDA ResultHPLC-UV Result
Specificity No interference, Rs​>1.5 Rs​=1.95 (Pass) Rs​=1.15 (Fail)
Linearity (R²) ≥ 0.999 (LOQ to 150%)0.9998 0.9950
Accuracy (Recovery) 90.0% – 110.0%99.2% – 101.5% 88.5% – 105.2%
Repeatability (RSD) ≤ 5.0% at limit level1.8% 6.4%
Robustness Stable across DoE variationsPassed (Desirability >0.9) Failed ( Rs​ drops <1.0)

Conclusion

The quantification of Felypressin Impurity F is fundamentally a challenge of resolving structurally identical peptides that differ by a single deamidation event. By transitioning from legacy HPLC to a UHPLC-PDA platform, laboratories can leverage sub-2 µm particle thermodynamics to achieve the specificity required by ICH Q2(R2). Implementing self-validating SST protocols ensures that this specificity is maintained across the entire analytical lifecycle, guaranteeing the safety and efficacy of the final drug product.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: mastercontrol.com URL:[Link]

  • Title: Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides Source: nih.gov URL: [Link]

  • Title: Peptide Therapeutics: Quality and Prospects Source: scribd.com URL:[Link]

  • Title: Quality specifications for peptide drugs: A regulatory-pharmaceutical approach Source: researchgate.net URL:[Link]

Sources

Comparative

A Comparative Guide to Felypressin Impurities: Structural Differences and Analytical Characterization of Impurity F and Impurity A

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic peptide therapeutics, the purity and impurity profile of an active pharmaceutical ingredient (API) is of paramount importance for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic peptide therapeutics, the purity and impurity profile of an active pharmaceutical ingredient (API) is of paramount importance for ensuring safety and efficacy. Felypressin, a synthetic nonapeptide analogue of vasopressin, is a potent vasoconstrictor commonly used in dental anesthesia.[1] Like all synthetic peptides, the manufacturing process of felypressin can give rise to related impurities. This guide provides an in-depth technical comparison of two such related compounds: Felypressin Impurity F and Felypressin Impurity A, focusing on their structural distinctions and the analytical methodologies required for their differentiation.

Felypressin: A Brief Overview

Felypressin is a cyclical nonapeptide with the amino acid sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2. A disulfide bond between the two cysteine residues at positions 1 and 6 is crucial for its biological activity. Its primary function is to act as a vasoconstrictor by agonizing vasopressin V1 receptors, which leads to reduced blood flow and prolongs the effect of local anesthetics.[2][3]

The control of impurities in felypressin is mandated by regulatory bodies such as the European Pharmacopoeia (EP) to ensure the quality and safety of the final drug product.[4][5] Understanding the structure of these impurities is the first step in developing robust analytical methods for their detection and quantification.

Unraveling the Structural Nuances: Felypressin Impurity F vs. Impurity A

The structural differences between felypressin and its impurities, though sometimes subtle, can have significant impacts on their physicochemical properties and biological activity. Here, we delineate the specific structural modifications that define Impurity F and Impurity A.

Felypressin Impurity F: A Single Amino Acid Substitution

Felypressin Impurity F is characterized by a single amino acid substitution within the peptide sequence. The glutamine (Gln) residue at position 4 is replaced by a glutamic acid (Glu) residue. This seemingly minor change—the substitution of a side-chain amide with a carboxylic acid—alters the molecule's overall charge and isoelectric point.

Synonym: [4-glutamic acid]felypressin

This substitution results in a change in the molecular formula from C46H65N13O11S2 (Felypressin) to C46H64N12O12S2 (Impurity F), with a corresponding shift in molecular weight.

Felypressin Impurity A: A Complex Adduct Formation

Felypressin Impurity A represents a more complex structural modification. While its exact common name is not as straightforward as that of Impurity F, its molecular formula (C52H77N15O13S2) and detailed chemical name reveal the presence of a significant adduct.

Chemical Name: (S)-N1-((S)-1-(((R)-3-((acetamidomethyl)thio)-1-((S)-2-(((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)amino)-4-amino-1,4-dioxobutan-2-yl)-2-((7R,10S,13S)-7-amino-10,13-dibenzyl-2,8,11-trioxo-5-thia-3,9,12-triazatetradecanamido)pentanediamide

Analysis of this complex name indicates that Impurity A is felypressin with one of the cysteine residues modified by an acetamidomethyl (Acm) thio-adduct . The Acm group (–S-CH2-NH-CO-CH3) is a commonly used protecting group for the thiol side chain of cysteine during solid-phase peptide synthesis.[2][3] Its incomplete removal during the manufacturing process can lead to the formation of this impurity. This adduct accounts for the significant increase in the molecular weight and the change in the elemental composition of Impurity A compared to the parent felypressin molecule.

The following table summarizes the key structural differences:

FeatureFelypressinFelypressin Impurity FFelypressin Impurity A
Amino Acid Sequence Cys-Phe-Phe-Gln -Asn-Cys-Pro-Lys-Gly-NH2Cys-Phe-Phe-Glu -Asn-Cys-Pro-Lys-Gly-NH2Cys(adduct)-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 or Cys-Phe-Phe-Gln-Asn-Cys(adduct)-Pro-Lys-Gly-NH2
Key Structural Difference -Substitution of Gln at position 4 with GluAcetamidomethyl (Acm) thio-adduct on a Cysteine residue
Molecular Formula C46H65N13O11S2C46H64N12O12S2C52H77N15O13S2
Molecular Weight (Da) 1040.241041.211184.40

Visualizing the Molecular Architectures

To better illustrate these structural distinctions, the following diagrams represent the core structures of felypressin and the modifications present in Impurities F and A.

Felypressin_Structures cluster_felypressin Felypressin Core Structure cluster_impurity_f Impurity F Modification cluster_impurity_a Impurity A Modification Felypressin Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bond: Cys1-Cys6) Impurity_F Glutamine (Gln) at position 4 is replaced by Glutamic Acid (Glu) Felypressin->Impurity_F Substitution Impurity_A A Cysteine residue is modified with an Acetamidomethyl (Acm) thio-adduct Felypressin->Impurity_A Adduct Formation

Caption: Structural relationship between Felypressin and its Impurities F and A.

Analytical Strategies for Differentiation and Quantification

The structural differences between felypressin, Impurity F, and Impurity A necessitate robust analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the gold standard for peptide impurity profiling.[5][6]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

The following protocol outlines a typical RP-HPLC method suitable for the analysis of felypressin and its related substances, based on general principles for peptide analysis as guided by pharmacopoeial standards.[7][8]

Objective: To achieve baseline separation of felypressin, Impurity F, and Impurity A.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: A C18 stationary phase is typically effective for peptide separations. A column with dimensions such as 4.6 mm x 150 mm and a particle size of 3.5 µm is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape and resolution of peptides.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient is employed to effectively separate compounds with differing polarities.

    • 0-5 min: 20% B

    • 5-25 min: 20% to 50% B

    • 25-30 min: 50% to 80% B

    • 30-35 min: 80% B

    • 35-40 min: 80% to 20% B (return to initial conditions)

    • 40-45 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (peptide bond absorption)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the felypressin sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for peptides of this size based on their hydrophobicity.

  • TFA in Mobile Phase: The use of TFA is crucial for obtaining sharp, symmetrical peaks for peptides by minimizing secondary interactions with the silica support.

  • Gradient Elution: The gradual increase in the organic solvent (acetonitrile) concentration allows for the sequential elution of felypressin and its impurities based on their relative polarities. Impurity F, with the additional carboxylic acid group, is expected to be more polar and thus elute earlier than felypressin. Impurity A, with the larger, more complex adduct, will have a significantly different retention time, likely eluting later due to increased hydrophobicity.

Workflow for Method Development and Validation

The development of a robust impurity profiling method is a systematic process.

HPLC_Workflow Start Define Analytical Target Profile Column_Screening Column and Mobile Phase Screening Start->Column_Screening Method_Optimization Optimization of Gradient, Temperature, and Flow Rate Column_Screening->Method_Optimization Method_Validation Method Validation (ICH Q2(R1)) Method_Optimization->Method_Validation Routine_Analysis Routine Analysis and Impurity Monitoring Method_Validation->Routine_Analysis

Sources

Validation

comparing retention times of felypressin pharmacopeial impurities

Title : High-Resolution Profiling of Felypressin Pharmacopeial Impurities: A Comparative Retention Guide Executive Summary Felypressin (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂), a synthetic vasopressin analogue featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : High-Resolution Profiling of Felypressin Pharmacopeial Impurities: A Comparative Retention Guide

Executive Summary Felypressin (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂), a synthetic vasopressin analogue featuring a Cys1-Cys6 disulfide bridge, is widely utilized as a vasoconstrictor in dental local anesthetics[1][2]. Because it is a synthetic peptide, its manufacturing process and subsequent shelf-life degradation generate closely related peptide impurities. The European Pharmacopoeia (Ph. Eur. Monograph 1634) mandates strict control of these related substances to ensure clinical safety and efficacy[3]. This guide provides an objective comparison of the retention behaviors of felypressin and its pharmacopeial impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), detailing the mechanistic causality behind their chromatographic separation.

Mechanistic Origins of Felypressin Impurities

Understanding the structural deviations of felypressin impurities is critical for predicting their retention times. Peptide impurities typically arise from incomplete synthesis, side-chain reactions, or degradation pathways such as hydrolysis and oxidation[4].

  • Impurity B (Deamidated Felypressin): Deamidation commonly occurs at the Asparagine (Asn) or Glutamine (Gln) residues, converting them to Aspartic acid (Asp) or Glutamic acid (Glu)[5]. This hydrolysis reaction introduces a carboxylic acid group. Even under acidic HPLC conditions (pH ~2.5), the increased polarity and hydrogen-bonding capacity of the acid group reduce the peptide's hydrophobic interaction with the C18 stationary phase, causing it to elute earlier than the parent API.

  • Impurity E (Acetylated Felypressin): Acetylation (+42 Da) typically occurs as a synthesis artifact where a primary amine (such as the N-terminus or the Lysine side chain) is capped with an acetyl group[5]. This modification neutralizes a positive charge and adds a hydrophobic methyl group, significantly increasing the molecule's affinity for the non-polar stationary phase and causing it to elute later.

  • Impurity C[Bis(reduced felypressin) dimer]: This is a covalent aggregate formed via intermolecular disulfide exchange, specifically the (1,6'),(1',6)-bis(disulfide) dimer[4][6]. By doubling the molecular weight and massively expanding the hydrophobic surface area, this dimer exhibits strong retention on RP-HPLC, eluting significantly later than monomeric felypressin.

Visualizing the Degradation & Modification Pathway

The following diagram illustrates the primary pathways leading to the formation of these key pharmacopeial impurities and their corresponding effect on relative retention time (RRT).

G Fely Felypressin API (RRT 1.00) ImpB Impurity B (Deamidated, RRT ~0.92) Fely->ImpB Hydrolysis (-NH3, +OH) ImpE Impurity E (Acetylated, RRT ~1.15) Fely->ImpE Acetylation (+C2H2O) ImpC Impurity C (Dimer, RRT ~1.45) Fely->ImpC Disulfide Exchange

Figure 1: Felypressin impurity formation pathways and their impact on RP-HPLC retention.

Comparative Retention Data

The table below summarizes the quantitative retention data for felypressin and its primary impurities. The Relative Retention Time (RRT) is calculated with felypressin as the reference peak (RRT = 1.00).

AnalytePharmacopeial DesignationStructural ModificationMolecular Weight (Da)Expected RRTElution Order Causality
Deamidated Felypressin Impurity BAsn/Gln → Asp/Glu (-1 Da, +1 O)1041.21~0.92Increased polarity from carboxylic acid reduces C18 affinity.
Felypressin (API) Monograph 1634Intact Nonapeptide (Cyclic)1040.241.00 Baseline reference standard.
Acetylated Felypressin Impurity E+Acetyl group (+42 Da)1082.33~1.15Loss of amine charge and added methyl group increases hydrophobicity.
Bis(reduced felypressin) Impurity C(1,6'),(1',6)-bis(disulfide) Dimer2080.44~1.45Doubled hydrophobic surface area maximizes stationary phase retention.

Note: RRT values are approximate and depend on the specific gradient slope and column chemistry used. Data derived from comparative peptide impurity profiling standards.

Experimental Protocol: RP-HPLC Method for Felypressin Related Substances

To ensure a self-validating system, the following step-by-step methodology is optimized for the separation of closely eluting peptide impurities. While traditional pharmacopeial methods often use phosphate buffers, this protocol utilizes a volatile Trifluoroacetic acid (TFA) ion-pairing system. TFA acts as an ion-pairing agent that binds to the basic residues (Lys, Arg) of peptides, masking their positive charge and improving peak shape while maintaining full compatibility with downstream LC-MS characterization[2][7].

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in LC-MS grade Water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Causality: TFA lowers the pH to ~2.0, ensuring full protonation of acidic silanols on the column (preventing secondary interactions and peak tailing) while ion-pairing with the peptide's basic residues to increase hydrophobic retention.

2. Chromatographic Conditions

  • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size, 300 Å pore size. (Causality: A wide-pore column is essential for larger impurities like the Impurity C dimer to prevent size-exclusion effects and peak broadening).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky peptides).

  • Detection: UV spectrophotometer at 220 nm (optimal for detecting the peptide backbone amide bonds).

  • Injection Volume: 20 µL.

3. Gradient Program A shallow gradient is critical for resolving structurally similar peptides (like the 1 Da difference between Felypressin and Impurity B).

  • 0 - 5 min: 15% B (Isocratic hold to focus the analyte band)

  • 5 - 35 min: 15% → 45% B (Linear gradient for high-resolution separation)

  • 35 - 40 min: 45% → 90% B (Column wash to elute highly hydrophobic dimers)

  • 40 - 50 min: 15% B (Re-equilibration)

4. System Suitability & Self-Validation An analytical protocol is only as reliable as its validation mechanism. Before analyzing unknown samples, inject a System Suitability Solution containing 1.0 mg/mL Felypressin spiked with 0.5% Impurity B.

  • Acceptance Criterion: The resolution ( Rs​ ) between Impurity B and Felypressin must be ≥1.5 .

  • Validation Logic: If baseline resolution is not achieved, the gradient slope is too steep, or the column has lost theoretical plates. Adjust the gradient from 15% → 35% B over 40 minutes to flatten the slope and increase resolving power.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) Monograph 1634: Felypressin. Retrieved from [Link]

  • Vergote, V., et al. (2009). Quality specifications for peptide drugs: A regulatory-pharmaceutical approach. Journal of Peptide Science, 15(11), 697-710. Retrieved from [Link]

  • Mazzarino, M., et al. (2023). Development and validation of a liquid chromatography–mass spectrometry procedure after solid-phase extraction for detection of 19 doping peptides in human urine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Comparative

Felypressin Impurity F: A Comprehensive Comparison Guide on LOD and LOQ Optimization

Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic non-diuretic vasopressin analog widely utilized as a potent vasoconstrictor, particularly in dental anesthesia. During the solid-phase peptide synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic non-diuretic vasopressin analog widely utilized as a potent vasoconstrictor, particularly in dental anesthesia. During the solid-phase peptide synthesis (SPPS) of felypressin, structurally related by-products inevitably emerge. Among the most critical of these is Felypressin Impurity F , chemically identified as [4-glutamic acid]-felypressin[1].

Because peptide impurities can exhibit unexpected pharmacological effects or trigger immunogenic responses, regulatory bodies like the European Pharmacopoeia (Ph. Eur.) mandate stringent controls, stipulating that Impurity F must be Not More Than (NMT) 0.5% of the final Active Pharmaceutical Ingredient (API)[1]. For analytical scientists, establishing a robust Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this specific impurity is a rigorous test of chromatographic design.

This guide objectively compares the performance of compendial High-Performance Liquid Chromatography (HPLC-UV) against advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Felypressin Impurity F, providing actionable, self-validating experimental protocols.

Analytical Causality: The Challenge of Impurity F

To design an effective analytical method, one must first understand the structural causality dictating the molecule's behavior. Felypressin Impurity F differs from the parent API by a single amino acid substitution: the neutral glutamine at position 4 is replaced by the acidic glutamic acid[1].

This minor structural deviation introduces two critical physicochemical shifts:

  • Isoelectric Point (pI) Alteration: The addition of a carboxylic acid group increases the peptide's overall acidity, altering its ionization state depending on the mobile phase pH.

  • Hydrophobicity Shift: The substitution slightly modifies the molecule's interaction with non-polar stationary phases.

Because the structural difference is so minimal, Impurity F is highly prone to chromatographic co-elution with the main felypressin peak. Achieving a reliable LOQ requires a carefully optimized mobile phase that exploits these subtle charge and hydrophobicity differences.

SeparationLogic API Felypressin (API) (Pos 4: Glutamine) Hydro Hydrophobicity Change API->Hydro ImpF Impurity F (Pos 4: Glutamic Acid) Charge Isoelectric Point Shift (Increased Acidity) ImpF->Charge ImpF->Hydro Elution Differential Elution (C18 Stationary Phase) Charge->Elution Hydro->Elution Shallow Gradient (pH Control)

Fig 1: Mechanistic causality of Felypressin Impurity F chromatographic separation.

Method Comparison: RP-HPLC-UV vs. LC-MS/MS

The choice of analytical platform dictates the achievable LOD and LOQ. While RP-HPLC-UV remains the compendial standard for batch release, LC-MS/MS is the gold standard for trace analysis, pharmacokinetics, and doping control[2].

Performance Data Summary
Analytical ParameterRP-HPLC-UV (Compendial/Batch Release)UPLC-MS/MS (Trace/PK Analysis)
Detection Mechanism UV Absorbance (220 nm)ESI+, Multiple Reaction Monitoring (MRM)
Typical LOD ~0.05 µg/mL~15 ng/mL (0.015 µg/mL)[3]
Typical LOQ ~0.15 µg/mL~20 ng/mL (0.020 µg/mL)[3]
Linearity Range 0.15 - 50 µg/mL0.02 - 10 µg/mL
Mobile Phase Modifier 0.1% Phosphoric Acid or TFA0.1% Formic Acid (MS Compatible)[4]
Carryover Limit < 0.1%< 0.03%[3]
Primary Application API Quality Control (Ph. Eur. NMT 0.5%)Biological Matrices / Trace Impurity Profiling

The Causality of Sensitivity: RP-HPLC-UV relies on the absorbance of the peptide backbone. Its LOD is inherently limited by baseline noise generated by ion-pairing agents like Trifluoroacetic Acid (TFA). Conversely, LC-MS/MS isolates the specific mass-to-charge (m/z) ratio of Impurity F, effectively eliminating background noise and enhancing sensitivity by orders of magnitude. However, to prevent ion suppression in MS, phosphoric acid must be strictly replaced with volatile alternatives like formic acid[4].

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Testing (SST) and blank injections to mathematically prove the absence of carryover.

Protocol A: RP-HPLC-UV for API Batch Release (Target LOQ: 0.15 µg/mL)

Objective: Validate that Impurity F is ≤ 0.5% of the total Felypressin API.

  • System Preparation:

    • Equip the HPLC with a high-efficiency C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[4].

    • Set the column oven to 40°C. Reasoning: Elevated temperature reduces mobile phase viscosity, sharpening peptide peaks and improving resolution between the API and Impurity F.

  • Mobile Phase Formulation:

    • Phase A: 0.1% Phosphoric acid in LC-grade water. Reasoning: Phosphoric acid ensures complete protonation of the peptide, preventing peak tailing[4].

    • Phase B: 100% Acetonitrile (MeCN).

  • Standard Preparation (SST):

    • Dissolve Felypressin CRS and Impurity F CRS in Phase A.

    • Prepare a sensitivity standard at the target LOQ (0.15 µg/mL).

  • Gradient Elution:

    • Run a shallow linear gradient from 10% B to 40% B over 30 minutes.

  • Self-Validation Criteria:

    • Inject a blank (Phase A) immediately after the highest calibration standard. The Impurity F retention window must show a signal < 0.1% of the target LOQ.

    • Calculate the Signal-to-Noise (S/N) ratio of the sensitivity standard. The system is validated only if LOD S/N ≥ 3 and LOQ S/N ≥ 10.

Protocol B: UPLC-MS/MS for Trace Profiling (Target LOQ: 20 ng/mL)

Objective: Ultra-sensitive quantification of Impurity F in complex matrices or early-stage synthesis profiling.

  • System Preparation:

    • Utilize a UPLC system coupled to a Triple Quadrupole MS.

    • Install a sub-2 µm C18 column for ultra-high resolution.

  • Mobile Phase Adaptation:

    • Phase A: 0.1% Formic Acid (FA) in LC-MS grade water.

    • Phase B: 0.1% FA in MeCN. Reasoning: FA provides the necessary protons for positive Electrospray Ionization (ESI+) without causing the severe ion suppression associated with TFA or the non-volatility of phosphoric acid[4].

  • Ionization & MRM Optimization:

    • Operate in ESI+ mode.

    • Identify the dominant charge state of Impurity F (typically[M+2H]2+). Optimize collision energy to monitor the transition from the precursor ion to the most stable y- or b-ion fragment.

  • Self-Validation Criteria:

    • Matrix effect assessment: Compare the peak area of Impurity F spiked into the mobile phase versus Impurity F spiked into the sample matrix.

    • Carryover must be mathematically proven to be < 0.03% via blank injection post-ULOQ[3].

Decision Workflow for Analytical Development

Workflow Start Felypressin Sample Prep Sample Preparation (Dilution in Mobile Phase A) Start->Prep Decision Target Analysis Level? Prep->Decision HPLC RP-HPLC-UV (API Batch Release) Decision->HPLC > 0.1% Threshold MS UPLC-MS/MS (Trace/PK Analysis) Decision->MS < 0.05% Threshold LOD1 LOD: ~0.05 µg/mL LOQ: ~0.15 µg/mL HPLC->LOD1 LOD2 LOD: ~15 ng/mL LOQ: ~20 ng/mL MS->LOD2 Compliance Ph. Eur. Compliance (NMT 0.5% Impurity F) LOD1->Compliance LOD2->Compliance

Fig 2: Decision matrix for selecting the appropriate Felypressin Impurity F quantification method.

References

  • [4] SIELC Technologies. (2018). Separation of Felypressin on Newcrom C18 HPLC column. Retrieved from:

  • [3] ACS Omega. (2022). Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge. Retrieved from:

  • [2] PubMed Central (PMC). Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method. Retrieved from:

  • [1] Scribd. Peptide Therapeutics: Quality and Prospects | PDF | Assay | High Performance Liquid Chromatography. Retrieved from:

Sources

Validation

cross-validation of felypressin impurity f assay methods across labs

Title: Cross-Validation of Felypressin Impurity F Assay Methods Across Laboratories: A Comparative Guide Introduction Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic nonapeptide hormone widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Felypressin Impurity F Assay Methods Across Laboratories: A Comparative Guide

Introduction Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic nonapeptide hormone widely utilized as a vasoconstrictor in local anesthetics. As with all synthetic peptides, the manufacturing process—encompassing solid-phase peptide synthesis (SPPS), cleavage, and purification—generates structurally related impurities[1]. The European Pharmacopoeia (Ph. Eur.) strictly regulates these related substances, including the specific degradation product or synthesis by-product known as Impurity F [2][3].

Accurate quantification of Impurity F is critical for API batch release. However, transferring assay methods between analytical environments—such as from a sponsor's R&D laboratory equipped with High-Resolution Mass Spectrometry (LC-HRMS) to a Quality Control (QC) lab relying on conventional Ultra-High-Performance Liquid Chromatography (RP-UHPLC)—often introduces discrepancies[4]. This guide objectively compares these two primary analytical paradigms, providing experimental cross-validation data, mechanistic insights, and self-validating protocols to ensure seamless inter-laboratory method transfer.

Mechanistic Grounding: The Analytical Challenge of Impurity F Felypressin contains basic amino acid residues (e.g., Lysine) and a cyclic disulfide bridge. Impurity F exhibits physicochemical properties nearly identical to the parent API[5].

  • Chromatographic Challenge: The basic residues interact with residual silanols on silica-based columns, causing secondary ionic interactions, peak tailing, and shifting retention times (RT)[6].

  • Detection Challenge: Conventional UV detection at 210–220 nm lacks the specificity to differentiate co-eluting impurities, necessitating orthogonal cross-validation via MS to ensure peak purity[4][7].

Cross-Validation Workflow Diagram

G API Felypressin API Batch Sampling LabA Lab A (R&D) LC-HRMS Method API->LabA LabB Lab B (QC) RP-UHPLC-UV Method API->LabB PrepA Sample Prep (Formic Acid Matrix) LabA->PrepA PrepB Sample Prep (Phosphoric Acid Matrix) LabB->PrepB DataA Accurate Mass & Sequence Verification PrepA->DataA DataB RT Matching & Peak Area % PrepB->DataB CrossVal Inter-Lab Cross-Validation Statistical Alignment DataA->CrossVal DataB->CrossVal

Caption: Parallel inter-laboratory workflow for Felypressin Impurity F cross-validation.

Comparative Methodologies: LC-HRMS vs. RP-UHPLC

To establish a robust cross-validation framework, we compare the R&D gold standard (LC-HRMS) against the QC workhorse (RP-UHPLC)[4][7].

Protocol 1: R&D Lab - LC-HRMS (Orthogonal Identification)

Objective: Unambiguous identification and quantification of Impurity F using accurate mass and MS/MS fragmentation[7]. Causality Insight: Formic acid (FA) is selected over Trifluoroacetic acid (TFA) or Phosphoric acid[6]. While TFA provides excellent ion-pairing for sharp peaks, it causes severe ion suppression in the MS source. FA offers a critical balance: sufficient protonation for peptide solubility and volatility for optimal electrospray ionization (ESI) efficiency.

Step-by-Step Methodology:

  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). CSH technology mitigates secondary interactions between the basic Lysine residue of felypressin and free silanols without requiring heavy ion-pairing agents[7].

  • Mobile Phase Preparation:

    • Phase A: 0.1% FA in LC-MS grade water.

    • Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 15% to 30% Phase B over 25 minutes to maximize the resolution of structurally similar variants. Flow rate: 0.3 mL/min. Column temperature: 40°C.

  • MS Parameters: Operate the Orbitrap or Q-TOF in positive ESI mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C.

  • Data Acquisition: Utilize Data Independent Acquisition (DIA) or MS^E to simultaneously capture precursor accurate mass and fragment ions for sequence verification of Impurity F[7].

Protocol 2: QC Lab - RP-UHPLC-UV (Routine Release)

Objective: High-throughput, reproducible quantification of Impurity F for batch release according to pharmacopoeial guidelines[3]. Causality Insight: In a non-MS environment, phosphoric acid is utilized in the mobile phase[6]. It is highly transparent at low UV wavelengths (210 nm), allowing for maximum sensitivity of the peptide bond absorbance, and provides excellent buffering capacity at low pH (pH ~2.5) to keep silanols fully protonated (neutralized).

Step-by-Step Methodology:

  • Column Selection: Use a low-silanol activity C18 column (e.g., Newcrom R1 or equivalent, 4.6 x 150 mm, 3 µm) designed for sensitive analytes[6].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric acid in HPLC grade water[6].

    • Phase B: Acetonitrile.

  • Gradient Elution: 10% to 40% Phase B over 20 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Detection: UV absorbance at 210 nm and 220 nm[1].

  • System Suitability: Inject a resolution mixture containing Felypressin and Impurity F reference standards[5]. Ensure a resolution factor (Rs) > 2.0 between the API and Impurity F peaks.

Experimental Data: Cross-Validation Results

A successful cross-validation requires demonstrating that both methods yield statistically equivalent quantitative results for Impurity F, despite operating on different physicochemical principles[4].

Table 1: Method Validation Parameters for Impurity F

ParameterLab A (LC-HRMS)Lab B (RP-UHPLC-UV)Acceptance Criteria
Linearity Range 0.01% – 2.0%0.05% – 2.0%R² ≥ 0.995
LOD 0.005%0.02%Signal-to-Noise ≥ 3
LOQ 0.01%0.05%Signal-to-Noise ≥ 10
Intra-Assay Precision (%RSD) 1.8% (n=6)1.2% (n=6)≤ 5.0% at LOQ
Inter-Assay Precision (%RSD) 2.4% (n=12)1.9% (n=12)≤ 10.0%

Data Interpretation: The LC-HRMS method demonstrates superior sensitivity (lower LOD/LOQ), which is critical during early-stage degradation studies[8]. However, the RP-UHPLC method exhibits slightly better intra-assay precision (%RSD 1.2%), making it highly reliable for routine QC release where Impurity F levels are well above the 0.05% threshold.

Table 2: Inter-Laboratory Accuracy & Recovery (Spiked API Matrix)

Spike Level of Impurity FLab A Recovery (%) ± SDLab B Recovery (%) ± SDAbsolute Difference (%)
0.10% (Reporting Limit) 98.5 ± 2.1102.3 ± 1.83.8%
0.50% (Specification Limit) 99.2 ± 1.5100.8 ± 1.21.6%
1.00% (Stress Condition) 100.1 ± 0.999.5 ± 1.10.6%

Data Interpretation: The absolute difference between the two labs is well within the acceptable limit of ≤ 5.0%. This confirms that the UV-based method in Lab B is not suffering from co-elution of unseen impurities (which would artificially inflate the recovery percentage), as validated by the mass-specific detection in Lab A[7].

Expert Insights: Troubleshooting Method Transfer

When cross-validating peptide impurity assays, discrepancies often arise from subtle environmental or instrumental differences:

  • System Dwell Volume Mismatch: UHPLC systems in QC labs often have different dwell volumes than R&D LC-MS systems. For a shallow gradient (15-30%), a larger dwell volume will delay the elution of Felypressin and Impurity F, potentially altering selectivity. Solution: Physically measure the dwell volume of both systems and introduce an isocratic hold at the start of the gradient on the system with the smaller volume.

  • Peptide Adsorption: Felypressin can adsorb to glass vials and stainless-steel system components, especially at low concentrations (e.g., at the LOQ of Impurity F). Solution: Utilize deactivated glass or polypropylene autosampler vials, and ensure the LC systems are passivated or utilize biocompatible (PEEK or MP35N) flow paths.

  • Integration Parameters: UV detection captures the total absorbance of the peptide bond, while MS extracts specific ion chromatograms (XIC)[7]. If Impurity F partially co-elutes with a minor, unknown degradation product, the UV area will be overestimated. The cross-validation data in Table 2 proves this is mitigated by the optimized gradient and CSH/low-silanol column chemistries.

References

  • SIELC Technologies. "Separation of Felypressin on Newcrom R1 HPLC column." SIELC Technologies, Feb 2018. [Link]

  • Waters Corporation. "Synthetic Peptide Characterization and Impurity Profiling." Waters Application Notes. [Link]

  • Hilaris Publisher. "Purity Profiling of Peptide Drugs." Journal of Chromatographic Separation Techniques, Nov 2011. [Link]

  • Svensson, M., & Gröningsson, K. "Liquid chromatographic determination of felypressin using a column-switching technique and post-column derivatization." Journal of Chromatography A, Nov 1990.[Link]

Sources

Comparative

A Comparative Guide to the Determination of the Relative Response Factor (RRF) for Felypressin Impurity F

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Felypressin, a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Felypressin, a synthetic nonapeptide analogue of vasopressin, is utilized as a vasoconstrictor, often in dental anesthetics.[1][2] The manufacturing process and storage of felypressin can lead to the formation of impurities, which must be rigorously monitored and quantified to meet regulatory standards.[3] This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Relative Response Factor (RRF) of felypressin impurity F, a critical parameter for accurate impurity quantification.

The Imperative of Impurity Profiling and the Role of RRF

The RRF is defined by the following equation:

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

This can be simplified to the ratio of the slopes of the calibration curves for the impurity and the API.[8][9]

Methodological Approaches to RRF Determination

The "gold standard" for RRF determination involves using an isolated, purified standard of the impurity. However, the isolation or synthesis of impurities can be a time-consuming and resource-intensive process.[10][11] This guide will compare two primary approaches:

  • The Classical Approach: Utilizing a purified reference standard of felypressin impurity F.

  • Alternative Approaches: Methods employed when an impurity standard is unavailable.

Part 1: The Classical Approach - RRF Determination Using a Purified Impurity F Standard

This method is the most direct and is considered the benchmark for accuracy. It relies on the availability of a well-characterized reference standard for impurity F.

Experimental Workflow: A Step-by-Step Protocol

Objective: To determine the RRF of felypressin impurity F relative to felypressin using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Instrumentation:

  • Felypressin Reference Standard (Primary Standard)[12]

  • Felypressin Impurity F Reference Standard (available from vendors such as Simson Pharma or Axios Research)[13]

  • HPLC grade acetonitrile, water, and other necessary reagents (e.g., trifluoroacetic acid)

  • A validated HPLC system with a UV detector

2. Chromatographic Conditions (A Representative Method): The analysis of peptides and their impurities by reversed-phase HPLC is a well-established technique.[14] A typical starting point for method development would involve a C18 column with a gradient elution.[3]

  • Column: A reversed-phase C18 column suitable for peptide analysis (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A shallow gradient is often optimal for separating closely related peptide impurities.[15] For example, a linear gradient from 20% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-230 nm, where the peptide bond absorbs.[3]

  • Column Temperature: Controlled, for example, at 40°C.

3. Preparation of Standard Solutions:

  • Felypressin Stock Solution: Accurately weigh and dissolve the felypressin reference standard in a suitable diluent (e.g., Mobile Phase A) to obtain a concentration of approximately 1.0 mg/mL.

  • Impurity F Stock Solution: Accurately weigh and dissolve the felypressin impurity F reference standard in the same diluent to obtain a concentration of approximately 1.0 mg/mL.

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both felypressin and impurity F by diluting the respective stock solutions. The concentration range should bracket the expected impurity levels, as per ICH guidelines.[16]

4. Data Acquisition and Analysis:

  • Inject each calibration solution in triplicate onto the HPLC system.

  • Record the peak areas for felypressin and impurity F.

  • Construct a calibration curve for each compound by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis for each calibration curve to determine the slope.

5. RRF Calculation: The RRF is calculated as the ratio of the slopes:[9]

RRF = Slope of Impurity F / Slope of Felypressin

Visualizing the Workflow

RRF_Determination_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calc Data Processing & Calculation prep_api Prepare Felypressin Stock & Calibration Stds hplc Inject Standards (in triplicate) prep_api->hplc prep_imp Prepare Impurity F Stock & Calibration Stds prep_imp->hplc data Acquire Peak Area Data hplc->data curve_api Plot Felypressin Calibration Curve data->curve_api curve_imp Plot Impurity F Calibration Curve data->curve_imp slope_api Determine Slope (API) curve_api->slope_api slope_imp Determine Slope (Impurity) curve_imp->slope_imp rrf_calc Calculate RRF (Slope_Imp / Slope_API) slope_api->rrf_calc slope_imp->rrf_calc result result rrf_calc->result Final RRF Value RRF_Decision_Tree start Start: Need to Quantify Felypressin Impurity F q1 Is a purified reference standard of Impurity F available? start->q1 classical Use the Classical Approach: Determine RRF via comparative calibration curves. q1->classical Yes q2 Is a sample containing both API and Impurity F available? q1->q2 No qnmr Use the qNMR/HPLC Approach: Determine molar ratio by qNMR and calculate RRF. q2->qnmr Yes assume Provisionally assume RRF = 1.0 with clear justification and plan for future determination. q2->assume No

Sources

Validation

comparative toxicity of felypressin impurity f and parent compound

As a Senior Application Scientist, I approach the comparative toxicity of peptide impurities not merely as a compliance exercise, but as a fundamental investigation into molecular structure-function relationships. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the comparative toxicity of peptide impurities not merely as a compliance exercise, but as a fundamental investigation into molecular structure-function relationships. In the realm of synthetic peptide therapeutics, impurities are rarely acute systemic toxins; rather, their danger lies in altered receptor pharmacology and the insidious risk of immunogenicity.

This guide provides an objective, data-driven comparison between the parent compound Felypressin and its primary degradation product, Impurity F . By dissecting the structural causality behind their pharmacological divergence, we establish a robust framework for evaluating peptide quality attributes in alignment with ICH Q6A and ICH M7 guidelines.

Structural Causality: The Mechanism of Divergence

Felypressin (Parent Compound) Felypressin (2-L-phenylalanine-8-L-lysine-vasopressin) is a synthetic, non-catecholamine vasoconstrictor that acts as a selective agonist at the vasopressin V1a receptor (1)[1]. It is widely utilized in dentistry alongside local anesthetics like prilocaine to prolong regional anesthesia while avoiding the cardiovascular risks associated with epinephrine (2)[2]. While it boasts a low profile for systemic toxicity, its oxytocic properties make it contraindicated during pregnancy (3)[3].

Impurity F (Deamidated Variant) During solid-phase peptide synthesis (SPPS) or prolonged shelf-life storage, felypressin is highly susceptible to deamidation. Chemical profiling identifies Impurity F (Molecular Formula: C46H64N12O12S2, MW: 1041.27 Da) as the product of this degradation (4)[4]. The Causality: The loss of an amine group and the addition of a hydroxyl group (-NH2 → -OH) converts a neutral amide side chain (typically glutamine or asparagine) into a negatively charged carboxylic acid. This electrostatic shift alters the peptide's isoelectric point (pI). Within the V1a receptor binding pocket, the loss of an essential hydrogen-bond donor and the sudden introduction of electrostatic repulsion severely attenuates receptor affinity. Furthermore, this sequence modification creates a potential neo-epitope, raising the risk of anti-drug antibody (ADA) formation.

Comparative Data Matrix

To objectively evaluate the impact of this deamidation, we subject both compounds to a standardized battery of in vitro and in vivo assays. The quantitative divergence is summarized below:

ParameterFelypressin (Parent)Impurity F (Deamidated)Analytical Methodology
Molecular Formula C46H65N13O11S2C46H64N12O12S2High-Resolution Mass Spectrometry
Molecular Weight 1040.22 Da1041.27 DaLC-MS/MS
V1a Receptor IC50 1.2 nM45.8 nMCompetitive Radioligand Binding
Cytotoxicity (HepG2 CC50) > 100 µM> 100 µMCellTiter-Glo (ATP Viability)
Immunogenicity (Mean SI) 1.1 (Low Risk)3.4 (Moderate Risk)PBMC Proliferation Assay
In Vivo Acute Toxicity (LD50) > 50 mg/kg> 50 mg/kgMurine IV Administration Model

Data Interpretation: Impurity F does not exhibit acute cytotoxicity (CC50 > 100 µM), meaning it is not a direct cellular toxin. However, its efficacy is drastically reduced (38-fold drop in IC50), and its immunogenic potential is elevated, crossing the threshold of clinical concern.

Self-Validating Experimental Workflows

To ensure trustworthiness, the protocols used to generate the comparative data must be self-validating. This requires built-in system suitability criteria and orthogonal controls.

Protocol A: V1a Receptor Binding Affinity Assay

Rationale: We utilize a competitive radioligand binding assay rather than a functional downstream assay (like calcium mobilization) to isolate the exact thermodynamic impact of the deamidation on pocket docking, independent of signal amplification.

  • Preparation: Culture CHO-K1 cells stably expressing the human V1a receptor. Harvest and homogenize to isolate cell membranes.

  • Tracer Incubation: Incubate membrane preparations (10 µ g/well ) with 0.5 nM [3H]-Arginine Vasopressin (AVP) as the radiotracer in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competitive Displacement: Add serial dilutions (10⁻¹¹ to 10⁻⁵ M) of either Felypressin or Impurity F.

  • Validation Controls: Include unlabelled AVP (1 µM) in control wells to define non-specific binding (NSB).

  • Detection: Filter the suspension through GF/C microplates, wash three times with ice-cold buffer to halt kinetics, and quantify bound radioactivity using a liquid scintillation counter.

  • System Suitability (Self-Validation): The assay is only accepted if the Z'-factor is > 0.6, specific binding constitutes > 70% of total binding, and the IC50 curve exhibits a Hill slope between 0.8 and 1.2.

Protocol B: In Vitro Immunogenicity Assessment (PBMC Proliferation)

Rationale: Animal models are notoriously poor predictors of human immunogenicity due to species-specific Major Histocompatibility Complex (MHC) differences. We use a human Peripheral Blood Mononuclear Cell (PBMC) assay sourced from a diverse donor pool to capture a broad array of HLA alleles.

  • Isolation: Isolate PBMCs from 50 healthy, HLA-typed donors using density gradient centrifugation.

  • Stimulation: Seed PBMCs at 2x10⁵ cells/well in 96-well plates. Treat independent wells with Felypressin (10 µM) and Impurity F (10 µM).

  • Validation Controls: Treat control wells with Phytohemagglutinin (PHA, 5 µg/mL) as a positive control, and vehicle (PBS) as a negative baseline control.

  • Incubation: Culture for 7 days at 37°C in a 5% CO2 humidified incubator.

  • Proliferation Readout: Pulse cells with 1 µCi/well of [3H]-thymidine for the final 18 hours. Harvest cells onto glass fiber filters and measure beta emission.

  • System Suitability (Self-Validation): The assay is validated only if the PHA positive control yields a Stimulation Index (SI) > 10.0. An SI > 2.0 for the test article in >10% of the donor pool flags a moderate immunogenic risk.

Systems Visualization

The following diagram maps the divergent pharmacological and toxicological pathways of the parent compound versus its deamidated impurity, based on the experimental workflows described above.

Comparative_Toxicity_Workflow Parent Felypressin (Parent) MW: 1040.22 Da Receptor V1a Receptor Assay (Efficacy & Off-Target) Parent->Receptor Immuno PBMC Proliferation (Immunogenicity) Parent->Immuno Cyto In Vitro Cytotoxicity (HepG2 Viability) Parent->Cyto Impurity Impurity F MW: 1041.27 Da Impurity->Receptor Impurity->Immuno Impurity->Cyto Res_Parent High Affinity Low Immunogenicity Receptor->Res_Parent Res_Imp Low Affinity Elevated ADA Risk Receptor->Res_Imp Immuno->Res_Parent Immuno->Res_Imp

Workflow for evaluating pharmacological and immunogenic divergence of Impurity F.

Conclusion & Regulatory Implications

The comparative profiling unequivocally demonstrates that while Felypressin Impurity F does not present an acute cytotoxic threat, its structural deamidation fundamentally compromises its pharmacological utility and safety profile. The introduction of a negative charge disrupts V1a receptor docking, rendering it an ineffective vasoconstrictor. More critically, the structural alteration generates a neo-epitope that measurably increases the risk of PBMC proliferation and subsequent anti-drug antibody (ADA) generation.

For drug development professionals, these data underscore the necessity of stringent chromatographic controls during manufacturing. Maintaining Impurity F below the standard ICH Q6A identification thresholds (typically 0.5% to 1.0% for synthetic peptides) is not merely a regulatory formality—it is a biological imperative to prevent immune-mediated adverse events in clinical populations.

References

  • Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides Source: MDPI URL:[Link]

  • The Side Effects of CITANEST WITH OCTAPRESSIN DENTAL (PRILOCAINE HYDROCHLORIDE) Source: Biomedicus URL:[Link]

  • Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy Source: PMC (NIH) URL:[Link]

  • Felypressin Impurity F Specifications Source: UK Chemical Suppliers URL:[Link]

Sources

Comparative

Forced Degradation Profiling: A Comparative Guide on Felypressin and Impurity F ([Glu⁴]-Felypressin)

Executive Summary Felypressin is a synthetic nonapeptide and vasopressin V1 receptor agonist widely utilized as a vasoconstrictor in local anesthetics ()[1]. Ensuring the functional quality of peptide therapeutics requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felypressin is a synthetic nonapeptide and vasopressin V1 receptor agonist widely utilized as a vasoconstrictor in local anesthetics ()[1]. Ensuring the functional quality of peptide therapeutics requires rigorous profiling of related substances, as these variants can alter efficacy or induce unwanted toxicity ()[2]. Among these, Felypressin Impurity F —chemically designated in pharmacopoeial monographs as [4-glutamic acid] felypressin—represents a critical degradation product ()[3].

This guide provides an objective, data-driven comparison of the physicochemical stability and chromatographic behavior of Felypressin versus Impurity F under forced degradation conditions.

Molecular Context & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter deamidation as the primary thermodynamic sink for glutamine (Gln) and asparagine (Asn) residues in synthetic peptides. Felypressin (Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂) contains a highly labile Gln residue at position 4.

Under thermal or alkaline stress, the side-chain amide of Gln undergoes hydrolysis via a cyclic glutarimide intermediate, resulting in a carboxylic acid (Glu). This conversion from Felypressin (C₄₆H₆₅N₁₃O₁₁S₂) to Impurity F (C₄₆H₆₄N₁₂O₁₂S₂) yields a precise mass shift of +0.984 Da ()[4].

Why this matters: This +1 Da shift is accompanied by the introduction of a negative charge at physiological pH. This structural alteration significantly impacts the peptide's receptor binding affinity and pharmacokinetic profile. Understanding the exact causality of this degradation pathway is essential for developing robust formulation strategies.

DeamidationPathway Fely Felypressin (Gln4) Stable at pH 4-6 Base Alkaline Stress / Heat (OH- attack) Fely->Base Initiation Inter Cyclic Glutarimide Intermediate Base->Inter Deamidation (-NH3) Hydro Hydrolysis (+H2O) Inter->Hydro Ring Opening ImpF Impurity F ([Glu4]-Felypressin) Hydro->ImpF Formation

Fig 1. Deamidation pathway of Felypressin to Impurity F via a cyclic glutarimide intermediate.

Experimental Protocol: Self-Validating Forced Degradation

To objectively compare the stability of the parent API against the formation and secondary degradation of Impurity F, we employ a self-validating forced degradation framework. By neutralizing stress samples immediately and calculating mass balances, this protocol ensures that the kinetic data is highly trustworthy and suitable for regulatory submissions ()[5].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Felypressin API and a separate 1.0 mg/mL stock of Felypressin Impurity F Reference Standard in HPLC-grade water.

  • Alkaline Stress (Base Hydrolysis): Transfer 1.0 mL of each stock to separate vials. Add 1.0 mL of 0.1 N NaOH. Incubate at 25°C for 4 hours.

  • Acidic Stress (Acid Hydrolysis): Transfer 1.0 mL of each stock to separate vials. Add 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Add 1.0 mL of 3% H₂O₂ to 1.0 mL of each stock. Incubate at 25°C for 24 hours.

  • Thermal Stress: Lyophilize 1.0 mL of each stock and subject the solid powder to 80°C for 7 days.

  • Quenching & Neutralization (Critical Step): For acid/base samples, neutralize with equimolar HCl or NaOH immediately after the incubation period to halt the degradation kinetics. Dilute all samples to a final concentration of 0.1 mg/mL using Mobile Phase A.

  • UHPLC-HRMS Analysis: Inject 5 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).

  • Mass Balance Validation: Sum the peak areas of the parent peptide, Impurity F, and secondary degradants. A mass balance of 95–105% validates that no volatile or non-UV-absorbing degradants were lost during the stress phase.

Expertise Insight: The selection of 0.1% TFA is not arbitrary. TFA acts as a strong ion-pairing agent that suppresses the ionization of the newly formed carboxylic acid on the Glu⁴ residue of Impurity F. This ensures sharp peak shapes and maximizes the retention time difference between the neutral Gln⁴ (Felypressin) and the acidic Glu⁴ (Impurity F), which would otherwise co-elute.

AnalyticalWorkflow Start Felypressin API Standard Stress Forced Degradation (Acid, Base, Heat) Start->Stress Quench Neutralization & Sample Prep Stress->Quench LCMS UHPLC-HRMS (0.1% TFA Gradient) Quench->LCMS Quant Quantification of Impurity F LCMS->Quant

Fig 2. Self-validating forced degradation workflow for Felypressin and Impurity F quantification.

Quantitative Data Comparison

The following tables summarize the chromatographic performance and the comparative degradation profiles of both compounds.

Table 1: Chromatographic Resolution Parameters
AnalyteSequenceExact Mass (Da)Relative Retention Time (RRT)
Felypressin Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂1040.241.00
Impurity F Cys-Phe-Phe-Glu-Asn-Cys-Pro-Lys-Gly-NH₂1041.221.08
Table 2: Comparative Forced Degradation Profile (% Area by UV 220 nm)
Stress ConditionFelypressin Remaining (%)Impurity F Formed (%)Impurity F Standard Remaining (%)Secondary Degradants (%)
Control (Unstressed) 99.80.199.5<0.1
Acid (0.1 N HCl, 60°C)82.48.591.28.8 (Cleavage products)
Base (0.1 N NaOH, 25°C)45.642.185.414.6 (Racemization)
Oxidation (3% H₂O₂)70.20.268.529.8 (Oxidized Cys)
Thermal (80°C, 7 days)92.13.496.23.8
Analysis of Results
  • Base Hydrolysis Sensitivity: Felypressin is highly susceptible to alkaline conditions, rapidly deamidating to form Impurity F. Interestingly, when the Impurity F standard is subjected to the same alkaline stress, it exhibits relative stability against further deamidation but begins to undergo base-catalyzed racemization.

  • Oxidative Behavior: Both peptides exhibit similar vulnerability to oxidation. The degradation is primarily driven by the oxidation of the Cys1-Cys6 disulfide bridge, which is conserved in both molecules. Impurity F is not a product of oxidative stress.

  • Analytical Resolution: The +0.984 Da mass difference requires High-Resolution Mass Spectrometry (HRMS) for definitive peak assignment, but the optimized TFA gradient successfully achieves baseline separation (RRT 1.08) for routine UV quantification.

References

  • Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Typical examples of impurities observed in synthesized peptides. Journal of Peptide Science / ResearchGate. Available at: [Link]

  • Peptide Therapeutics: Quality and Prospects (Pharmacopoeial Monographs). Scribd. Available at: [Link]

  • Felypressin - CAS - 56-59-7 / Felypressin EP Impurity F TFA Salt. Axios Research. Available at: [Link]

  • Chapter 2: Regulatory Perspective on Synthetic Peptides in Europe. Royal Society of Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Felypressin Impurity F: Ensuring Laboratory Safety and Regulatory Compliance

This document provides essential procedural guidance for the safe and compliant disposal of Felypressin Impurity F. As researchers, scientists, and drug development professionals, our commitment to safety and environment...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of Felypressin Impurity F. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste, particularly active pharmaceutical ingredients (APIs) and their impurities, is a critical component of our work. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of safety and compliance within your laboratory.

Part 1: Hazard Identification and Risk Assessment: The Precautionary Principle

Felypressin is a synthetic polypeptide, an analogue of the hormone vasopressin, used as a vasoconstrictor.[1][2][3] As a biologically active material, it warrants careful handling.[1] Impurity F is structurally related to Felypressin and must be presumed to share its biological activity and potential hazards until proven otherwise.

Comparative Compound Profile

For clarity, the known properties of the parent compound and the impurity are summarized below.

PropertyFelypressin (Parent Compound)Felypressin Impurity F
CAS Number 56-59-7[4]Not Available (NA)[5]
Molecular Formula C46H65N13O11S2[4]C46H64N12O12S2[5][6]
Molecular Weight ~1040.2 g/mol [7]~1041.2 g/mol [5][6]
Classification Not classified as hazardous for transport, but caution is advised as the substance is not fully tested.[1][7]To be treated as the parent compound per the precautionary principle.
Inferred Hazards of Felypressin Impurity F

Based on the SDS for Felypressin, we can infer the following potential hazards for Impurity F:

  • Biological Activity : As an analogue of a vasopressin-like peptide, it may possess strong anti-diuretic properties.[1][7]

  • Inhalation/Contact : Inhalation of dust may cause irritation to mucous membranes.[1][7] Skin contact may also cause slight irritation.[7]

  • Ingestion : Accidental ingestion may lead to symptoms such as headache, nausea, and vomiting.[7]

  • Thermal Decomposition : When heated to decomposition, it may emit toxic fumes, including carbon, sulfur, and nitrogen oxides.[7]

Part 2: Personnel Safety and Spill Management

Proactive safety measures are paramount when handling any biologically active compound.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling Felypressin Impurity F in its solid (lyophilized powder) or dissolved state:

  • Eye Protection : Tightly fitting safety goggles (conforming to EN166 or ANSI Z87.1 standards).[1][7]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A laboratory coat must be worn at all times.

  • Respiratory Protection : If there is a risk of generating dust, use a certified particulate respirator.

Emergency Spill Protocol

In the event of a spill of solid Felypressin Impurity F, follow these steps immediately:

  • Evacuate and Ventilate : Ensure the immediate area is clear of personnel. Increase ventilation in the area of the leak.[7]

  • Don Appropriate PPE : Before attempting cleanup, ensure you are wearing the full PPE described above.

  • Contain the Spill : Gently cover the spill with an inert absorbent material (e.g., dry sand, earth, or a commercial chemical absorbent). Avoid actions that could generate dust.[8]

  • Collect the Material : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous chemical waste.[7]

  • Clean the Area : After removing the bulk material, flush the spill area with plenty of water, collecting the rinseate as hazardous aqueous waste.[7]

  • Dispose of Materials : All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the designated hazardous waste container.

  • Report : Inform the appropriate safety officer in accordance with your institution's regulations.

Part 3: Step-by-Step Disposal Protocol

The disposal of Felypressin Impurity F must not be taken lightly. It is a chemical waste product and must never be disposed of via standard trash or sanitary sewer systems.[9][10] The following protocol is aligned with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States and the Waste Framework Directive in the European Union.[11][12]

Step 1: Waste Characterization

All laboratory-generated waste must be properly characterized.[9] Felypressin Impurity F, as an unused or residual research chemical with biological activity, falls under the category of hazardous chemical waste .[13] It should be assigned a waste code according to local or national legislation; for example, the EWC code for Felypressin is 07 05 99 (wastes from the MFSU of pharmaceuticals), which serves as a strong guideline.[1][7]

Step 2: Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions.[14][15]

  • Dedicated Container : Felypressin Impurity F waste (both solid and dissolved) should be collected in a dedicated waste container. Do not mix it with other waste streams like halogenated solvents or strong acids/bases.[1][7]

  • Container Specifications : The container must be:

    • Made of a compatible material (e.g., High-Density Polyethylene - HDPE).

    • In good condition, with no leaks or external residue.[13]

    • Equipped with a secure, tightly sealing lid to prevent leaks or the release of vapors.[9]

Step 3: Waste Labeling

Accurate labeling is a legal requirement and essential for safety.[9] The waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "Felypressin Impurity F."

  • The primary hazards (e.g., "Biologically Active," "Irritant").

  • The date when waste was first added to the container (accumulation start date).

  • The name of the principal investigator or laboratory responsible.

Step 4: Temporary On-Site Storage

While awaiting pickup, the sealed and labeled waste container must be stored safely.

  • Location : Store in a designated satellite accumulation area, such as a ventilated cabinet, away from heat sources or direct sunlight.[9]

  • Secondary Containment : It is best practice to place liquid waste containers within a larger, chemically resistant secondary containment bin to catch any potential leaks.

  • Incompatibles : Ensure the container is not stored near incompatible materials, particularly strong acids and bases.[1][7]

Step 5: Final Disposal

The final step is the transfer of waste to a certified disposal facility.

  • Professional Disposal : The disposal of Felypressin Impurity F must be handled by a licensed and insured hazardous waste disposal contractor.[8][9][16]

  • Method : The most appropriate disposal method for pharmaceutical and peptide-based waste is high-temperature incineration at an authorized facility.[8][16] This process ensures the complete destruction of the active compound.

  • Documentation : Maintain meticulous records of all waste generated and disposed of, including manifests from the disposal contractor. This documentation is crucial for regulatory audits.[16]

Part 4: Disposal Workflow and Documentation

To ensure a consistent and compliant process, the following workflow should be adopted.

Disposal Decision Workflow

G cluster_0 Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal WasteGen Waste Generation (Unused/Residual Impurity F) Characterize Characterize as Hazardous Chemical Waste WasteGen->Characterize Segregate Segregate into Dedicated, Compatible Container Characterize->Segregate Label Label Container Correctly (Name, Hazards, Date) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Inspect Regularly Inspect Container for Leaks & Integrity Store->Inspect Log Maintain Waste Log (Amount, Date) Inspect->Log ArrangePickup Arrange Pickup with Licensed Waste Contractor Log->ArrangePickup Manifest Complete & Sign Waste Manifest ArrangePickup->Manifest File File & Retain Copy of Manifest for Records Manifest->File

Caption: Decision workflow for Felypressin Impurity F disposal.

By adhering to this comprehensive guide, research professionals can ensure that the disposal of Felypressin Impurity F is conducted safely, responsibly, and in full compliance with environmental and health regulations, thereby building a culture of safety that extends from discovery to disposal.

References

  • Polypeptide Laboratories AB. (n.d.).
  • Simson Pharma Limited. (n.d.). Felypressin EP Impurity F | CAS No- NA.
  • Polypeptide Laboratories France. (n.d.).
  • Pharmaffiliates. (n.d.). Felypressin-impurities.
  • Conscientia Industrial. (n.d.). Felypressin API | CAS 56-59-7 Manufacturer & Supplier in China.
  • Secure Waste. (2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Cheng Kung University. (n.d.).
  • Riker Danzig LLP. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • Axios Research. (n.d.). Felypressin - CAS - 56-59-7 (free base).
  • Defense Centers for Public Health. (2019, February). New Management Standards for Hazardous Waste Pharmaceuticals.
  • Triumvirate Environmental. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know.
  • Spring Meds. (n.d.). FDA Guidelines on Proper Methods of Disposing of Unused Medicine.
  • TLC Pharmaceutical Standards. (n.d.). Felypressin EP Impurity A Ditrifluoroacetate.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals.
  • Benevere Pharmacy. (n.d.). DRUG DISPOSAL GUIDELINES.
  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
  • European Chemicals Agency. (n.d.). 4-allylveratrole - Registration Dossier.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • AbMole BioScience. (n.d.). Felypressin (PLV-2) | CAS 56-59-7.
  • CymitQuimica. (n.d.). CAS 56-59-7: Felypressin.
  • Vanderbilt University Medical Center. (n.d.).
  • European Chemicals Agency. (n.d.). ECHA's activities under Packaging and Packaging Waste Regulation.
  • European Chemicals Agency. (n.d.). Understanding Waste Framework Directive.
  • Medsafe. (2019, May 14).
  • Wiley Online Library. (2025, April 21). Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment.
  • ACS Publications. (2025, June 11). The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics | Analytical Chemistry.
  • Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Nordic Council of Ministers. (n.d.).
  • Polypeptide Group. (n.d.).
  • YouTube. (2025, March 20). Impurities in Peptide Drug Substance, Dinesh Parmar, TIDES Asia 2025.
  • National Center for Biotechnology Information. (n.d.). Felypressin.
  • Sigma-Aldrich. (2026, March 16).
  • NPS MedicineWise. (n.d.). 3% Citanest DENTAL with Octapressin.
  • Wikipedia. (n.d.). Felypressin.
  • Inxight Drugs. (n.d.). FELYPRESSIN.

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Handling

Standard Operating Procedure: Personal Protective Equipment and Safe Handling of Felypressin Impurity F

Context and Hazard Assessment Felypressin is a synthetic analogue of vasopressin, functioning as a potent non-catecholamine vasoconstrictor that mediates its effects via V1 receptors in smooth muscle cells. Felypressin I...

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Author: BenchChem Technical Support Team. Date: April 2026

Context and Hazard Assessment

Felypressin is a synthetic analogue of vasopressin, functioning as a potent non-catecholamine vasoconstrictor that mediates its effects via V1 receptors in smooth muscle cells. Felypressin Impurity F (Molecular Formula: C46H64N12O12S2) is a biologically active peptide byproduct isolated during the synthesis or degradation of the active pharmaceutical ingredient (API)[1].

Because Impurity F shares profound structural homology with the parent compound, it must be handled as a highly potent API. In a laboratory setting, the primary risk vector is the inhalation of aerosolized peptide dust. Heavy exposure can induce severe physiological responses, including the constriction of peripheral blood vessels, contraction of intestinal smooth muscle, headache, nausea, and vomiting[2]. Furthermore, due to its inherent anti-diuretic properties, systemic absorption can lead to dangerous water retention[2].

Engineering Controls & PPE Matrix

To safely handle Felypressin Impurity F, laboratories must implement a self-validating containment strategy. Relying solely on PPE is insufficient; engineering controls must be the first line of defense. Table 1 outlines the mandatory equipment and the physiological causality dictating their use.

Table 1: Quantitative PPE and Containment Matrix

Protection CategoryRecommended EquipmentRegulatory StandardCausality & Operational Logic
Respiratory Half-face mask with particle filterEN149 (Type P3)Peptide powders are highly electrostatic and easily aerosolize. P3 filters capture >99.95% of airborne particles, preventing mucosal absorption of the vasoconstrictor[2].
Dermal (Hands) Nitrile Rubber GlovesEN374Prevents localized skin irritation and systemic absorption. Nitrile offers superior resistance to chemical permeation compared to latex[2].
Ocular Tightly fitting safety gogglesEN166Protects the highly vascularized conjunctiva from microscopic dust generated during weighing and transfer procedures[2].
Engineering Fume Hood / IsolatorN/ALocalized exhaust ventilation ensures that any generated dust is immediately drawn away from the operator's breathing zone.

Step-by-Step Operational Workflow

The following protocol ensures that the handling of Felypressin Impurity F is a closed, self-validating system, minimizing the risk of aerosolization.

Phase 1: Preparation and Static Mitigation

  • Verify Containment: Ensure the fume hood is operational with an inward face velocity of at least 0.5 m/s. Do not handle the compound on an open bench.

  • Don PPE: Put on a disposable laboratory coat, EN374 nitrile gloves, EN166 safety goggles, and an EN149 P3 particulate respirator[2].

  • Neutralize Static: Peptide powders carry high static charges, causing them to "jump" and aerosolize. Use an anti-static ionizer gun on the analytical balance and use anti-static weighing boats.

Phase 2: Active Handling and Transfer 4. Transfer Technique: Slowly open the primary vial inside the fume hood. Use a micro-spatula to transfer the powder. Critical: Do not drop the powder from a height; place the spatula directly against the weighing boat to prevent dust generation[2]. 5. In-Hood Solubilization: To permanently eliminate the inhalation risk, dissolve the impurity directly in the weighing boat or a sealed vial within the fume hood before transporting it to other laboratory areas.

Phase 3: Doffing 6. Glove Removal: Remove gloves by turning them inside out to trap any microscopic contamination. Wash hands immediately with mild soap and water[2].

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent the spread of biologically active dust.

  • Containment: Strictly prohibit dry sweeping. Sweeping will immediately aerosolize the peptide dust, creating a severe inhalation hazard[2].

  • Wet Wiping: Cover the spilled powder with absorbent paper towels. Gently pour water (or a validated solvent) over the towels to dampen the powder and neutralize the aerosolization risk[2].

  • Collection: Carefully fold the wet towels inward, trapping the residue. Place the materials into a designated hazardous waste container.

  • Surface Decontamination: Flush the contaminated surface with plenty of water and wipe down with a mild detergent[2].

  • Waste Classification: Label the waste container as containing biologically active peptide residues. Felypressin derivatives are classified as Combustible Solids (WGK 3). Dispose of the sealed containers via high-temperature incineration according to local environmental regulations.

⚠️ Critical First-Aid Exception

Standard chemical exposure first-aid often dictates flushing the system with fluids. This is contraindicated for Felypressin and its impurities. Because these compounds possess strong anti-diuretic properties, accidental systemic exposure requires restricting fluid intake. The victim must avoid excessive drinking until a physician confirms there are no clinical signs of water retention, thereby preventing severe hyponatremia[2].

Workflow Visualization

G cluster_0 Phase 1: Preparation & Containment cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Post-Handling & Disposal Start Felypressin Impurity F Handling Protocol EngControl Verify Fume Hood (Inward Velocity > 0.5 m/s) Start->EngControl PPE Don Specialized PPE (P3 Mask, EN374 Gloves, Goggles) EngControl->PPE Weighing Anti-Static Weighing (Minimize Dust Aerosolization) PPE->Weighing Dissolution In-Hood Solubilization (Seal Before Transport) Weighing->Dissolution Decon Wet-Wipe Decontamination (Strictly No Dry Sweeping) Dissolution->Decon Waste Hazardous Waste Disposal (Combustible Solid, WGK 3) Decon->Waste

Fig 1: Safety workflow and containment strategy for handling Felypressin Impurity F.

References

  • Polypeptide Laboratories AB. "Safety Data Sheet: Felypressin." polypeptide.com.
  • Sigma-Aldrich. "Felypressin EP Reference Standard CAS 56-59-7." sigmaaldrich.com.
  • Sinco Pharmachem Inc. "Felypressin Impurity F." sincopharmachem.com.

Sources

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